molecular formula C37H40N6O4 B12372867 AU-24118

AU-24118

Numéro de catalogue: B12372867
Poids moléculaire: 632.7 g/mol
Clé InChI: KKSYHCQMBAMWOQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AU-24118 is a useful research compound. Its molecular formula is C37H40N6O4 and its molecular weight is 632.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C37H40N6O4

Poids moléculaire

632.7 g/mol

Nom IUPAC

3-[4-[1-[1-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione

InChI

InChI=1S/C37H40N6O4/c38-36-31(23-32(40-41-36)30-3-1-2-4-33(30)44)26-5-9-27(10-6-26)43-21-17-28(18-22-43)42-19-15-25(16-20-42)24-7-11-29(12-8-24)47-34-13-14-35(45)39-37(34)46/h1-12,23,25,28,34,44H,13-22H2,(H2,38,41)(H,39,45,46)

Clé InChI

KKSYHCQMBAMWOQ-UHFFFAOYSA-N

SMILES canonique

C1CC(=O)NC(=O)C1OC2=CC=C(C=C2)C3CCN(CC3)C4CCN(CC4)C5=CC=C(C=C5)C6=CC(=NN=C6N)C7=CC=CC=C7O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AU-24118

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AU-24118 is a second-generation, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the mammalian switch/sucrose non-fermentable (mSWI/SNF) complex ATPases, SMARCA2 and SMARCA4, as well as the PBRM1 subunit. By hijacking the cellular ubiquitin-proteasome system, this compound offers a novel therapeutic strategy for cancers reliant on these epigenetic regulators, particularly in the context of prostate cancer. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, cellular effects, and preclinical efficacy, supported by quantitative data and detailed experimental protocols.

Introduction

The mSWI/SNF chromatin remodeling complex plays a critical role in regulating gene expression by controlling chromatin accessibility. Dysregulation of this complex is implicated in the pathogenesis of numerous cancers. This compound is a heterobifunctional molecule that links the E3 ubiquitin ligase cereblon (CRBN) to the bromodomains of SMARCA2 and SMARCA4, thereby inducing their ubiquitination and subsequent degradation by the proteasome.[1] This targeted protein degradation leads to the disruption of oncogenic transcriptional programs and subsequent tumor growth inhibition. Compared to its predecessor, AU-15330, this compound exhibits improved oral bioavailability and enhanced potency.[1]

Mechanism of Action

This compound functions as a molecular bridge, facilitating the formation of a ternary complex between the target proteins (SMARCA2, SMARCA4, and PBRM1) and the CRBN E3 ligase. This proximity induces the transfer of ubiquitin from the E2 conjugating enzyme to the target proteins. The resulting polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.

The key steps in the mechanism of action of this compound are:

  • Binding to Target Proteins: The "warhead" of this compound binds to the bromodomains of SMARCA2 and SMARCA4.

  • Recruitment of E3 Ligase: The "E3 ligase binder" moiety of this compound recruits the CRBN E3 ubiquitin ligase.

  • Ternary Complex Formation: this compound facilitates the formation of a stable ternary complex between the target protein and CRBN.

  • Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the proteasome.

This mechanism was confirmed by experiments showing that co-treatment with the CRBN ligand lenalidomide or the proteasome inhibitor carfilzomib impeded the degradation of the target proteins induced by this compound.[2] Furthermore, CRISPR-mediated knockout of CRBN in 22Rv1 cells prevented the degradation of SMARCA4, PBRM1, and SMARCA2 by this compound.

Quantitative Data

In Vitro Degradation and Cell Viability

This compound demonstrates potent and selective degradation of its target proteins in various cancer cell lines. While specific DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are not explicitly detailed in the primary literature, the available data indicates significant degradation at nanomolar concentrations.

Cell Line Treatment Conditions Observed Effect on Target Proteins Reference
VCaP3-30 nM, 4 hoursComparable degradation of SMARCA4 and PBRM1[1]
VCaP1 µM, 2 hoursSignificant downregulation of SMARCA2, SMARCA4, and PBRM1[1]
AUR-10.1 µM, 4 hoursDegradation of SMARCA2 and PBRM1[1]
AUR-20.1 µM, 4 hoursDegradation of SMARCA2 and PBRM1; no degradation of SMARCA4[1]

Table 1: Summary of In Vitro Degradation of Target Proteins by this compound.

The degradation of the target proteins by this compound leads to a reduction in cell viability, particularly in cancer cells addicted to transcription factors.

Cell Line Type IC50 (5-day treatment) Reference
Sensitive Cancer Cell Lines< 100 nM[2]
Resistant Cancer Cell Lines> 100 nM[2]

Table 2: Cell Viability Inhibition by this compound.

In Vivo Efficacy

In a castration-resistant prostate cancer (CRPC) VCaP xenograft model, orally administered this compound demonstrated significant tumor regression.

Animal Model Treatment Regimen Observed Effect Reference
CB17 SCID mice with VCaP xenografts15 mg/kg this compound (p.o., 3 days/week)Tumor regression[1]
CB17 SCID mice with VCaP xenografts15 mg/kg this compound (p.o., 3 days/week) + 10 mg/kg Enzalutamide (p.o., 5 times/week)Enhanced tumor regression, with some tumors becoming unpalpable[1]

Table 3: In Vivo Efficacy of this compound in a CRPC Model.

Pharmacodynamic studies in the VCaP xenograft model confirmed the downregulation of SMARCA2, SMARCA4, and PBRM1, as well as downstream prostate cancer lineage proteins such as AR, ERG, C-Myc, and PSA after 5 days of treatment with this compound.[1] This was accompanied by an increase in apoptosis, as evidenced by increased levels of cleaved PARP.[1]

Experimental Protocols

Western Blot Analysis for Protein Degradation

Objective: To assess the degradation of target proteins following treatment with this compound.

Protocol:

  • Cell Culture and Treatment: Plate VCaP cells and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 3-30 nM) or DMSO as a vehicle control for the specified duration (e.g., 4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against SMARCA4, PBRM1, SMARCA2, and a loading control (e.g., vinculin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the protein bands and normalize to the loading control to determine the extent of protein degradation.

Cell Viability Assay

Objective: To determine the effect of this compound on the viability of cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the plates for 5 days.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Plot the cell viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical cancer model.

Protocol:

  • Animal Model: Utilize immunodeficient mice (e.g., CB17 SCID) for tumor xenografts.

  • Tumor Implantation: Subcutaneously inject VCaP cells into the flanks of the mice.

  • Treatment Initiation: Once the tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, this compound, enzalutamide, combination).

  • Drug Administration: Administer this compound and other treatments according to the specified doses and schedules (e.g., oral gavage).

  • Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Pharmacodynamic Analysis: At specified time points, euthanize a subset of mice and collect tumor tissue for analysis of target protein degradation and downstream signaling effects by western blotting or immunohistochemistry.

  • Efficacy Endpoint: At the end of the study, euthanize all animals, excise the tumors, and measure their final weight.

Visualizations

Signaling Pathway of this compound Action

AU24118_Mechanism cluster_cell Cell AU24118 This compound TernaryComplex Ternary Complex (Target-AU24118-CRBN) AU24118->TernaryComplex Target SMARCA2/4, PBRM1 (mSWI/SNF Complex) Target->TernaryComplex CRBN CRBN E3 Ligase CRBN->TernaryComplex PolyUbTarget Poly-ubiquitinated Target TernaryComplex->PolyUbTarget Ubiquitination Downstream Disruption of Oncogenic Transcription TernaryComplex->Downstream Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbTarget->Proteasome Degradation Degradation Products Proteasome->Degradation Apoptosis Apoptosis Downstream->Apoptosis InVivo_Workflow start Start: VCaP Xenograft Implantation tumor_growth Tumor Growth (Palpable) start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment (Vehicle, this compound, Enzalutamide, Combination) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring pd_analysis Pharmacodynamic Analysis (Day 5) monitoring->pd_analysis endpoint Endpoint: Tumor Excision & Weight monitoring->endpoint

References

The Role of AU-24118 in PBRM1 Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AU-24118 is a potent and selective orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the mSWI/SNF (mammalian SWItch/Sucrose Non-Fermentable) chromatin remodeling complex ATPases, SMARCA2 and SMARCA4, as well as the PBRM1 (Polybromo-1) subunit.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in mediating the degradation of PBRM1. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the signaling pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, epigenetics, and drug development.

Introduction to this compound and PBRM1

PBRM1, a core subunit of the PBAF (PBRM1-associated BRG1/BRM-associated factor) chromatin remodeling complex, plays a crucial role in regulating gene expression and maintaining genomic stability.[4] Mutations and loss of function of PBRM1 are frequently observed in various cancers, particularly clear cell renal cell carcinoma (ccRCC), making it an attractive therapeutic target.[5] this compound is a second-generation PROTAC degrader designed to induce the degradation of PBRM1, along with the ATPase subunits of the mSWI/SNF complex, SMARCA2 and SMARCA4.[6] As a PROTAC, this compound functions by hijacking the cell's natural protein disposal system to selectively eliminate these target proteins.[2]

Mechanism of Action of this compound

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the bromodomains of PBRM1, SMARCA2, and SMARCA4, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][6] The simultaneous binding of this compound to both the target protein (PBRM1) and CRBN brings them into close proximity. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase complex to PBRM1. The polyubiquitinated PBRM1 is then recognized and degraded by the proteasome.[2][7]

Signaling Pathway Diagram

AU24118_PBRM1_Degradation_Pathway This compound Mediated PBRM1 Degradation Pathway cluster_0 Cellular Environment AU24118 This compound Ternary_Complex PBRM1-AU24118-CRBN Ternary Complex AU24118->Ternary_Complex Binds PBRM1 PBRM1 PBRM1->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Recruited PolyUb_PBRM1 Polyubiquitinated PBRM1 Ternary_Complex->PolyUb_PBRM1 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_PBRM1->Proteasome Recognition Degraded_PBRM1 Degraded PBRM1 (Peptides) Proteasome->Degraded_PBRM1 Degradation

Caption: this compound mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound in inducing the degradation of PBRM1 and its anti-cancer effects.

Table 1: In Vitro Degradation of PBRM1 by this compound

Cell LineConcentration of this compoundTreatment DurationOutcomeReference
VCaP (prostate cancer)3-30 nM4 hoursComparable degradation of SMARCA4 and PBRM1[1]
VCaP (prostate cancer)1 µM2 hoursSignificant downregulation of SMARCA2, SMARCA4, and PBRM1[1]
AUR-1 (prostate cancer)0.1 µM4 hoursDegradation of SMARCA2 and PBRM1[1]
AUR-2 (prostate cancer)0.1 µM4 hoursDegradation of SMARCA2 and PBRM1[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosage and AdministrationTreatment DurationOutcomeReference
CB17 SCID mice with VCaP xenografts15 mg/kg, p.o., 3 days per weekNot specifiedTumor regression; downregulated SMARCA2, SMARCA4, and PBRM1[1]
VCaP CRPC xenograft modelNot specifiedNot specifiedTumor regression as a single agent and enhanced effect with enzalutamide[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in PBRM1 degradation.

Cell Culture and Treatment
  • Cell Lines: VCaP, AUR-1, and AUR-2 prostate cancer cell lines are commonly used.[1]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture media to the desired final concentrations (e.g., 3 nM to 1 µM).[1] Cells are treated for specified durations (e.g., 2 to 4 hours).[1]

Western Blot Analysis for PBRM1 Degradation

This protocol is used to assess the levels of PBRM1 protein following treatment with this compound.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for PBRM1 overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. A loading control, such as vinculin, is used to ensure equal protein loading.[6]

Experimental Workflow Diagram

Western_Blot_Workflow Experimental Workflow for PBRM1 Degradation Analysis cluster_workflow Western Blot Protocol start Start: Cancer Cell Culture treatment Treatment with this compound and Control start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-PBRM1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantify PBRM1 Levels detection->analysis end End: Results analysis->end

Caption: Western blot workflow.

Conclusion

This compound is a promising PROTAC degrader that effectively induces the degradation of PBRM1, a key protein implicated in cancer. Its mechanism of action, involving the recruitment of the CRBN E3 ligase and subsequent proteasomal degradation, offers a novel therapeutic strategy for cancers with PBRM1 alterations. The data and protocols presented in this guide provide a comprehensive resource for researchers to further investigate the therapeutic potential of this compound and to develop next-generation degraders targeting the mSWI/SNF complex.

References

AU-24118: A Technical Guide to a Novel mSWI/SNF ATPase Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AU-24118, a potent and orally bioavailable proteolysis-targeting chimera (PROTAC) designed to degrade key components of the mammalian switch/sucrose non-fermentable (mSWI/SNF) chromatin remodeling complex. This compound represents a significant advancement in the development of targeted therapies for cancers driven by oncogenic transcription factors.

Core Concepts and Chemical Structure

This compound is a second-generation mSWI/SNF ATPase degrader that induces the degradation of SMARCA2, SMARCA4, and PBRM1.[1] It functions as a PROTAC, a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3] The chemical structure of this compound consists of three key components: a ligand that binds to the bromodomains of SMARCA2 and SMARCA4, a linker, and a ligand that binds to the Cereblon (CRBN) E3 ligase.[1][2][3]

Chemical Formula: C37H40N6O4[3][4][5]

Molecular Weight: 632.77 g/mol [3]

CAS Number: 3084244-26-5[2][3]

Physicochemical and Pharmacological Properties

This compound exhibits favorable physicochemical and pharmacological properties, including oral bioavailability, which is a significant advantage for a PROTAC degrader.[1][6][7]

PropertyValueReference
Molecular Formula C37H40N6O4[3][5]
Molecular Weight 632.77 g/mol
CAS Number 3084244-26-5[2][3]
Appearance Solid[3]
Solubility (DMSO) 10 mM[3]
Oral Bioavailability (Mice) 33.4%[1]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inducing the degradation of the mSWI/SNF ATPases SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2][3][5] The mSWI/SNF complex is a key regulator of chromatin structure and gene expression. By degrading these core components, this compound disrupts the oncogenic transcriptional programs that drive certain cancers, particularly those dependent on enhancer-driven transcription factor activity.[1]

The signaling pathway initiated by this compound involves the recruitment of the target proteins (SMARCA2, SMARCA4, PBRM1) to the CRBN E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the 26S proteasome. This degradation impedes the chromatin remodeling functions of the mSWI/SNF complex, thereby inhibiting the expression of oncogenes.

AU24118_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Machinery cluster_2 Outcome AU24118 This compound Target SMARCA2/4, PBRM1 (mSWI/SNF complex) AU24118->Target Binds to Bromodomain CRBN CRBN E3 Ligase AU24118->CRBN Binds to CRBN Ternary_Complex Ternary Complex (Target-AU24118-CRBN) Target->Ternary_Complex CRBN->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Degradation Target Protein Degradation Ubiquitin->Degradation Proteasome 26S Proteasome Proteasome->Degradation Mediates Chromatin_Remodeling Inhibition of Chromatin Remodeling Degradation->Chromatin_Remodeling Transcription Repression of Oncogenic Transcription Chromatin_Remodeling->Transcription Apoptosis Tumor Regression Transcription->Apoptosis

Caption: Mechanism of action of this compound as a PROTAC degrader.

In Vitro and In Vivo Efficacy

This compound has demonstrated potent and selective degradation of its target proteins in cancer cell lines and has shown significant anti-tumor activity in preclinical models of castration-resistant prostate cancer (CRPC).

In Vitro Activity
Cell LineConcentrationTreatment TimeEffectReference
VCaP3-30 nM4 hoursDegradation of SMARCA4 and PBRM1[2]
VCaP1 µM2 hoursSelective degradation of SMARCA2, SMARCA4, and PBRM1
AUR-10.1 µM4 hoursDegradation of SMARCA2 and PBRM1
AUR-20.1 µM4 hoursDegradation of SMARCA2 and PBRM1; no SMARCA4 degradation[4]
In Vivo Activity
Animal ModelDosageAdministration RouteOutcomeReference
VCaP CRPC Xenograft (Mice)15 mg/kg, 3 times/weekOral (p.o.)Tumor regression as a single agent.[2]
VCaP CRPC Xenograft (Mice)15 mg/kg this compound + 10 mg/kg EnzalutamideOral (p.o.)Enhanced tumor regression, with some tumors becoming unpalpable.[4]

Experimental Protocols

In Vitro Degradation Assay (Immunoblot Analysis)

Objective: To assess the degradation of target proteins (SMARCA2, SMARCA4, PBRM1) in cancer cell lines following treatment with this compound.

Methodology:

  • Cell Culture: VCaP prostate cancer cells are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 3-30 nM) or vehicle control for a specified duration (e.g., 4 hours).[2][4]

  • Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for SMARCA4, PBRM1, and a loading control (e.g., Vinculin).[1]

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified to determine the extent of protein degradation relative to the vehicle-treated control.

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical cancer model.

Methodology:

  • Animal Model: A castration-resistant prostate cancer (CRPC) model is established, for example, by implanting VCaP cells into castrated male immunodeficient mice.[1]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Randomization and Treatment Groups: Mice are randomized into treatment groups: Vehicle control, this compound alone (e.g., 15 mg/kg), Enzalutamide alone, and a combination of this compound and Enzalutamide.[1][2][4]

  • Drug Formulation and Administration: this compound is formulated for oral gavage. For example, it can be dissolved in PEG200 and then mixed with D-α-Tocopherol polyethylene glycol 1000 succinate.[1] The drug is administered according to the specified dosing schedule (e.g., 3 times per week).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.[1]

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.

  • Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the efficacy of the different treatment groups. At the end of the study, tumors may be excised for further analysis (e.g., immunoblotting for target protein levels).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_pk Pharmacokinetics A1 Cell Culture (e.g., VCaP) A2 Treatment with this compound A1->A2 A3 Cell Lysis & Protein Extraction A2->A3 A4 Immunoblotting for SMARCA2/4, PBRM1 A3->A4 A5 Data Analysis: Protein Degradation A4->A5 B1 Establish Xenograft Model (e.g., VCaP in mice) B2 Randomize into Treatment Groups B1->B2 B3 Oral Administration of this compound B2->B3 B4 Monitor Tumor Growth & Body Weight B3->B4 B5 Data Analysis: Tumor Regression B4->B5 C1 Drug Administration (Oral Gavage) C2 Blood Sampling at Time Points C1->C2 C3 LC-MS/MS Analysis of Plasma Concentrations C2->C3 C4 PK Parameter Calculation (Cmax, Bioavailability) C3->C4

Caption: General experimental workflow for the evaluation of this compound.

Resistance Mechanisms

Studies have begun to explore potential mechanisms of acquired resistance to mSWI/SNF ATPase PROTACs like this compound. Long-term treatment of prostate cancer cell lines with high doses of a similar degrader led to the development of resistance through two main mechanisms:

  • SMARCA4 Bromodomain Mutations: Mutations in the target protein can prevent the binding of the PROTAC, thereby abrogating its degradation-inducing activity.[1]

  • ABCB1 Overexpression: Increased expression of the ATP binding cassette subfamily B member 1 (ABCB1), a drug efflux pump, can reduce the intracellular concentration of the PROTAC, leading to reduced efficacy.[1]

Understanding these resistance mechanisms is crucial for the clinical development of this compound and for designing strategies to overcome resistance, such as combination therapies.

Conclusion

This compound is a promising, orally bioavailable PROTAC degrader of the mSWI/SNF ATPases SMARCA2 and SMARCA4, and PBRM1. Its potent in vitro and in vivo activity against castration-resistant prostate cancer models highlights its potential as a novel therapeutic agent. Further investigation into its clinical efficacy and the management of potential resistance mechanisms will be critical for its successful translation to the clinic for patients with enhancer-driven cancers.[7]

References

The Discovery and Development of AU-24118: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AU-24118 is a novel, orally bioavailable proteolysis-targeting chimera (PROTAC) designed to degrade specific components of the mammalian switch/sucrose non-fermentable (mSWI/SNF) chromatin remodeling complex.[1][2][3] This second-generation dual ATPase degrader targets the ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 protein, for proteasomal degradation.[4][5] By doing so, this compound impedes the chromatin accessibility of oncogenic transcription factors, demonstrating significant therapeutic potential in preclinical models of enhancer-driven cancers, particularly castration-resistant prostate cancer (CRPC).[1][2][4] This document provides a comprehensive technical guide on the discovery, mechanism of action, and preclinical development of this compound.

Introduction: Targeting the mSWI/SNF Complex

The mSWI/SNF complex is a crucial ATP-dependent chromatin remodeler that plays a pivotal role in regulating gene expression by altering nucleosome positioning. In certain cancers, this complex is co-opted by oncogenic transcription factors to drive tumor growth.[4] Consequently, targeting the ATPase activity of the mSWI/SNF complex has emerged as a promising therapeutic strategy. This compound was developed as a PROTAC to induce the degradation of the core ATPase subunits, SMARCA2 and SMARCA4, and the PBRM1 subunit, thereby disrupting the function of the entire complex.[4][6]

Mechanism of Action

This compound functions as a heterobifunctional molecule. It integrates a moiety that binds to the bromodomains of SMARCA2 and SMARCA4, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][6] This dual binding brings the target proteins into proximity with the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.

dot

Caption: Mechanism of action of this compound.

Preclinical Efficacy

In Vitro Activity

This compound has demonstrated potent and specific degradation of its target proteins in various cancer cell lines.[4] In VCaP prostate cancer cells, treatment with this compound at concentrations of 3-30 nM for 4 hours resulted in comparable degradation of SMARCA4 and PBRM1.[6][7] A 2-hour treatment with 1 µM this compound led to significant downregulation of SMARCA2, SMARCA4, and PBRM1 in VCaP cells.[6][7]

Cell LineConcentrationTreatment DurationOutcome
VCaP3-30 nM4 hoursComparable degradation of SMARCA4 and PBRM1.[6][7]
VCaP1 µM2 hoursSignificant downregulation of SMARCA2, SMARCA4, and PBRM1.[6][7]
AUR-10.1 µM4 hoursDegradation of SMARCA2 and PBRM1.[6][7]
AUR-20.1 µM4 hoursDegradation of SMARCA2 and PBRM1; unable to degrade SMARCA4.[6][7]

This compound exhibited preferential inhibition of transcription factor-addicted cancer cells, with sensitive cell lines showing an IC50 of less than 100 nM.[4]

In Vivo Efficacy

In a castration-resistant prostate cancer (CRPC) VCaP xenograft model, oral administration of this compound at a dose of 15 mg/kg, three times a week, resulted in tumor regression.[4][6] The therapeutic effect was enhanced when combined with the androgen receptor antagonist enzalutamide (10 mg/kg, five times weekly), with some tumors becoming unpalpable.[4][6] Importantly, no significant changes in body weight were observed, indicating good tolerability.[4]

dot

In_Vivo_Experimental_Workflow VCaP Xenograft Model VCaP Xenograft Model Castration & Tumor Regrowth Castration & Tumor Regrowth VCaP Xenograft Model->Castration & Tumor Regrowth Randomization Randomization Castration & Tumor Regrowth->Randomization Vehicle Vehicle Randomization->Vehicle Enzalutamide (10 mg/kg) Enzalutamide (10 mg/kg) Randomization->Enzalutamide (10 mg/kg) This compound (15 mg/kg) This compound (15 mg/kg) Randomization->this compound (15 mg/kg) Combination Therapy Combination Therapy Randomization->Combination Therapy Tumor Volume & Body Weight Monitoring Tumor Volume & Body Weight Monitoring Vehicle->Tumor Volume & Body Weight Monitoring Enzalutamide (10 mg/kg)->Tumor Volume & Body Weight Monitoring This compound (15 mg/kg)->Tumor Volume & Body Weight Monitoring Combination Therapy->Tumor Volume & Body Weight Monitoring

Caption: In vivo efficacy study workflow.

Pharmacokinetics and Safety

This compound was designed for oral bioavailability.[4] Pharmacokinetic studies in mice and rats demonstrated favorable profiles.[1][2] Following oral administration, plasma concentrations increased within 30 minutes and were maintained for over 24 hours.[4] Dose escalation studies (10, 30, and 100 mg/kg) revealed a dose-proportional increase in the area under the curve (AUC).[4] The oral bioavailability in mice was determined to be 33.4%.[4] Extensive toxicity analyses in mice indicated a favorable safety profile.[1][2][4]

SpeciesDose (Oral)Key Findings
Mice10, 30, 100 mg/kgDose-proportional increase in AUC.[4]
Mice30 mg/kgFree drug concentration remained above EC50 for ~18 hours.[4]
MiceN/AOral bioavailability of 33.4%.[4]
Mice & RatsN/AFavorable pharmacokinetic profiles.[1][2][4]

Mechanisms of Acquired Resistance

Long-term treatment with high doses of mSWI/SNF ATPase degraders in prostate cancer cell lines led to the development of two distinct mechanisms of acquired resistance:

  • SMARCA4 Bromodomain Mutations: These mutations likely interfere with the binding of this compound to its target.[1][4]

  • Overexpression of ABCB1: The ATP binding cassette subfamily B member 1 (ABCB1) is a drug efflux pump that can reduce the intracellular concentration of the degrader.[1][4]

Experimental Protocols

Cell Viability Assay
  • Cell Seeding: Plate cancer cell lines in 96-well plates at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound or a vehicle control.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Immunoblotting
  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., vinculin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Efficacy Study
  • Animal Model: Use immunodeficient mice (e.g., CB17 SCID).

  • Tumor Implantation: Subcutaneously implant VCaP cells into the flanks of the mice.

  • Castration and Tumor Regrowth: Once tumors are established, castrate the mice and allow the tumors to regrow to establish a castration-resistant state.

  • Randomization and Treatment: Randomize the mice into treatment groups: vehicle, enzalutamide, this compound, and combination therapy. Administer the drugs as per the specified doses and schedule via oral gavage.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, sacrifice the mice and collect tumors for further analysis (e.g., immunoblotting).

Conclusion

This compound is a promising, orally bioavailable PROTAC degrader of the mSWI/SNF ATPase subunits SMARCA2 and SMARCA4, and PBRM1.[4][8] Its potent preclinical efficacy, favorable pharmacokinetic profile, and good tolerability in in vivo models of castration-resistant prostate cancer highlight its potential for clinical translation in the treatment of enhancer-driven malignancies.[4][5] Further investigation into overcoming the identified mechanisms of acquired resistance will be crucial for its successful clinical development.

References

An In-Depth Technical Guide to AU-24118 for Epigenetic Regulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AU-24118 is a potent, selective, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) that has emerged as a critical tool for studying epigenetic regulation.[1][2][3] This small molecule induces the degradation of the mammalian SWI/SNF (mSWI/SNF) chromatin remodeling complex ATPases, SMARCA2 and SMARCA4, as well as the PBRM1 subunit.[1][2][3] By harnessing the cell's natural protein disposal machinery, this compound offers a powerful approach to probe the functions of these key epigenetic regulators and holds therapeutic promise, particularly in the context of transcription factor-addicted cancers such as castration-resistant prostate cancer (CRPC).[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions as a heterobifunctional molecule. It integrates a ligand that binds to the bromodomains of SMARCA2 and SMARCA4 with a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This dual binding brings the target proteins into close proximity with the E3 ligase, leading to their polyubiquitination and subsequent degradation by the 26S proteasome. This targeted degradation of SMARCA2, SMARCA4, and PBRM1 disrupts the function of the mSWI/SNF complex, a key regulator of chromatin structure and gene expression. The degradation of these components has been shown to impede the chromatin accessibility of oncogenic transcription factors, making this compound particularly effective in cancers driven by such factors.[1][2]

AU_24118_Mechanism_of_Action cluster_0 This compound Action This compound This compound Ternary_Complex Ternary Complex (SMARCA2/4/PBRM1-AU-24118-CRBN) This compound->Ternary_Complex SMARCA2/4_PBRM1 SMARCA2/4 & PBRM1 (Target Proteins) SMARCA2/4_PBRM1->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Recruits Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Induces Ub Ubiquitin Ub->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Targets for Degradation Degradation of Target Proteins Proteasome->Degradation mSWI_SNF_Pathway cluster_0 Normal Cellular Function cluster_1 Effect of this compound mSWI_SNF mSWI/SNF Complex (SMARCA2/4, PBRM1, etc.) Open_Chromatin Accessible Chromatin mSWI_SNF->Open_Chromatin Remodels Chromatin Condensed Chromatin Chromatin->Open_Chromatin Gene_Expression Target Gene Expression Open_Chromatin->Gene_Expression Enables Transcription_Factors Transcription Factors Transcription_Factors->Open_Chromatin Bind to This compound This compound Degraded_mSWI_SNF Degraded mSWI/SNF (via Proteasome) This compound->Degraded_mSWI_SNF Induces Degradation of Inhibited_Remodeling Chromatin Remodeling Inhibited Degraded_mSWI_SNF->Inhibited_Remodeling Blocked_Binding Transcription Factor Binding Blocked Inhibited_Remodeling->Blocked_Binding Altered_Gene_Expression Altered Gene Expression (e.g., Tumor Suppression) Blocked_Binding->Altered_Gene_Expression PROTAC_Workflow cluster_invitro Biochemical Characterization cluster_cellbased Cellular Activity cluster_invivo Preclinical Models Start In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Binding_Assay Target Binding Assay (e.g., SPR, ITC) In_Vitro_Assays->Binding_Assay Cell_Based_Assays Cell-Based Assays Degradation_Assay Protein Degradation (Western Blot, MS) Cell_Based_Assays->Degradation_Assay In_Vivo_Studies In Vivo Studies Pharmacokinetics Pharmacokinetics (PK) (Oral Bioavailability) In_Vivo_Studies->Pharmacokinetics Data_Analysis Data Analysis and Interpretation End Data_Analysis->End Ternary_Complex Ternary Complex Formation (e.g., TR-FRET) Binding_Assay->Ternary_Complex Ternary_Complex->Cell_Based_Assays Viability_Assay Cell Viability/Proliferation (e.g., CellTiter-Glo) Degradation_Assay->Viability_Assay Selectivity_Profiling Selectivity Profiling (Proteomics) Viability_Assay->Selectivity_Profiling Selectivity_Profiling->In_Vivo_Studies Pharmacodynamics Pharmacodynamics (PD) (Target Degradation in Tumors) Pharmacokinetics->Pharmacodynamics Efficacy_Studies Efficacy Studies (Xenograft Models) Pharmacodynamics->Efficacy_Studies Toxicity Toxicity Assessment Efficacy_Studies->Toxicity Toxicity->Data_Analysis

References

AU-24118: A Technical Guide for Researchers in Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into the Orally Bioavailable mSWI/SNF ATPase Degrader in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AU-24118, a novel, orally bioavailable proteolysis-targeting chimera (PROTAC) with significant therapeutic potential in castration-resistant prostate cancer (CRPC). This compound functions as a potent degrader of the mammalian switch/sucrose nonfermentable (mSWI/SNF) complex ATPases, SMARCA2 and SMARCA4, as well as PBRM1.[1][2][3][4][5] This document details its mechanism of action, preclinical efficacy in CRPC models, and key experimental protocols to facilitate further research and development.

Core Mechanism of Action

This compound is designed to induce the degradation of its target proteins through the ubiquitin-proteasome system. It achieves this by linking a ligand that binds to the bromodomains of SMARCA2 and SMARCA4 to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][6] This dual binding brings the target proteins into proximity with the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[1] The degradation of these mSWI/SNF ATPase subunits impedes the chromatin accessibility of oncogenic transcription factors, which is a key driver in certain cancers.[1][2]

Signaling Pathway and Mechanism of Action

Caption: Mechanism of Action of this compound.

Preclinical Efficacy in Castration-Resistant Prostate Cancer Models

This compound has demonstrated significant anti-tumor activity in preclinical models of CRPC, both as a single agent and in combination with the standard-of-care androgen receptor (AR) antagonist, enzalutamide.[1][2][4][5]

In Vitro Activity

This compound shows potent and specific degradation of its target proteins in prostate cancer cell lines.

Cell LineTreatmentConcentrationTime (h)OutcomeReference
VCaPThis compound3-30 nM4Comparable degradation of SMARCA4 and PBRM1[3][7]
VCaPThis compound1 µM2Significant downregulation of SMARCA2, SMARCA4, and PBRM1[3][7]
22Rv1This compoundNot specifiedNot specifiedLoss of CRBN prevented degradation of targets[1]
In Vivo Activity

In vivo studies using a VCaP CRPC xenograft model in castrated male SCID mice have shown that this compound induces tumor regression.[1][3] This effect is enhanced when combined with enzalutamide.[1][2][4][5]

Animal ModelTreatmentDosageDosing ScheduleOutcomeReference
VCaP CRPC Xenograft (CB17 SCID mice)This compound15 mg/kgp.o., 3 times per weekTumor regression[3][7]
VCaP CRPC Xenograft (CB17 SCID mice)Enzalutamide10 mg/kgp.o., 5 times per weekSlower tumor growth[3]
VCaP CRPC Xenograft (CB17 SCID mice)This compound + Enzalutamide15 mg/kg + 10 mg/kgAs aboveSuperior tumor regression, some tumors became unpalpable[1][3]

Western blot analysis of tumors from treated mice confirmed robust downregulation of SMARCA2, SMARCA4, and PBRM1, as well as key prostate cancer lineage proteins such as AR, ERG, C-Myc, and PSA after 5 days of treatment.[1][3] Furthermore, an increase in cleaved PARP levels indicated the induction of apoptosis.[1][3] Importantly, no significant changes in body weight were observed in the treated mice, suggesting good tolerability.[1][3]

Pharmacokinetics and Safety

This compound exhibits favorable pharmacokinetic properties, including oral bioavailability.

SpeciesAdministrationDoseBioavailabilityKey FindingsReference
Micei.v. and p.o.1 mg/kg and 30 mg/kg33.4%Plasma concentrations rose within 30 min and were maintained for over 24 h. Dose-proportional increase in AUC.[1]
Ratsi.v. and p.o.1 mg/kg and 30 mg/kgFavorable PK profileDetails not specified in the provided context.[1][2]

Toxicity studies in mice established a maximum tolerated dose, with doses up to 15 mg/kg being well-tolerated when administered three times weekly.[1]

Experimental Protocols

In Vivo Efficacy Study in VCaP CRPC Xenograft Model

InVivo_Workflow cluster_treatments Treatment Groups start Start implant Implant VCaP cells (3x10^6) subcutaneously into male SCID mice start->implant castration Allow tumors to establish, then castrate mice implant->castration regrowth Monitor for tumor regrowth to establish CRPC model castration->regrowth randomize Randomize mice into 4 treatment groups regrowth->randomize vehicle Vehicle randomize->vehicle au24118 This compound (15 mg/kg, p.o., 3x/week) randomize->au24118 enza Enzalutamide (10 mg/kg, p.o., 5x/week) randomize->enza combo This compound + Enzalutamide randomize->combo monitor Monitor tumor volume (biweekly) and body weight vehicle->monitor au24118->monitor enza->monitor combo->monitor endpoint Endpoint: Tumor analysis (Western Blot, etc.) monitor->endpoint

Caption: In vivo experimental workflow for this compound efficacy.

Protocol Details:

  • Animal Model: Six-week-old male CB17 SCID mice are used.[3][7]

  • Cell Implantation: 3 x 10^6 VCaP cells are injected subcutaneously into the dorsal flank.[7]

  • Establishment of CRPC Model: Mice are castrated once tumors are established. The study commences upon tumor regrowth, confirming the castration-resistant state.[1]

  • Treatment Groups: Mice are randomized into four groups: Vehicle control, this compound (15 mg/kg, p.o., 3 times per week), Enzalutamide (10 mg/kg, p.o., 5 times per week), and the combination of this compound and Enzalutamide.[3]

  • Monitoring: Tumor volume is measured biweekly, and mouse body weight is monitored to assess toxicity.[1]

  • Endpoint Analysis: At the end of the study, tumors are harvested for pharmacodynamic analysis, including Western blotting to assess the levels of target proteins (SMARCA2, SMARCA4, PBRM1) and prostate cancer biomarkers (AR, ERG, C-Myc, PSA), as well as apoptosis markers (cleaved PARP).[1][3]

Western Blot Analysis

Protocol Details:

  • Sample Preparation: VCaP cells are treated with specified concentrations of this compound for the indicated times. For in vivo samples, tumor tissues are harvested and lysed.

  • Protein Quantification: Protein concentrations of the lysates are determined.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against SMARCA4, PBRM1, SMARCA2, AR, ERG, C-Myc, PSA, cleaved PARP, and a loading control (e.g., Vinculin).

  • Detection: After incubation with appropriate secondary antibodies, protein bands are visualized using a suitable detection method.

Drug Formulation for In Vivo Experiments
  • This compound: The compound is first dissolved in PEG200 with sonication and vortexing. Subsequently, five volumes of 10% D-α-Tocopherol polyethylene glycol 1000 succinate are added and mixed vigorously.[1]

Mechanisms of Resistance

Prolonged exposure of prostate cancer cell lines to high doses of mSWI/SNF ATPase degraders has been shown to induce resistance through two primary mechanisms:

  • SMARCA4 Bromodomain Mutations: Mutations in the drug-binding site of SMARCA4 can prevent the PROTAC from engaging its target.[1][2]

  • ABCB1 Overexpression: Increased expression of the ATP binding cassette subfamily B member 1 (ABCB1), a drug efflux pump, can reduce the intracellular concentration of the PROTAC.[1][2] This mechanism can confer broader resistance to other PROTAC degraders as well.[2]

Notably, resistance mediated by ABCB1 overexpression could be reversed by treatment with the ABCB1 inhibitor, zosuquidar.[2]

Conclusion

This compound is a promising, orally bioavailable mSWI/SNF ATPase degrader with potent anti-tumor activity in preclinical models of castration-resistant prostate cancer. Its efficacy, both as a monotherapy and in combination with standard-of-care agents, along with a favorable safety profile, positions it as a strong candidate for clinical translation in enhancer-driven cancers.[2][5] Further investigation into its clinical potential and strategies to overcome potential resistance mechanisms is warranted.

References

In-Depth Technical Guide: Safety and Toxicity Profile of AU-24118

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AU-24118 is a novel, orally bioavailable Proteolysis-Targeting Chimera (PROTAC) designed to selectively degrade the ATPase subunits of the mammalian switch/sucrose non-fermentable (mSWI/SNF) chromatin remodeling complex, namely SMARCA2 and SMARCA4, as well as the associated protein PBRM1.[1][2] By hijacking the body's natural protein disposal system, this compound offers a promising therapeutic strategy for cancers dependent on these targets. This technical guide provides a comprehensive overview of the preclinical safety and toxicity profile of this compound, based on currently available data.

Non-Clinical Safety and Toxicology

Preclinical studies in murine models have consistently demonstrated a favorable safety profile for this compound, with a notable therapeutic window.

Maximum Tolerated Dose (MTD)

The maximum tolerated dose (MTD) of this compound has been determined in different mouse models, revealing important species-specific considerations.

Animal ModelDosing RegimenMaximum Tolerated Dose (MTD)Observations at Doses > MTD
CB17 SCID MiceThree times weekly15 mg/kgAt 20 mg/kg, noticeable weight loss after the first week, leading to morbidity or fatality by the second week.
hCRBN Transgenic MiceNot specified< 1.875 mg/kg (mpk)Early mortality observed within 7 days at doses ≥1.875 mpk and within 3 days at doses ≥7.5 mpk, accompanied by rapid body weight loss.

Caption: Summary of Maximum Tolerated Dose studies for this compound.

General Tolerability and Systemic Toxicity

Across multiple studies, this compound has been reported to be well-tolerated at therapeutic doses. Key findings include:

  • Body Weight: No significant changes in body weight were observed in mice treated with this compound at doses up to 15 mg/kg.

  • Clinical Observations: Animals appeared normal immediately after injection and did not exhibit signs of acute toxicity for at least 7 days in one study.

  • Hematology and Clinical Chemistry: A blood panel conducted on CB17 SCID mice after a 25-day treatment with this compound at the MTD (15 mg/kg) revealed that most values were comparable to vehicle-treated mice and within normal ranges. A slight elevation in alanine transaminases (ALT) was noted, suggesting a potential for mild, manageable liver effects.

  • Histopathology: Histopathological examination of normal tissues, including the liver, spleen, kidney, small intestine, and lung, from mice treated with this compound at the MTD showed no discernible toxicity. This suggests that the degradation of the mSWI/SNF complex had a minimal impact on healthy organs compared to tumor tissue.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties that support its development as an orally administered therapeutic.

SpeciesRoute of AdministrationKey Pharmacokinetic Parameters
MiceOral GavageCmax: Dose-dependent increase from 10 to 100 mg/kg. Saturation of Cmax/dose at 100 mg/kg suggests potential absorption saturation. AUC: Dose-proportional elevation. Oral Bioavailability (%F): 33.4%
RatsOral GavageFavorable pharmacokinetic profile (specific parameters not detailed in the provided search results).

Caption: Summary of Pharmacokinetic Parameters of this compound.

Mechanism of Action and In Vitro Toxicology

This compound functions as a PROTAC, a bifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Signaling Pathway

The mechanism of action of this compound involves the recruitment of the Cereblon (CRBN) E3 ligase to the mSWI/SNF complex.

AU24118_Mechanism cluster_au24118 This compound cluster_target mSWI/SNF Complex cluster_degradation Proteasomal Degradation AU24118 This compound SMARCA2 SMARCA2 AU24118->SMARCA2 Binds SMARCA4 SMARCA4 AU24118->SMARCA4 Binds PBRM1 PBRM1 AU24118->PBRM1 Binds CRBN CRBN AU24118->CRBN Recruits Proteasome 26S Proteasome SMARCA2->Proteasome Degradation SMARCA4->Proteasome Degradation PBRM1->Proteasome Degradation CRBN->SMARCA2 CRBN->SMARCA4 CRBN->PBRM1 DDB1 DDB1 CUL4A CUL4A Rbx1 Rbx1 Ub Ubiquitin Rbx1->Ub Transfers Ub->SMARCA2 Polyubiquitination Ub->SMARCA4 Polyubiquitination Ub->PBRM1 Polyubiquitination

Caption: Mechanism of this compound-mediated protein degradation.

Experimental Protocols
  • Objective: To determine the maximum tolerated dose of this compound.

  • Animal Model: CB17 SCID tumor-free mice.

  • Methodology:

    • Mice were randomized into different treatment arms.

    • This compound was administered via oral gavage three times weekly at escalating doses (specific dose levels below 20 mg/kg are not detailed in the provided search results).

    • Animals were monitored for body weight changes and clinical signs of toxicity.

    • The study continued for at least two weeks.

  • Endpoint: The MTD was defined as the highest dose at which no significant toxicity (e.g., substantial body weight loss, morbidity, or mortality) was observed.

  • Objective: To validate that this compound mediates protein degradation through the CRBN E3 ligase.

  • Cell Lines: 22Rv1 cells.

  • Methodology:

    • CRISPR/Cas9 technology was used to knock out the CRBN gene in 22Rv1 cells.

    • Both wild-type and CRBN-knockout 22Rv1 cells were treated with this compound.

    • Cell lysates were collected and subjected to immunoblotting to assess the protein levels of SMARCA4, PBRM1, and SMARCA2.

  • Expected Outcome: Loss of CRBN would prevent the this compound-induced degradation of its target proteins, confirming the CRBN-dependent mechanism.

Experimental_Workflow cluster_mtd MTD Study Workflow cluster_moa Mechanism of Action Validation Workflow A1 Randomize CB17 SCID mice A2 Administer escalating doses of this compound (p.o., 3x/week) A1->A2 A3 Monitor body weight and clinical signs A2->A3 A4 Determine MTD A3->A4 B1 Generate CRBN knockout 22Rv1 cells using CRISPR B2 Treat wild-type and CRBN KO cells with this compound B1->B2 B3 Perform immunoblotting for SMARCA2/4 and PBRM1 B2->B3 B4 Compare protein degradation B3->B4

Caption: Experimental workflows for key toxicology and mechanism of action studies.

Summary and Conclusion

This compound demonstrates a promising preclinical safety and toxicity profile, characterized by good oral bioavailability and general tolerability at efficacious doses in standard murine models. The observed toxicity at higher doses, particularly the increased sensitivity in humanized CRBN mice, underscores the importance of careful dose-escalation studies in clinical trials. The well-defined mechanism of action provides a solid foundation for understanding its biological activity and potential off-target effects. Further studies are warranted to fully elucidate the long-term safety profile and to establish a safe and effective dosing regimen in human subjects.

References

Methodological & Application

Application Notes and Protocols for AU-24118 In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AU-24118 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the mSWI/SNF ATPases SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2][3][4] This molecule functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][3][5] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, focusing on its effects on protein degradation, cell viability, and target gene expression in the VCaP prostate cancer cell line.

Introduction

The mammalian switch/sucrose non-fermentable (mSWI/SNF) complex is a critical chromatin remodeler, and its dysregulation is implicated in various cancers. This compound represents a targeted protein degradation approach to selectively eliminate key components of this complex. As a heterobifunctional molecule, this compound consists of a ligand that binds to the bromodomains of SMARCA2 and SMARCA4 and another ligand that engages the CRBN E3 ligase.[1][3][5] This induced proximity leads to the ubiquitination and proteasomal degradation of the target proteins. The following protocols describe standard in vitro assays to quantify the degradation efficiency and functional consequences of this compound treatment in a relevant cancer cell model.

Mechanism of Action of this compound

This compound operates through the PROTAC mechanism, which hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule forms a ternary complex between the target protein (SMARCA2/4, PBRM1) and the E3 ubiquitin ligase (CRBN).[6][7] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for recognition and degradation by the 26S proteasome.[6][8] Following degradation of the target protein, this compound is released and can catalytically induce the degradation of further target protein molecules.[7][8]

AU24118_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation AU24118 This compound Ternary POI-PROTAC-E3 Ternary Complex AU24118->Ternary Binds Target Target Protein (SMARCA2/4, PBRM1) Target->Ternary Binds CRBN CRBN E3 Ligase CRBN->Ternary Recruited Ternary->AU24118 Release & Recycle Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation Western_Blot_Workflow start Seed VCaP Cells treat Treat with this compound (e.g., 3-30 nM, 4h) start->treat lyse Lyse Cells & Quantify Protein treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection & Analysis secondary_ab->detect end Quantify Degradation detect->end

References

Application Notes and Protocols for AU-24118 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of AU-24118, an orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader, in in vivo mouse models of cancer. This compound targets the mSWI/SNF ATPases SMARCA2 and SMARCA4, as well as PBRM1, for degradation, offering a promising therapeutic strategy for enhancer-driven cancers.[1][2][3][4][5]

Mechanism of Action

This compound is a second-generation, orally bioavailable PROTAC that potently and selectively degrades the ATPase subunits of the mammalian switch/sucrose nonfermentable (mSWI/SNF) chromatin remodeling complex, SMARCA2 and SMARCA4, along with the PBRM1 subunit.[1][6][7] It functions by linking a ligand that binds to the bromodomains of SMARCA2 and SMARCA4 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[8][9] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target proteins.[6] The degradation of these key mSWI/SNF components impedes the chromatin accessibility of oncogenic transcription factors, leading to tumor regression in preclinical models.[1][3][4][5]

cluster_cell Cancer Cell cluster_nucleus Nucleus AU24118 This compound CRBN CRBN E3 Ligase AU24118->CRBN binds mSWISNF mSWI/SNF Complex (SMARCA2/4, PBRM1) AU24118->mSWISNF binds CRBN->mSWISNF recruits Proteasome Proteasome mSWISNF->Proteasome Degradation Chromatin Chromatin mSWISNF->Chromatin Remodels TumorGrowth Tumor Growth Proteasome->TumorGrowth Inhibition of Ub Ubiquitin Ub->mSWISNF Ubiquitination OncogenicTF Oncogenic Transcription Factors OncogenicTF->TumorGrowth drives Chromatin->OncogenicTF enables binding

Figure 1: Mechanism of action of this compound.

In Vivo Efficacy in a Castration-Resistant Prostate Cancer (CRPC) Mouse Model

This compound has demonstrated significant anti-tumor activity in a VCaP human prostate cancer xenograft model in mice.[1]

Quantitative Data Summary
ParameterValueReference
Animal Model Six-week-old male CB17 SCID mice[8]
Tumor Model VCaP human prostate cancer cell line xenograft[1][8]
Drug Formulation This compound dissolved in PEG200, then mixed with 5 volumes of 10% D-α-Tocopherol polyethylene glycol 1000 succinate.[1]
Dosing Regimen 15 mg/kg, administered via oral gavage, three times per week.[1][8]
Combination Therapy Enzalutamide (10 mg/kg), administered via oral gavage, five times per week.[1][8]
Observed Efficacy Induced tumor regression as a single agent.[1][6]
Enhanced tumor regression when combined with enzalutamide, with some tumors becoming unpalpable.[8][9][1][8][9]
Pharmacodynamic Effects Downregulation of SMARCA2, SMARCA4, PBRM1, AR, ERG, C-Myc, and Ki-67.[1][8]
Induction of apoptosis, as indicated by increased cleaved PARP levels.[8][9]
Tolerability No significant changes in body weight were observed, indicating good tolerability.[1][8]
Pharmacokinetic Profile in Mice
ParameterValue (at 10 mg/kg oral gavage)Reference
Oral Bioavailability (%F) 33.4%[1]
Dose (mg/kg)Cmax (ng/mL)AUC (ng*h/mL)Reference
10101010800[1]
30289038900[1]
1004830101000[1]

Experimental Protocols

VCaP Xenograft Mouse Model Protocol

This protocol outlines the key steps for evaluating the efficacy of this compound in a CRPC xenograft model.

cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis A 1. Cell Culture VCaP cells B 2. Tumor Implantation 3x10^6 cells in 1:1 serum-free medium and Matrigel subcutaneously into the dorsal flank of 6-week-old male CB17 SCID mice. A->B C 3. Castration & Tumor Regrowth Surgical castration when tumors reach ~150-250 mm^3. Allow tumors to regress and then regrow to confirm castration resistance. B->C D 4. Randomization Randomize mice into treatment groups when tumors reach pre-treatment volume. C->D E 5. Drug Administration - Vehicle Control - this compound (15 mg/kg, p.o., 3x/week) - Enzalutamide (10 mg/kg, p.o., 5x/week) - Combination Therapy D->E F 6. Tumor Measurement Measure tumor volume bi-weekly. E->F G 7. Body Weight Monitor body weight as an indicator of toxicity. E->G H 8. Endpoint Analysis At the end of the study, collect tumors for IHC and Western blot analysis (SMARCA4, AR, ERG, C-Myc, Ki-67, cleaved PARP). F->H G->H

Figure 2: Experimental workflow for this compound in a VCaP CRPC mouse model.

Materials:

  • VCaP human prostate cancer cells

  • Six-week-old male CB17 SCID mice[8]

  • Serum-free cell culture medium

  • Matrigel

  • This compound

  • Vehicle solution (e.g., PEG200 and 10% D-α-Tocopherol polyethylene glycol 1000 succinate)[1]

  • Enzalutamide (optional, for combination studies)

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Cell Preparation: Culture VCaP cells under standard conditions. Prior to injection, resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 3 x 10^6 cells per injection volume.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the dorsal flank of the mice.

  • Tumor Growth and Castration: Monitor tumor growth. Once tumors reach a volume of approximately 150-250 mm³, perform surgical castration.

  • Confirmation of Castration Resistance: Following castration, tumor volumes will initially decrease. Continue to monitor the mice until tumors regrow to their pre-castration size, confirming the establishment of a castration-resistant state.

  • Randomization and Treatment: Once tumors have regrown, randomize the mice into the desired treatment groups (e.g., vehicle, this compound, enzalutamide, combination).

  • Drug Administration:

    • Prepare this compound by first dissolving it in PEG200, followed by the addition of five volumes of 10% D-α-Tocopherol polyethylene glycol 1000 succinate with vigorous mixing.[1]

    • Administer this compound via oral gavage at a dose of 15 mg/kg, three times per week.[1][8]

    • For combination studies, administer enzalutamide via oral gavage at 10 mg/kg, five times per week.[1]

  • Monitoring:

    • Measure tumor dimensions with calipers twice a week and calculate tumor volume.

    • Record the body weight of each mouse at the time of tumor measurement to monitor for any treatment-related toxicity.

  • Endpoint Analysis:

    • A portion of the tumor can be fixed in formalin and embedded in paraffin for immunohistochemical (IHC) analysis of protein expression (e.g., SMARCA4, AR, ERG, C-Myc, Ki-67).[1]

    • Another portion of the tumor can be snap-frozen for subsequent Western blot analysis to confirm the degradation of target proteins and assess downstream signaling effects (e.g., cleaved PARP for apoptosis).[8][9]

Safety and Tolerability

In preclinical studies, this compound has demonstrated a favorable safety profile.[1][2][3][4][5] Mice treated with this compound, both as a single agent and in combination with enzalutamide, did not exhibit significant changes in body weight, suggesting good tolerability at the efficacious dose.[1][8]

Conclusion

This compound is a potent and orally bioavailable PROTAC degrader of key mSWI/SNF complex subunits. The provided protocols and data support its use in preclinical mouse models of cancer, particularly in castration-resistant prostate cancer. These application notes serve as a guide for researchers to design and execute in vivo studies to further explore the therapeutic potential of this compound.

References

Application Notes and Protocols for AU-24118 in Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AU-24118 is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade the mSWI/SNF (mammalian SWItch/Sucrose Non-Fermentable) chromatin remodeling complex ATPases, SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2][3] By hijacking the body's natural protein disposal system, this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase to tag these target proteins for proteasomal degradation.[1][2][4] This mechanism disrupts oncogenic transcription factor chromatin accessibility, making this compound a promising therapeutic agent for cancers reliant on these pathways, such as castration-resistant prostate cancer (CRPC).[5][6][7]

These application notes provide a comprehensive overview of the recommended dosage and administration of this compound for xenograft studies based on preclinical data. Detailed protocols for in vivo efficacy evaluation are also presented to assist researchers in designing and executing their experiments.

Mechanism of Action

This compound functions as a molecular bridge, bringing together the target proteins (SMARCA2, SMARCA4, and PBRM1) and the CRBN E3 ligase. This proximity facilitates the ubiquitination of the target proteins, marking them for degradation by the proteasome. The degradation of these key components of the mSWI/SNF complex leads to chromatin compaction and subsequent inhibition of oncogenic transcriptional programs.[5]

AU24118_Mechanism_of_Action cluster_0 This compound Mediated Degradation AU24118 This compound Target SMARCA2/4 PBRM1 AU24118->Target Binds to Bromodomain CRBN CRBN E3 Ligase AU24118->CRBN Recruits Proteasome Proteasome Target->Proteasome Targeted for Degradation CRBN->Target Degraded_Target Degraded Fragments Proteasome->Degraded_Target Degrades Ub Ubiquitin

Mechanism of this compound action.

Dosage and Administration for Xenograft Studies

The following table summarizes the recommended dosage and administration schedule for this compound in a castration-resistant prostate cancer (CRPC) VCaP xenograft model. This information is based on preclinical studies demonstrating significant tumor regression.[1][5]

ParameterRecommendation
Drug This compound
Dosage 15 mg/kg
Administration Oral gavage (p.o.)
Frequency Three times per week
Vehicle 10% PEG200, 50% of 20% D-α-Tocopherol polyethylene glycol 1000 succinate, and 40% of 1% Tween-80 in water[5]
Xenograft Model Castration-Resistant Prostate Cancer (CRPC) - VCaP cell line
Animal Strain CB17 SCID mice
Reported Efficacy Induced tumor regression as a single agent and enhanced anti-tumor activity in combination with enzalutamide.[1][5]

Note: It is crucial to perform dose-escalation and toxicity studies to determine the maximum tolerated dose (MTD) in your specific xenograft model and animal strain before initiating efficacy studies.

Experimental Protocol: In Vivo Efficacy Study in a VCaP CRPC Xenograft Model

This protocol outlines the key steps for assessing the in vivo efficacy of this compound in a VCaP CRPC xenograft model.

1. Cell Culture and Implantation

  • Culture VCaP cells in appropriate media and conditions.

  • Harvest cells and resuspend in a suitable matrix (e.g., Matrigel) at the desired concentration.

  • Subcutaneously implant VCaP cells into the flanks of male CB17 SCID mice.

2. Tumor Growth and Castration

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach a predetermined size (e.g., 100-150 mm³), perform surgical castration to induce a castration-resistant state.

  • Continue to monitor tumor volume until regrowth is observed, confirming the castration-resistant phenotype.

3. Randomization and Treatment

  • Once tumors have regrown to a specified size post-castration, randomize mice into treatment groups (e.g., Vehicle, this compound, Enzalutamide, this compound + Enzalutamide).

  • Administer this compound at 15 mg/kg via oral gavage three times a week.

  • Administer vehicle control to the control group following the same schedule.

  • For combination studies, administer enzalutamide at the desired dose and schedule (e.g., 10 mg/kg, oral gavage, five times a week).[1][5]

4. Monitoring and Endpoints

  • Measure tumor volume and body weight regularly (e.g., twice a week).

  • Monitor the overall health and well-being of the animals.

  • At the end of the study (based on tumor burden in the control group or a predetermined time point), euthanize the mice and collect tumors and other relevant tissues for downstream analysis.

5. Downstream Analysis

  • Perform immunoblotting on tumor lysates to confirm the degradation of SMARCA2, SMARCA4, and PBRM1.

  • Analyze biomarkers of apoptosis (e.g., cleaved PARP) and proliferation (e.g., Ki-67).[1]

  • Evaluate levels of prostate cancer-specific proteins such as the Androgen Receptor (AR), ERG, and c-Myc.[1]

Xenograft_Workflow cluster_workflow Xenograft Study Workflow Start Start Cell_Culture VCaP Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Castration Surgical Castration Tumor_Growth->Castration Tumor_Regrowth Monitor Tumor Regrowth Castration->Tumor_Regrowth Randomization Randomization Tumor_Regrowth->Randomization Treatment Treatment (Vehicle, this compound +/- Enzalutamide) Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Analysis (Western Blot, IHC) Endpoint->Analysis End End Analysis->End

Experimental workflow for xenograft studies.

Pharmacokinetic Profile

Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable.[5] Following oral gavage, plasma concentrations were shown to rise within 30 minutes and were maintained for over 24 hours.[5] The oral bioavailability in mice was determined to be 33.4%.[5]

SpeciesDose (p.o.)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)
Mice10 mg/kg~500~4~6000
30 mg/kg~1500~6~20000
100 mg/kg~3000~8~50000

Data is approximated from graphical representations in the cited literature and should be used for reference only.[5]

Safety and Tolerability

In preclinical xenograft studies, this compound was well-tolerated at the efficacious dose of 15 mg/kg. No significant changes in body weight were observed in the treated mice, indicating a favorable safety profile for this dosing regimen.[1][5]

Conclusion

This compound is a promising, orally bioavailable PROTAC degrader with demonstrated in vivo efficacy in a CRPC xenograft model. The recommended dosage of 15 mg/kg administered three times a week via oral gavage provides a solid starting point for preclinical investigations. Researchers should carefully consider the provided protocols and adapt them to their specific experimental needs while adhering to all institutional animal care and use guidelines.

References

Application Notes and Protocols for AU-24118: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the preparation of stock solutions and formulations of AU-24118, a selective and orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader.

This compound targets the mSWI/SNF ATPases (SMARCA2 and SMARCA4) and PBRM1 for degradation.[1][2][3] It achieves this by binding to the bromodomains of SMARCA2 and SMARCA4 and recruiting the CRBN E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target proteins.[1][2][3] This compound has demonstrated anti-tumor activity, notably in prostate cancer models.[1][2][4]

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

PropertyValueReference
Molecular Formula C37H40N6O4[1]
Molecular Weight 632.75 g/mol [1]
CAS Number 3084244-26-5[1]
Appearance Light yellow to brown solid[2]
Storage (Powder) -20°C for 3 years, 4°C for 2 years[1]
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month[1]

Preparation of this compound Stock Solutions

The choice of solvent is critical for dissolving this compound effectively for in vitro experiments. DMSO is the most commonly used solvent. To prevent inactivation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[2]

In Vitro Stock Solution Preparation
SolventConcentrationMethod
DMSO 8.33 mg/mL (13.16 mM)Use of ultrasonic bath, warming, and heating to 60°C may be required.[1] It is important to use newly opened, hygroscopic DMSO as it significantly impacts solubility.[2]
DMSO 10 mMNo specific method detailed, but likely involves similar techniques as above.[3]
DMSO 125 mg/mL (279.06 mM)Requires ultrasonic bath, warming, and heating to 60°C.[5]

Here is a general protocol for preparing a 10 mM stock solution in DMSO:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • If dissolution is slow, use an ultrasonic bath and/or gentle warming (up to 60°C) until the solid is completely dissolved.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]

In Vivo Formulations

The oral bioavailability of this compound allows for administration via oral gavage.[4][6] Several formulation protocols have been reported for in vivo studies. The preparation of fresh solutions immediately prior to administration is recommended.[4]

Reported In Vivo Formulations
Formulation ComponentsFinal ConcentrationAdministration Route
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.83 mg/mL (≥ 1.31 mM)Not specified, likely oral
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 0.83 mg/mL (≥ 1.31 mM)Not specified, likely oral
10% DMSO, 90% corn oil≥ 0.83 mg/mL (≥ 1.31 mM)Not specified, likely oral
50% PEG300, 50% saline12.5 mg/mL (19.76 mM) (Suspended solution, requires sonication)Not specified, likely oral
PEG200, 10% D-α-Tocopherol polyethylene glycol 1000 succinate, 1% Tween-80Not specifiedOral Gavage
10% PEG200, 50% of 20% D-α-Tocopherol polyethylene glycol 1000 succinate, 40% of 1% Tween-80 in waterNot specifiedOral Gavage
Detailed Protocol for an Oral Gavage Formulation

This protocol is based on a reported formulation for in vivo experiments[4]:

  • Weigh the required amount of this compound.

  • Dissolve the this compound in PEG200. Use sonication and vortexing until completely dissolved.

  • Add five volumes of 10% D-α-Tocopherol polyethylene glycol 1000 succinate and mix vigorously.

  • Add four volumes of 1% Tween-80 and shake vigorously to ensure a homogenous mixture.

  • This formulation should be prepared fresh immediately before administration to animals via oral gavage.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in research.

AU24118_Mechanism_of_Action cluster_cell Cell AU24118 This compound Ternary_Complex Ternary Complex (Target-AU24118-CRBN) AU24118->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Target SMARCA2/4, PBRM1 Target->Ternary_Complex Ubiquitinated_Target Ubiquitinated Target Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_Target->Proteasome Degradation Degradation Products Proteasome->Degradation Degradation

Caption: Mechanism of action of this compound as a PROTAC degrader.

AU24118_Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Stock_Solution Prepare this compound Stock Solution (DMSO) Working_Solution Prepare Working Solution (Cell Culture Medium) Stock_Solution->Working_Solution In_Vivo_Formulation Prepare In Vivo Formulation Stock_Solution->In_Vivo_Formulation Cell_Culture Cell Culture Treatment Working_Solution->Cell_Culture Animal_Dosing Animal Dosing (Oral Gavage) In_Vivo_Formulation->Animal_Dosing Western_Blot Western Blot (SMARCA2/4, PBRM1) Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CTG) Cell_Culture->Viability_Assay Tumor_Measurement Tumor Growth Measurement Animal_Dosing->Tumor_Measurement PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Animal_Dosing->PK_PD_Analysis

Caption: General experimental workflow for using this compound.

References

Application Notes and Protocols for Western Blot Analysis of AU-24118-Mediated Target Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AU-24118 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of specific cellular proteins. As a heterobifunctional molecule, this compound functions by simultaneously binding to the target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate the protein of interest. This application note provides a detailed protocol for utilizing Western blotting to quantitatively assess the degradation of this compound's target proteins: the mSWI/SNF complex ATPases SMARCA2 and SMARCA4, and the polybromo 1 protein (PBRM1).[1][2][3][4] Western blotting is a fundamental technique for confirming the efficacy and characterizing the dose- and time-dependent effects of PROTACs like this compound.

Signaling Pathway of this compound-Mediated Protein Degradation

This compound is a PROTAC that engages the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] It incorporates a moiety that binds to the bromodomains of SMARCA2 and SMARCA4, and also PBRM1, and a ligand for the CRBN E3 ligase.[1][2] This dual binding induces the formation of a ternary complex between the target protein (SMARCA2, SMARCA4, or PBRM1), this compound, and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

AU24118_Pathway cluster_cell Cellular Environment AU24118 This compound TernaryComplex Ternary Complex (Target-AU24118-CRBN) AU24118->TernaryComplex Target Target Protein (SMARCA2/SMARCA4/PBRM1) Target->TernaryComplex CRBN CRBN E3 Ligase CRBN->TernaryComplex PolyUbTarget Polyubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbTarget->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: this compound-mediated protein degradation pathway.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps involved in the Western blot protocol to assess the degradation of SMARCA2, SMARCA4, and PBRM1 following treatment with this compound.

WB_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Culture and This compound Treatment B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF/Nitrocellulose) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis and Quantification G->H

Caption: Western blot experimental workflow.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a Western blot analysis to measure the degradation of SMARCA2, SMARCA4, and PBRM1 in response to this compound treatment. The VCaP (prostate cancer) cell line is used as an example, as it has been shown to be responsive to this compound.[1]

1. Materials and Reagents

  • Cell Culture: VCaP cells

  • Compound: this compound (dissolved in DMSO)

  • Buffers and Solutions:

    • Phosphate-buffered saline (PBS), ice-cold

    • RIPA Lysis Buffer (or similar) supplemented with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer (4x)

    • SDS-PAGE gels (appropriate percentage for proteins of interest)

    • Tris-Glycine-SDS running buffer

    • Transfer buffer (e.g., Towbin buffer)

    • Tris-buffered saline with 0.1% Tween 20 (TBST)

    • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Antibodies:

    • Primary antibodies against SMARCA2, SMARCA4, and PBRM1

    • Primary antibody against a loading control (e.g., GAPDH, β-actin, or Vinculin)

    • HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse)

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes

  • Detection Reagents: Enhanced chemiluminescence (ECL) substrate

2. Cell Treatment

  • Plate VCaP cells at a suitable density in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium. A final DMSO concentration of ≤0.1% is recommended. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treat the cells with varying concentrations of this compound (e.g., 0, 3, 10, 30, 100 nM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).

3. Sample Preparation

  • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add an appropriate volume of 4x Laemmli sample buffer to each lysate.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a protein ladder to determine molecular weights.

  • Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Activate a PVDF membrane by briefly immersing it in methanol, then equilibrate it in transfer buffer. If using nitrocellulose, equilibrate directly in transfer buffer.

  • Assemble the transfer stack and transfer the proteins from the gel to the membrane.

5. Immunoblotting

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the target protein (SMARCA2, SMARCA4, or PBRM1), diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Repeat the immunoblotting process for the loading control protein (e.g., Vinculin) on the same membrane after stripping or on a separate gel.

6. Detection and Data Analysis

  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to avoid signal saturation.

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the target protein band to the intensity of the corresponding loading control band for each sample.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Data Presentation

Quantitative data from Western blot analysis can be presented in tables to facilitate comparison between different treatment conditions. The following tables are illustrative and provide a template for presenting dose-dependent degradation data for SMARCA2, SMARCA4, and PBRM1 after a 4-hour treatment with this compound in VCaP cells.

Table 1: Dose-Dependent Degradation of SMARCA2 by this compound

This compound Concentration (nM)Normalized SMARCA2 Band Intensity% Degradation (relative to Vehicle)
0 (Vehicle)1.000%
30.6535%
100.2575%
300.1090%
1000.0595%

Table 2: Dose-Dependent Degradation of SMARCA4 by this compound

This compound Concentration (nM)Normalized SMARCA4 Band Intensity% Degradation (relative to Vehicle)
0 (Vehicle)1.000%
30.7030%
100.3070%
300.1585%
1000.0892%

Table 3: Dose-Dependent Degradation of PBRM1 by this compound

This compound Concentration (nM)Normalized PBRM1 Band Intensity% Degradation (relative to Vehicle)
0 (Vehicle)1.000%
30.7525%
100.4060%
300.2080%
1000.1288%

Disclaimer: The data presented in these tables are for illustrative purposes and are based on visual interpretation of published Western blot data. Actual results may vary depending on experimental conditions.

Conclusion

This application note provides a comprehensive protocol for the use of Western blotting to assess the degradation of SMARCA2, SMARCA4, and PBRM1 induced by the PROTAC this compound. By following this detailed methodology, researchers can effectively characterize the potency and efficacy of this and other targeted protein degraders, contributing to the advancement of novel therapeutics. Careful optimization of antibody concentrations and experimental conditions is recommended to ensure reliable and reproducible results.

References

Application Notes and Protocols for AU-24118 in mSWI/SNF Complex Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AU-24118 is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader that selectively targets the ATPase subunits of the mammalian switch/sucrose non-fermentable (mSWI/SNF) chromatin remodeling complex, SMARCA2 and SMARCA4, as well as the PBRM1 subunit, for degradation via the Cereblon (CRBN) E3 ligase.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in studying the role of the mSWI/SNF complex in cancer. The mSWI/SNF complex is a critical regulator of gene expression, and its subunits are frequently mutated in a variety of human cancers, making it a promising therapeutic target.[6][7][8]

Introduction

The mSWI/SNF complex is a key player in chromatin remodeling, a process that controls the accessibility of DNA to transcription factors and other regulatory proteins.[9] Mutations in the genes encoding the subunits of this complex are found in over 20% of all human cancers.[8] These mutations can lead to aberrant gene expression and contribute to tumor development and progression.[7]

This compound offers a powerful tool to investigate the consequences of mSWI/SNF complex disruption in cancer. As a PROTAC, it induces the degradation of its target proteins rather than simply inhibiting their activity. This approach allows for a more profound and sustained suppression of the target's function. These application notes provide a summary of the key in vitro and in vivo data for this compound, along with detailed protocols for essential experiments to study its effects.

Data Presentation

In Vitro Efficacy of this compound
Cell LineCancer TypeIC50 (nM)AssayReference
VCaPProstate Cancer< 100CellTiter-Glo[1]
Other Sensitive Cancer Cell LinesVarious< 100CellTiter-Glo[1]
Resistant Cancer Cell LinesVarious> 100CellTiter-Glo[1]
In Vitro Degradation Profile of this compound
Cell LineTarget ProteinsConcentrationTimeEffectReference
VCaPSMARCA4, PBRM13-30 nM4 hComparable degradation to first-generation compounds[2][3]
VCaPSMARCA2, SMARCA4, PBRM11 µM2 hSignificant downregulation[2][3]
In Vivo Efficacy of this compound
Animal ModelCancer ModelDosageRouteEffectReference
CB17 SCID MiceVCaP Xenograft15 mg/kgp.o. (3x/week)Tumor regression[2][3]

Signaling Pathways and Mechanisms

The following diagram illustrates the mechanism of action of this compound as a PROTAC degrader of the mSWI/SNF complex subunits.

AU24118_Mechanism Mechanism of this compound Action cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation cluster_downstream Downstream Effects AU24118 This compound mSWISNF mSWI/SNF Complex (SMARCA2/4, PBRM1) AU24118->mSWISNF Binds to Bromodomain CRBN CRBN E3 Ligase AU24118->CRBN Recruits Proteasome Proteasome mSWISNF->Proteasome Degradation CRBN->mSWISNF Ubiquitination Chromatin Altered Chromatin Accessibility Ub Ubiquitin mSWISNF_bound mSWI/SNF AU24118_bound This compound mSWISNF_bound->AU24118_bound CRBN_bound CRBN AU24118_bound->CRBN_bound Transcription Dysregulated Transcription Chromatin->Transcription Cancer Inhibition of Cancer Growth Transcription->Cancer

Caption: Mechanism of this compound-mediated degradation of mSWI/SNF subunits.

Experimental Protocols

The following diagram provides a general workflow for studying the effects of this compound.

Experimental_Workflow Experimental Workflow for this compound Studies cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_downstream Downstream Analysis CellCulture Cancer Cell Lines Treatment This compound Treatment CellCulture->Treatment CellViability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->CellViability WesternBlot Western Blot (Protein Degradation) Treatment->WesternBlot IP Immunoprecipitation (Protein Interactions) Treatment->IP RNASeq RNA-Seq (Transcriptional Profiling) ChIPSeq ChIP-Seq (Chromatin Occupancy) Xenograft Xenograft Model (e.g., VCaP in SCID mice) InVivoTreatment This compound Administration (e.g., oral gavage) Xenograft->InVivoTreatment TumorMeasurement Tumor Volume Measurement InVivoTreatment->TumorMeasurement IHC Immunohistochemistry (Target Engagement) InVivoTreatment->IHC

Caption: General experimental workflow for characterizing this compound.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from the manufacturer's instructions and published studies using this compound.[1]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).

  • Incubate the plate for 5 days at 37°C.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the half-maximal inhibitory concentration (IC50) using a suitable software (e.g., GraphPad Prism).

Western Blot for Protein Degradation

This protocol is a standard procedure for assessing protein levels following this compound treatment.[8]

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 2, 4, 8, 24 hours). Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using the BCA assay.

  • Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the ECL substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the extent of protein degradation.

Immunoprecipitation for Protein-Protein Interactions

This protocol can be used to investigate how this compound-mediated degradation of mSWI/SNF subunits affects the integrity of the complex and its interaction with other proteins.

Materials:

  • Cancer cells treated with this compound or vehicle

  • IP lysis buffer (non-denaturing)

  • Primary antibody against a non-targeted subunit of the mSWI/SNF complex (e.g., ARID1A) or an interacting protein

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Protocol:

  • Lyse the treated cells using a non-denaturing IP lysis buffer.

  • Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with the primary antibody overnight at 4°C.

  • Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.

  • Analyze the eluted proteins by western blotting using antibodies against the degraded subunits (SMARCA2, SMARCA4, PBRM1) and other components of the complex to assess complex integrity.

Conclusion

This compound is a valuable research tool for elucidating the role of the mSWI/SNF complex in cancer. Its ability to induce potent and selective degradation of key subunits provides a robust method for studying the functional consequences of mSWI/SNF disruption. The protocols provided here offer a starting point for researchers to investigate the cellular and molecular effects of this compound in various cancer models. Further characterization using techniques such as RNA-sequencing and ChIP-sequencing will provide deeper insights into the downstream transcriptional and epigenetic consequences of mSWI/SNF degradation.

References

Application Notes and Protocols for the Combined Use of AU-24118 and Enzalutamide in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This document provides detailed application notes and experimental protocols for researchers and drug development professionals investigating the combination of AU-24118 and enzalutamide for the treatment of prostate cancer, particularly castration-resistant prostate cancer (CRPC). Enzalutamide is a second-generation androgen receptor (AR) antagonist that is a standard-of-care treatment for CRPC.[1][2] It acts by competitively inhibiting androgen binding to the AR, preventing nuclear translocation of the receptor, and impairing the binding of the AR to DNA.[1][3] However, resistance to enzalutamide frequently develops through various mechanisms, including AR amplification, mutations, and the activation of bypass signaling pathways.[2][4][5]

This compound is an orally bioavailable proteolysis-targeting chimera (PROTAC) that potently and selectively degrades the mSWI/SNF ATPases, SMARCA2 and SMARCA4, as well as the PBRM1 subunit of the PBAF complex. The mSWI/SNF chromatin remodeling complex plays a crucial role in regulating gene expression, and its dysregulation has been implicated in cancer progression. By degrading these key subunits, this compound can impede the chromatin accessibility of oncogenic transcription factors. Preclinical studies have demonstrated that the combination of this compound and enzalutamide results in enhanced anti-tumor activity in CRPC models, suggesting a synergistic effect that could overcome enzalutamide resistance.

These application notes provide a summary of the preclinical data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows to guide further research into this promising combination therapy.

Data Presentation

In Vivo Tumor Growth Inhibition in a Castration-Resistant Prostate Cancer (CRPC) VCaP Xenograft Model

The following table summarizes the in vivo efficacy of this compound, enzalutamide, and their combination in a CRPC VCaP xenograft mouse model. In this study, tumor-bearing mice were castrated, and upon tumor regrowth, they were treated with the indicated compounds. The combination therapy demonstrated superior tumor regression compared to either agent alone.[5]

Treatment GroupDosage and AdministrationOutcome
VehicleOral gavageProgressive tumor growth
Enzalutamide10 mg/kg, oral gavage, 5 times a weekModerate tumor growth inhibition
This compound15 mg/kg, oral gavage, 3 times a weekTumor regression in all treated mice
This compound + Enzalutamide This compound: 15 mg/kg, oral gavage, 3 times a week; Enzalutamide: 10 mg/kg, oral gavage, 5 times a week Superior tumor regression, with some tumors becoming unpalpable [5]
Effects of this compound on Protein Expression In Vivo

Western blot analysis of tumor lysates from the VCaP xenograft model after 5 days of treatment revealed significant downregulation of target proteins and key prostate cancer lineage markers with this compound treatment, both alone and in combination with enzalutamide.

Treatment GroupSMARCA2, SMARCA4, PBRM1AR, ERG, C-Myc, PSACleaved PARP
This compoundRobust downregulationRobust downregulationIncreased
This compound + EnzalutamideRobust downregulationRobust downregulationIncreased

Experimental Protocols

Protocol 1: In Vivo CRPC Xenograft Model

This protocol describes the establishment and treatment of a castration-resistant VCaP xenograft model to evaluate the efficacy of this compound and enzalutamide.

Materials:

  • VCaP human prostate cancer cells

  • Six-week-old male CB17 SCID mice[2]

  • Matrigel

  • Serum-free cell culture medium

  • Surgical tools for castration

  • This compound (formulated for oral gavage)

  • Enzalutamide (formulated for oral gavage)

  • Vehicle control for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture VCaP cells in appropriate media. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 3 x 10^6 cells per 100 µL.[2]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the dorsal flank of each mouse.

  • Tumor Growth and Castration: Monitor tumor growth regularly using calipers. When tumors reach a predetermined size (e.g., 150-200 mm³), perform surgical castration on the mice.

  • Establishment of Castration Resistance: Following castration, monitor the mice for tumor regrowth. The regrowth of tumors signifies the establishment of a castration-resistant state.

  • Treatment Initiation: Once the tumors have regrown to a specified size, randomize the mice into the following treatment groups:

    • Vehicle control

    • Enzalutamide (10 mg/kg, oral gavage, 5 times a week)[5]

    • This compound (15 mg/kg, oral gavage, 3 times a week)[5]

    • This compound + Enzalutamide (dosed as in the single-agent arms)[5]

  • Monitoring and Endpoint: Measure tumor volumes bi-weekly using calipers. Monitor the body weight of the mice to assess toxicity. The study endpoint may be a specific tumor volume or a predetermined time point.

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Protocol 2: Western Blot Analysis of Tumor Lysates

This protocol details the procedure for analyzing protein expression in tumor tissues collected from the xenograft model.

Materials:

  • Excised tumor tissue

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against: SMARCA2, SMARCA4, PBRM1, AR, ERG, C-Myc, PSA, Cleaved PARP, and a loading control (e.g., Vinculin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Protein Extraction: Homogenize the tumor tissue in ice-cold RIPA buffer. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate protein separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between treatment groups.

Visualizations

Signaling Pathway of this compound and Enzalutamide Combination

cluster_AU24118 This compound Action cluster_Enzalutamide Enzalutamide Action cluster_Cellular_Effects Cellular Effects AU24118 This compound CRBN CRBN E3 Ligase AU24118->CRBN Recruits mSWISNF mSWI/SNF Complex (SMARCA2/4, PBRM1) AU24118->mSWISNF Binds Gene_Expression Oncogenic Gene Expression AU24118->Gene_Expression Inhibits Apoptosis Apoptosis AU24118->Apoptosis Induces Proteasome Proteasome Chromatin Chromatin Accessibility mSWISNF->Proteasome Ubiquitination & Degradation mSWISNF->Chromatin Regulates Enzalutamide Enzalutamide AR Androgen Receptor (AR) Enzalutamide->AR Inhibits Binding AR_Nuclear AR Nuclear Translocation & DNA Binding Enzalutamide->AR_Nuclear Enzalutamide->Gene_Expression Inhibits Enzalutamide->Apoptosis Induces Androgen Androgen Androgen->AR Binds AR->AR_Nuclear Mediates Oncogenic_TF Oncogenic Transcription Factors Chromatin->Oncogenic_TF Impacts Binding Oncogenic_TF->Gene_Expression Drives AR_Nuclear->Gene_Expression Drives Tumor_Growth Tumor Growth & Survival Gene_Expression->Tumor_Growth Promotes

Caption: Mechanism of action for the combination of this compound and enzalutamide.

Experimental Workflow for In Vivo Xenograft Study

A VCaP Cell Culture B Subcutaneous Injection in SCID Mice A->B C Tumor Growth Monitoring B->C D Surgical Castration C->D E Tumor Regrowth (Castration Resistance) D->E F Randomization into Treatment Groups E->F G Dosing: - Vehicle - Enzalutamide - this compound - Combination F->G H Bi-weekly Tumor Volume Measurement G->H I Study Endpoint H->I J Tumor Excision & Analysis (Western Blot, IHC) I->J ProstateCancer Prostate Cancer Growth AR_Signaling AR Signaling Pathway ProstateCancer->AR_Signaling mSWISNF_Function mSWI/SNF Chromatin Remodeling ProstateCancer->mSWISNF_Function Synergy Enhanced Tumor Regression & Apoptosis AR_Signaling->Synergy mSWISNF_Function->Synergy Enzalutamide Enzalutamide Enzalutamide->AR_Signaling Enzalutamide->Synergy AU24118 This compound AU24118->mSWISNF_Function AU24118->Synergy Synergy->ProstateCancer

References

Application Notes and Protocols: Long-Term Treatment with AU-24118, a Novel mTORC1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AU-24118 is a novel, potent, and highly selective small molecule inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). The mTOR pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its aberrant activation is a hallmark of many human cancers. This compound is under investigation for its therapeutic potential in cancers with hyperactivated mTORC1 signaling, such as certain subtypes of breast cancer. These application notes provide a comprehensive experimental design for evaluating the long-term efficacy and potential resistance mechanisms of this compound in preclinical models.

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound, targeting the mTORC1 signaling pathway.

AU24118_Pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates ULK1 ULK1 mTORC1->ULK1 Inhibits Raptor Raptor Raptor->mTORC1 mTOR mTOR mTOR->mTORC1 mLST8 mLST8 mLST8->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Autophagy Autophagy ULK1->Autophagy AU24118 This compound AU24118->mTORC1 Inhibits

Caption: this compound inhibits the mTORC1 signaling pathway.

Experimental Design and Data Presentation

The long-term effects of this compound will be assessed through a combination of in vitro and in vivo studies. The following tables outline the key experiments and the quantitative data to be collected.

Table 1: In Vitro Long-Term Efficacy Studies

Experiment Cell Line(s) Treatment Duration This compound Conc. Key Readouts Data Presentation
Real-Time Proliferation Assay MCF-7, T47D14 days0.1, 1, 10, 100 nMCell confluence (%) over timeLine graph
Clonogenic Survival Assay MCF-7, T47D10-14 days0.1, 1, 10, 100 nMNumber of colonies, Plating efficiency, Surviving fractionBar graph, Dose-response curve
Senescence-Associated β-galactosidase Staining MCF-7, T47D7 days10 nMPercentage of SA-β-gal positive cellsBar graph
Western Blot Analysis MCF-7, T47D24, 48, 72 hours; 7 days10 nMp-S6K, p-4E-BP1, total S6K, total 4E-BP1, ActinBand intensity quantification

Table 2: In Vivo Long-Term Efficacy and Toxicity Study

Animal Model Tumor Type Treatment Groups Dosing Regimen Study Duration Key Readouts Data Presentation
Female BALB/c nude mice MCF-7 xenograftVehicle, this compound (10 mg/kg), this compound (30 mg/kg)Daily oral gavage45 daysTumor volume, Body weight, SurvivalLine graphs (Tumor growth, Body weight), Kaplan-Meier curve (Survival)
Female BALB/c nude mice MCF-7 xenograftVehicle, this compound (30 mg/kg)Daily oral gavage45 daysOrgan weights (liver, spleen, kidney), Complete blood count, Serum chemistryBar graphs, Tables

Experimental Workflows

The following diagrams illustrate the workflows for the proposed in vitro and in vivo experiments.

InVitro_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Long-Term Treatment cluster_assays Assays cluster_analysis Data Analysis start Start: Culture MCF-7 & T47D cells seed Seed cells in appropriate plates start->seed treat Treat with Vehicle or This compound (various conc.) seed->treat incubate Incubate for specified duration (up to 14 days) treat->incubate proliferation Real-Time Proliferation (IncuCyte) incubate->proliferation clonogenic Clonogenic Assay incubate->clonogenic senescence SA-β-gal Staining incubate->senescence western Western Blotting incubate->western analyze Quantify results (confluence, colonies, etc.) proliferation->analyze clonogenic->analyze senescence->analyze western->analyze end End: Report Findings analyze->end

Caption: Workflow for in vitro long-term this compound treatment.

InVivo_Workflow start Start: Acquire BALB/c nude mice implant Implant MCF-7 cells subcutaneously start->implant tumor_growth Allow tumors to reach ~100-150 mm³ implant->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treatment Daily treatment with Vehicle or this compound randomize->treatment monitoring Monitor tumor volume and body weight (2x/week) treatment->monitoring endpoint Continue for 45 days or until endpoint monitoring->endpoint necropsy Euthanasia and necropsy: Collect tumors and organs endpoint->necropsy analysis Tumor weight analysis, Histology, Blood analysis necropsy->analysis end End: Report Findings analysis->end

Caption: Workflow for in vivo long-term this compound efficacy study.

Detailed Experimental Protocols

In Vitro Protocol: Long-Term Real-Time Proliferation Assay
  • Cell Seeding: Seed MCF-7 or T47D cells in a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium.

  • Incubation: Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control (e.g., 0.1% DMSO).

  • Real-Time Imaging: Place the plate in a real-time imaging system (e.g., IncuCyte S3). Acquire phase-contrast images every 2-4 hours.

  • Data Acquisition: Continue imaging for up to 14 days. The medium should be replaced with fresh drug-containing medium every 3-4 days.

  • Analysis: Use the system's software to calculate the percent confluence over time for each well. Plot the data as confluence vs. time.

In Vitro Protocol: Clonogenic Survival Assay
  • Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound at various concentrations for 24 hours.

  • Recovery: After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh complete growth medium.

  • Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining: Wash the plates with PBS, fix the colonies with methanol for 10 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.

  • Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies (containing >50 cells). Calculate the plating efficiency and surviving fraction for each treatment group.

In Vivo Protocol: Mouse Xenograft Efficacy Study
  • Cell Preparation: Harvest exponentially growing MCF-7 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of 6-8 week old female BALB/c nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Tumor volume (mm³) = (length x width²)/2.

  • Treatment Administration: Administer this compound (e.g., 10 and 30 mg/kg) or vehicle control daily via oral gavage.

  • Monitoring: Measure tumor volume and body weight twice a week. Monitor the overall health of the animals daily.

  • Endpoint: The study can be terminated after a fixed period (e.g., 45 days) or when tumors in the control group reach a predetermined size (e.g., 2000 mm³).

  • Tissue Collection: At the end of the study, euthanize the mice and collect tumors, blood, and major organs for further analysis (e.g., weight, histology, biomarker analysis).

Data Analysis and Interpretation

The following diagram provides a logical flow for the analysis and interpretation of the experimental data.

Data_Analysis_Logic cluster_invitro In Vitro Data Analysis cluster_invivo In Vivo Data Analysis cluster_integration Integrated Interpretation start Start: Raw Data Collection proliferation_data Proliferation Curves (Confluence vs. Time) start->proliferation_data clonogenic_data Colony Counts start->clonogenic_data western_data Western Blot Band Intensities start->western_data tumor_volume Tumor Volume Data start->tumor_volume body_weight Body Weight Data start->body_weight survival_data Survival Data start->survival_data ic50 Calculate Long-Term IC50 proliferation_data->ic50 correlation Correlate In Vitro and In Vivo Results ic50->correlation survival_fraction Calculate Survival Fraction clonogenic_data->survival_fraction survival_fraction->correlation pathway_inhibition Quantify Pathway Inhibition western_data->pathway_inhibition pathway_inhibition->correlation tgi Calculate Tumor Growth Inhibition (TGI) tumor_volume->tgi tgi->correlation toxicity Assess Toxicity body_weight->toxicity toxicity->correlation kaplan_meier Kaplan-Meier Analysis survival_data->kaplan_meier kaplan_meier->correlation conclusion Draw Conclusions on Long-Term Efficacy & Safety correlation->conclusion end End: Final Report conclusion->end

Caption: Logical flow for data analysis and interpretation.

Application Notes and Protocols for AU-24118-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AU-24118 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the mSWI/SNF (mammalian SWItch/Sucrose Non-Fermentable) ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2] As a heterobifunctional molecule, this compound recruits these target proteins to the Cereblon (CRBN) E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[1] This targeted protein degradation has been shown to induce apoptosis in cancer cells, particularly in models of prostate cancer, making this compound a promising candidate for therapeutic development.[1][3]

These application notes provide a summary of the key characteristics of this compound, detailed protocols for its use in cancer cell apoptosis studies, and an overview of the putative signaling pathways involved.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system to eliminate key chromatin remodeling proteins. The degradation of SMARCA2, SMARCA4, and PBRM1 disrupts the function of the SWI/SNF complex, a critical regulator of gene expression. This disruption ultimately leads to the activation of the apoptotic cascade, evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4]

Data Presentation

In Vitro Efficacy of this compound
ParameterCell LineValueReference
IC50 (Cell Viability) Sensitive Cancer Cell Lines< 100 nM[1]
Resistant Cancer Cell Lines> 100 nM[1]
Degradation Concentration VCaP (Prostate Cancer)3-30 nM (4h)[4]
VCaP (Prostate Cancer)1 µM (2h)[4]
AUR-1 and AUR-20.1 µM (4h)[4]
In Vivo Efficacy of this compound
Animal ModelTreatment RegimenOutcomeReference
Castration-Resistant Prostate Cancer (CRPC) VCaP Xenograft15 mg/kg, oral gavage, 3x weeklyTumor regression[1]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is adapted from the manufacturer's instructions and is suitable for determining the IC50 of this compound.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., VCaP)

  • Complete cell culture medium

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the average luminescence of the no-cell control from all other wells. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results and calculate the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells by flow cytometry.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired time.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-FITC negative / PI negative: Live cells

    • Annexin V-FITC positive / PI negative: Early apoptotic cells

    • Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

Western Blotting for Apoptosis Markers

This protocol is for detecting the cleavage of PARP, a key indicator of apoptosis.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-PARP, anti-SMARCA2, anti-SMARCA4, anti-PBRM1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound as desired. Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathway of this compound Induced Apoptosis

AU24118_Apoptosis_Pathway cluster_drug_target This compound Action cluster_downstream Apoptotic Cascade AU24118 This compound CRBN CRBN E3 Ligase AU24118->CRBN Recruits Proteins SMARCA2/4, PBRM1 AU24118->Proteins Binds Ub Ubiquitination Proteasome Proteasome Proteins->Proteasome Degradation SWI_SNF SWI/SNF Complex Dysfunction Proteasome->SWI_SNF Ub->Proteins Tags for Degradation Gene_Expression Altered Gene Expression SWI_SNF->Gene_Expression Apoptotic_Signal Pro-Apoptotic Signaling Gene_Expression->Apoptotic_Signal Caspases Caspase Activation Apoptotic_Signal->Caspases PARP_Cleavage PARP Cleavage Caspases->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound induces apoptosis by degrading SMARCA2/4 and PBRM1.

Experimental Workflow for Assessing this compound Activity

AU24118_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Cancer Cell Culture treatment Treat with this compound start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay western Western Blot (e.g., Cleaved PARP) treatment->western ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant protein_exp Analyze Protein Levels western->protein_exp xenograft Establish Tumor Xenografts vivo_treatment Treat with this compound xenograft->vivo_treatment tumor_measurement Monitor Tumor Volume vivo_treatment->tumor_measurement end_study End of Study Analysis tumor_measurement->end_study efficacy Evaluate Efficacy end_study->efficacy biomarker Biomarker Analysis (e.g., TUNEL, IHC) end_study->biomarker

Caption: Workflow for evaluating this compound's pro-apoptotic activity.

References

Application Notes and Protocols for Measuring the Effects of AU-24118 on Oncogenic Transcription

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AU-24118 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) that selectively degrades the mSWI/SNF (mammalian SWItch/Sucrose Non-Fermentable) ATPases SMARCA2 and SMARCA4, as well as the scaffold protein PBRM1.[1][2][3][4] The mSWI/SNF complex is a critical chromatin remodeler, and its dysregulation is implicated in various cancers. By inducing the degradation of these key subunits, this compound effectively impedes the chromatin accessibility of oncogenic transcription factors, thereby suppressing their activity and downstream gene programs.[1][3] These application notes provide detailed protocols for researchers to investigate the effects of this compound on oncogenic transcription in cancer cell lines and in vivo models.

Mechanism of Action

This compound functions as a molecular bridge, simultaneously binding to the bromodomains of SMARCA2/4 and PBRM1 and the E3 ubiquitin ligase Cereblon (CRBN).[2][4][5] This proximity induces the ubiquitination of the target proteins, marking them for degradation by the proteasome. The degradation of SMARCA2/4 disrupts the function of the mSWI/SNF complex, leading to decreased chromatin accessibility at enhancer regions that are crucial for the binding of oncogenic transcription factors such as the Androgen Receptor (AR), ERG, and c-Myc in prostate cancer.[1][6] This ultimately results in the downregulation of their target genes and subsequent inhibition of cancer cell proliferation and survival.[1]

AU24118_Mechanism Mechanism of Action of this compound cluster_0 This compound (PROTAC) cluster_1 Cellular Machinery AU24118 This compound Bait SMARCA2/4 Binding Moiety AU24118->Bait Linker Linker AU24118->Linker E3_Ligase_Binder CRBN Binding Moiety AU24118->E3_Ligase_Binder SMARCA2_4 SMARCA2/4 & PBRM1 (Target Proteins) Bait->SMARCA2_4 Binds to Bromodomain CRBN CRBN E3 Ligase E3_Ligase_Binder->CRBN Recruits Proteasome Proteasome SMARCA2_4->Proteasome Targeted for Degradation CRBN->SMARCA2_4 Ubiquitinates Degraded\nFragments Degraded Fragments Proteasome->Degraded\nFragments Results in Ub Ubiquitin

Figure 1: Mechanism of this compound as a PROTAC degrader.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activities of this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeIC50 (nM)Assay DurationReference
VCaPProstate Cancer< 1005 days[1]
Other Transcription Factor-Addicted CancersVarious< 100 (sensitive)5 days[1]
Resistant Cancer Cell LinesVarious> 1005 days[1]

Table 2: In Vivo Efficacy and Dosing of this compound

Animal ModelCancer ModelDoseDosing ScheduleAdministration RouteObserved EffectsReference
CB17 SCID MiceVCaP Xenograft (Castration-Resistant)15 mg/kg3 times per weekOral GavageTumor regression, downregulation of SMARCA2/4, PBRM1, AR, ERG, c-Myc, and Ki-67, induction of apoptosis.[2][6]
MicePharmacokinetics10, 30, 100 mg/kgSingle doseOral GavageDose-proportional increase in plasma concentration.[1]
RatsPharmacokineticsN/ASingle doseOral GavageRapid absorption and sustained plasma levels.[1]

Experimental Protocols

Protocol 1: Western Blot Analysis of Protein Degradation

This protocol details the steps to assess the degradation of SMARCA2, SMARCA4, PBRM1, and downstream oncogenic transcription factors in cancer cells following treatment with this compound.

Western_Blot_Workflow Western Blot Experimental Workflow start Start cell_culture 1. Cell Culture and Treatment (e.g., VCaP cells treated with 3-30 nM this compound for 4h) start->cell_culture lysis 2. Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE (Load equal protein amounts) quantification->sds_page transfer 5. Protein Transfer (to PVDF or nitrocellulose membrane) sds_page->transfer blocking 6. Blocking (5% non-fat milk or BSA in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-SMARCA4, anti-AR, overnight at 4°C) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated, 1h at RT) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis (Quantify band intensities relative to loading control) detection->analysis end End analysis->end

Figure 2: Workflow for Western Blot Analysis.

Materials:

  • VCaP (or other sensitive) cancer cell line

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., against SMARCA2, SMARCA4, PBRM1, AR, ERG, c-Myc, Cleaved PARP, and a loading control like Vinculin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed VCaP cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 3-30 nM) or DMSO as a vehicle control for a specified duration (e.g., 4 hours for direct target degradation, or longer for downstream effects).[2]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

Protocol 2: Cell Viability Assay (IC50 Determination)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using a luminescence-based assay.

Materials:

  • Cancer cell lines of interest

  • 96-well clear-bottom white plates

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line to ensure they are in the exponential growth phase at the end of the assay.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the serially diluted this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 5 days.[1]

  • Assay: On the day of the assay, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells. Plot the normalized values against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Six-week-old immunodeficient mice (e.g., CB17 SCID)

  • VCaP cells

  • Matrigel (or similar)

  • This compound

  • Vehicle for oral gavage (see below)

  • Calipers for tumor measurement

This compound Formulation for Oral Gavage: [1]

  • Dissolve this compound in PEG200 with sonication and vortexing until fully dissolved.

  • Add five volumes of 10% D-α-Tocopherol polyethylene glycol 1000 succinate and mix vigorously.

  • Add four volumes of 1% Tween-80 and shake vigorously.

  • Prepare this formulation fresh before each administration.

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of VCaP cells mixed with Matrigel into the flanks of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, this compound).

  • Treatment: Administer this compound (e.g., 15 mg/kg) via oral gavage according to the dosing schedule (e.g., three times per week).[2][6]

  • Monitoring: Measure tumor volumes with calipers and monitor the body weight of the mice regularly.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry for target proteins and proliferation markers like Ki-67).[1]

Downstream Effects on Oncogenic Transcription

The degradation of the mSWI/SNF ATPases by this compound has profound effects on the transcriptional landscape of cancer cells.

Downstream_Effects Downstream Effects of this compound on Oncogenic Transcription AU24118 This compound mSWI_SNF mSWI/SNF Complex (SMARCA2/4, PBRM1) AU24118->mSWI_SNF Degrades Chromatin Chromatin Remodeling mSWI_SNF->Chromatin Disrupts Enhancer Enhancer Accessibility Chromatin->Enhancer Decreases Oncogenic_TF Oncogenic Transcription Factors (AR, ERG, c-Myc) Enhancer->Oncogenic_TF Reduces Binding Gene_Expression Oncogenic Gene Expression Oncogenic_TF->Gene_Expression Downregulates Cell_Response Cancer Cell Proliferation & Survival Gene_Expression->Cell_Response Inhibits

References

Troubleshooting & Optimization

AU-24118 Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of AU-24118, a selective and orally bioavailable PROTAC degrader of mSWI/SNF ATPases (SMARCA2 and SMARCA4) and PBRM1.[1][2][3][4][5][6]

Frequently Asked Questions (FAQs)

What is this compound and what is its mechanism of action?

This compound is a proteolysis-targeting chimera (PROTAC) that selectively targets the mSWI/SNF ATPases SMARCA2 and SMARCA4, as well as PBRM1, for degradation.[1][3][4][5][6] It functions by forming a ternary complex between the target protein (SMARCA2/4 or PBRM1) and the E3 ubiquitin ligase Cereblon (CRBN), leading to ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3][4][7]

How should I prepare stock solutions of this compound?

For in vitro experiments, this compound can be dissolved in DMSO.[1] To prepare a stock solution, it is recommended to use newly opened, anhydrous DMSO.[2] The solubility in DMSO is approximately 8.33 mg/mL (13.16 mM); achieving this may require ultrasonic treatment and warming to 60°C.[1][2]

What are the recommended storage conditions for this compound?

  • Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2]

  • In Solvent (Stock Solutions): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2][5][8]

What solvents can be used for in vivo administration of this compound?

Several solvent systems can be used for in vivo studies. It is recommended to prepare these solutions fresh for each use.[8] Common formulations include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • 10% DMSO and 90% (20% SBE-β-CD in saline).[1]

  • 10% DMSO and 90% corn oil.[1]

  • A solution of 10% PEG200, 50% of 20% D-α-Tocopherol polyethylene glycol 1000 succinate, and 40% of 1% Tween-80 in water has also been used for oral administration.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue 1: Precipitation of this compound in solution.

  • Observation: The solution appears cloudy or contains visible particles after preparation or storage.

  • Potential Causes:

    • The concentration exceeds the solubility limit in the chosen solvent.

    • The temperature of the solution has decreased, reducing solubility.

    • For aqueous-based buffers, the addition of the DMSO stock solution has caused the compound to crash out.

  • Solutions:

    • Warming and Sonication: Gently warm the solution (up to 60°C for DMSO stocks) and use an ultrasonic bath to aid dissolution.[1][2][8]

    • Solvent Selection: For in vivo studies, ensure the appropriate co-solvents are used in the correct proportions.[1][8]

    • Fresh Preparation: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[8]

    • Dilution Strategy: When diluting a DMSO stock solution into an aqueous buffer, do so dropwise while vortexing to minimize local high concentrations that can lead to precipitation.

Issue 2: Inconsistent or lack of target protein degradation.

  • Observation: Western blot or other downstream analysis shows no significant reduction in SMARCA2, SMARCA4, or PBRM1 levels after treatment with this compound.

  • Potential Causes:

    • Compound Instability: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Cellular Resistance: The cell line may have developed resistance to this compound. Mechanisms of acquired resistance include mutations in the SMARCA4 bromodomain or overexpression of the ABCB1 drug efflux pump.[3][7][9]

    • Mechanism of Action Interference: Co-treatment with compounds that interfere with the CRBN E3 ligase (e.g., lenalidomide) or proteasome inhibitors (e.g., carfilzomib) can block this compound-induced degradation.[7]

  • Solutions:

    • Fresh Stock Solution: Prepare a fresh stock solution of this compound from the solid powder.

    • Verify Cell Line Integrity: Ensure the cell line has not been in continuous culture for an extended period, which can lead to genetic drift.

    • Test for Resistance: If resistance is suspected, consider sequencing the SMARCA4 bromodomain. To test for ABCB1-mediated resistance, co-treatment with an ABCB1 inhibitor like zosuquidar may restore this compound activity.[7][9]

    • Review Experimental Design: Confirm that no other compounds in the treatment media are known to interfere with the ubiquitin-proteasome system.

Data Presentation

Table 1: In Vitro Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO8.3313.16Requires ultrasonic treatment and warming to 60°C.[1][2]

Table 2: In Vivo Formulation and Solubility of this compound

Solvent SystemSolubility (mg/mL)Molar Concentration (mM)Solution Appearance
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 0.83≥ 1.31Clear solution[1]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 0.83≥ 1.31Clear solution[1]
10% DMSO, 90% corn oil≥ 0.83≥ 1.31Clear solution[1]
50% PEG300, 50% saline12.519.76Suspended solution, requires sonication[1]

Table 3: Storage and Stability of this compound

FormStorage Temperature (°C)Stability Duration
Solid Powder-203 years[1][2]
42 years[1][2]
In Solvent-806 months[1][2][8]
-201 month[1][2][5][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh out the required amount of this compound powder (Molecular Weight: 632.75 g/mol ). For 1 mg of this compound, you will need 0.1580 mL of DMSO to make a 10 mM solution.[1]

  • Add the appropriate volume of fresh, anhydrous DMSO to the solid compound.[2]

  • Vortex the solution to mix.

  • If the compound is not fully dissolved, place the vial in an ultrasonic water bath for several minutes.

  • If necessary, gently warm the solution to 60°C to aid dissolution.[1][2]

  • Once a clear solution is obtained, allow it to cool to room temperature.

  • Aliquot the stock solution into smaller volumes in separate vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2][8]

Protocol 2: Western Blot Analysis of Target Protein Degradation

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 4 hours).[7]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[7]

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or DC Protein Assay).[7]

  • Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

AU24118_Mechanism_of_Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation AU24118 This compound Target Target Protein (SMARCA2/4, PBRM1) AU24118->Target Binds to Bromodomain CRBN CRBN E3 Ligase AU24118->CRBN Recruits Proteasome Proteasome Target->Proteasome Enters Ub Ubiquitin CRBN->Ub Adds Ub->Target Tags for Degradation Degraded Degraded Target Protein Proteasome->Degraded Results in

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow cluster_solubility Solubility Troubleshooting cluster_activity Activity Troubleshooting start Start: Experiment with this compound issue Issue Encountered? start->issue solubility_issue Precipitation or Cloudiness? issue->solubility_issue Yes success Successful Experiment issue->success No activity_issue Lack of Target Degradation? solubility_issue->activity_issue No warm_sonicate Warm and/or Sonicate Solution solubility_issue->warm_sonicate Yes activity_issue->success No new_stock Prepare Fresh Stock Solution activity_issue->new_stock Yes fresh_prep Prepare Fresh Solution warm_sonicate->fresh_prep check_solvent Verify Solvent System fresh_prep->check_solvent check_solvent->success check_resistance Investigate Cell Resistance new_stock->check_resistance verify_protocol Review Experimental Protocol check_resistance->verify_protocol verify_protocol->success

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Acquired Resistance to AU-24118

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering acquired resistance to AU-24118, a potent and orally bioavailable PROTAC degrader of the mSWI/SNF ATPases SMARCA2 and SMARCA4, and the PBRM1 protein.[1][2]

Troubleshooting Guides

Problem 1: Decreased sensitivity of cancer cell lines to this compound after long-term treatment.

Possible Cause 1: Development of mutations in the SMARCA4 bromodomain.

  • Explanation: Mutations in the bromodomain of SMARCA4, the target protein of this compound, can prevent the PROTAC from binding effectively. This lack of binding inhibits the formation of the ternary complex with the E3 ligase, thereby preventing the ubiquitination and subsequent degradation of SMARCA4.

  • Troubleshooting Steps:

    • Sequence the SMARCA4 gene: Isolate genomic DNA from both the parental (sensitive) and this compound-resistant cell lines. Perform Sanger sequencing or next-generation sequencing (NGS) to identify potential mutations in the bromodomain-coding region of SMARCA4.

    • Analyze protein degradation: Treat both sensitive and resistant cells with a dose range of this compound for a specified time (e.g., 4-24 hours). Perform western blotting to assess the degradation of SMARCA4, SMARCA2, and PBRM1. A lack of SMARCA4 degradation in the resistant cell line, while SMARCA2 and PBRM1 are still degraded, would be indicative of a target-specific resistance mechanism.[3]

    • Compare IC50 values: Determine the half-maximal inhibitory concentration (IC50) of this compound in both parental and resistant cell lines using a cell viability assay (e.g., CellTiter-Glo). A significant increase in the IC50 value for the resistant line confirms the resistant phenotype.[4][5]

Possible Cause 2: Overexpression of the ABCB1 drug efflux pump.

  • Explanation: ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a transmembrane protein that can actively transport a wide range of small molecules out of the cell.[1] Overexpression of ABCB1 can lead to increased efflux of this compound, reducing its intracellular concentration to sub-therapeutic levels and thereby preventing target degradation.

  • Troubleshooting Steps:

    • Quantify ABCB1 mRNA levels: Isolate total RNA from both sensitive and resistant cell lines. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of ABCB1 mRNA. A significant upregulation in the resistant cell line is a strong indicator of this resistance mechanism.

    • Assess ABCB1 protein expression: Prepare whole-cell lysates from both cell lines and perform a western blot using an antibody specific for ABCB1. Increased protein levels in the resistant line will confirm the qRT-PCR findings.[6]

    • Co-treatment with an ABCB1 inhibitor: Treat the resistant cells with this compound in the presence and absence of a known ABCB1 inhibitor, such as zosuquidar or elacridar.[1] A restoration of sensitivity to this compound and renewed degradation of its targets in the presence of the inhibitor would confirm ABCB1-mediated resistance.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of acquired resistance to this compound?

A1: The two primary mechanisms of acquired resistance to this compound identified in preclinical prostate cancer models are:

  • Mutations in the bromodomain of SMARCA4: These mutations interfere with the binding of this compound to its target protein, preventing its degradation.[1]

  • Overexpression of the ABCB1 drug efflux pump: Increased levels of ABCB1 lead to the active removal of this compound from the cancer cells, lowering its intracellular concentration and efficacy.[1][2]

Q2: How can I generate an this compound resistant cell line for my experiments?

A2: A common method for generating drug-resistant cell lines is through continuous, long-term exposure to escalating doses of the drug.[4][7][8][9][10]

  • Determine the initial IC50: First, establish the baseline sensitivity of your parental cell line to this compound by performing a dose-response curve and calculating the IC50 value.[9]

  • Chronic Dosing: Begin by treating the cells with a concentration of this compound at or below the IC20.

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound. This process is repeated over several months.

  • Confirmation of Resistance: Periodically, and at the end of the selection process, re-evaluate the IC50 of the resistant cell line population and compare it to the parental line. A significant fold-increase in the IC50 indicates the development of resistance.[5]

Q3: My PROTAC is not degrading the target protein in my resistant cell line. What should I check?

A3: If you observe a lack of target degradation, consider the following:

  • Target Engagement: As a first step, confirm that the target protein is expressed in your resistant cell line at levels comparable to the sensitive line. Then, investigate potential mutations in the target protein that could abrogate PROTAC binding, as described in the troubleshooting guide.

  • Drug Efflux: Evaluate the expression and activity of drug efflux pumps like ABCB1. Co-treatment with an inhibitor can help to confirm this as a resistance mechanism.

  • E3 Ligase Machinery: Although less common for acquired resistance to a specific PROTAC, ensure that the components of the E3 ligase machinery (e.g., CRBN for this compound) are expressed and functional in your resistant cell line.

Q4: Can resistance to this compound confer cross-resistance to other PROTACs?

A4: Yes, depending on the mechanism.

  • SMARCA4 mutations: This mechanism is target-specific and is unlikely to cause resistance to PROTACs that target other proteins.

  • ABCB1 overexpression: This is a broad mechanism of drug resistance and has been shown to confer resistance to other PROTACs that are also substrates of the ABCB1 pump.[1]

Data Summary

Table 1: In Vitro Sensitivity of Parental and this compound Resistant Prostate Cancer Cell Lines

Cell LineResistance MechanismThis compound IC50 (nM)Fold Resistance
VCaP (Parental)-< 100-
AUR-1SMARCA4 Mutation> 1000> 10
AUR-2SMARCA4 Mutation> 1000> 10
AUR-3ABCB1 Overexpression> 1000> 10
AUR-4ABCB1 Overexpression> 1000> 10

Data adapted from studies on prostate cancer cell lines continuously exposed to a SMARCA2/4 degrader.[3]

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines
  • Cell Seeding: Plate the parental cancer cell line of interest at a low density in appropriate culture vessels.

  • Initial Treatment: Treat the cells with this compound at a concentration equal to the IC20.

  • Culture Maintenance: Maintain the cells in the presence of the drug, changing the media every 2-3 days. Passage the cells as they reach 70-80% confluency.

  • Dose Escalation: Once the cells have a stable proliferation rate, increase the this compound concentration by approximately 1.5 to 2-fold.[4]

  • Repeat: Continue this process of adaptation and dose escalation for 6-12 months.

  • Validation: At the end of the selection, confirm the resistant phenotype by determining the IC50 and comparing it to the parental line. Characterize the underlying resistance mechanism using the methods described in the troubleshooting section.

Protocol 2: Western Blot for SMARCA4 and ABCB1
  • Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12][13]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.[12][13]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against SMARCA4, ABCB1, and a loading control (e.g., GAPDH, β-actin, or Vinculin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

  • Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for ABCB1 Expression
  • RNA Extraction: Isolate total RNA from sensitive and resistant cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.[14]

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for ABCB1 and a housekeeping gene (e.g., GAPDH, ACTB).[15][16]

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of ABCB1 in the resistant cells compared to the sensitive cells using the ΔΔCt method.[16]

Visualizations

AU24118_Mechanism_of_Action cluster_cell Cancer Cell AU24118 This compound CRBN CRBN E3 Ligase AU24118->CRBN SMARCA4 SMARCA4/2 PBRM1 AU24118->SMARCA4 Binds CRBN->SMARCA4 Proteasome Proteasome SMARCA4->Proteasome Targeted to Oncogenic_Transcription Oncogenic Transcription SMARCA4->Oncogenic_Transcription Drives Degraded_SMARCA Degraded SMARCA4/2, PBRM1 Proteasome->Degraded_SMARCA Degradation Ub Ubiquitin Ub->SMARCA4 Ubiquitination Degraded_SMARCA->Oncogenic_Transcription Inhibition Apoptosis Apoptosis Oncogenic_Transcription->Apoptosis Leads to

Caption: Mechanism of action of this compound leading to cancer cell apoptosis.

Resistance_Mechanisms cluster_cell Resistant Cancer Cell cluster_resistance Acquired Resistance Mechanisms AU24118_in This compound (intracellular) SMARCA4_mut Mutated SMARCA4 (Altered Binding Site) AU24118_in->SMARCA4_mut Degradation_Blocked Degradation Blocked AU24118_out This compound (extracellular) ABCB1 ABCB1 Efflux Pump (Overexpressed) SMARCA4_mut->Degradation_Blocked ABCB1->AU24118_in Efflux Cell_Survival Cell Survival Degradation_Blocked->Cell_Survival

Caption: Two primary mechanisms of acquired resistance to this compound.

Troubleshooting_Workflow Start Decreased this compound Sensitivity Observed Check_Target Analyze SMARCA4 Degradation Start->Check_Target Sequence_SMARCA4 Sequence SMARCA4 Bromodomain Check_Target->Sequence_SMARCA4 Degradation Blocked Check_Efflux Assess ABCB1 Expression (qRT-PCR/WB) Check_Target->Check_Efflux Degradation Intact Mutation_Found Mutation Identified Sequence_SMARCA4->Mutation_Found Yes No_Mutation No Mutation Sequence_SMARCA4->No_Mutation No No_Mutation->Check_Efflux ABCB1_High ABCB1 Overexpressed Check_Efflux->ABCB1_High Upregulated ABCB1_Normal ABCB1 Normal Check_Efflux->ABCB1_Normal Normal Inhibitor_Test Test with ABCB1 Inhibitor ABCB1_High->Inhibitor_Test Other_Mechanisms Investigate Other Mechanisms ABCB1_Normal->Other_Mechanisms Sensitivity_Restored Sensitivity Restored Inhibitor_Test->Sensitivity_Restored

Caption: A logical workflow for troubleshooting this compound resistance.

References

Technical Support Center: Overcoming AU-24118 Resistance in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to AU-24118 in prostate cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in prostate cancer?

This compound is an orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader.[1][2][3][4][5] It works by targeting the ATPase subunits of the mammalian switch/sucrose non-fermentable (mSWI/SNF) chromatin remodeling complex, specifically SMARCA2 and SMARCA4, as well as PBRM1, for degradation by the cellular proteasome machinery.[1][4][5] This impedes the function of oncogenic transcription factors that drive the growth of enhancer-driven cancers like prostate cancer.[1][2][3][6] this compound achieves this by linking the target proteins to the CRBN E3 ligase.[1][4]

Q2: My prostate cancer cells have developed resistance to this compound. What are the known mechanisms of resistance?

Long-term treatment of prostate cancer cell lines with high doses of mSWI/SNF ATPase degraders like this compound has been shown to induce two distinct mechanisms of acquired resistance:[1][2][3]

  • SMARCA4 Bromodomain Mutations: Mutations in the bromodomain of SMARCA4 can prevent the binding of this compound, thereby inhibiting its ability to induce degradation of the protein.[1][2]

  • ABCB1 Overexpression: Increased expression of the ATP binding cassette subfamily B member 1 (ABCB1), also known as multidrug resistance protein 1 (MDR1), can lead to the efflux of this compound from the cancer cells, reducing its intracellular concentration and efficacy.[1][2]

Q3: How can I determine which resistance mechanism is present in my cell line?

To identify the specific mechanism of resistance in your this compound-resistant prostate cancer cell line, you can perform the following experiments:

  • Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the bromodomain region of the SMARCA4 gene to identify any potential mutations.

  • Quantitative PCR (qPCR) and Western Blotting: Measure the mRNA and protein expression levels of ABCB1 to check for overexpression.

  • Flow Cytometry-based Efflux Assays: Use fluorescent substrates of ABCB1 (e.g., rhodamine 123) to functionally assess its efflux activity.

Q4: Are there strategies to overcome this acquired resistance?

Yes, based on the identified resistance mechanism, the following strategies can be employed:

  • For ABCB1 Overexpression:

    • Combination Therapy with an ABCB1 Inhibitor: The use of an ABCB1 inhibitor, such as zosuquidar, has been shown to reverse resistance to this compound and other PROTAC degraders.[2]

  • For Both Resistance Mechanisms and as a General Strategy:

    • Combination Therapy with Enzalutamide: Co-treatment with the androgen receptor (AR) antagonist enzalutamide has demonstrated enhanced tumor regression in castration-resistant prostate cancer (CRPC) models treated with this compound.[1][2][3][6] This combination can downregulate key prostate cancer lineage proteins like AR, ERG, C-Myc, and PSA.[1][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Decreased sensitivity to this compound (Increased IC50) 1. Acquired resistance through SMARCA4 mutation. 2. Acquired resistance through ABCB1 overexpression.1. Sequence the SMARCA4 bromodomain. 2. Quantify ABCB1 expression (qPCR/Western Blot) and activity (efflux assay).
No degradation of SMARCA4 observed after treatment SMARCA4 bromodomain mutation preventing this compound binding.Confirm mutation via sequencing. If confirmed, consider alternative therapeutic strategies.
Reduced intracellular concentration of this compound Overexpression and increased activity of the ABCB1 efflux pump.Co-treat with an ABCB1 inhibitor like zosuquidar.
Suboptimal tumor regression in in vivo models Single-agent this compound may not be sufficient for complete tumor control.Administer this compound in combination with enzalutamide.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Cell LineIC50 (nM)Notes
Sensitive Prostate Cancer Cells< 100This compound shows potent anti-proliferative activity.[1]
Resistant Prostate Cancer Cells> 100A significant shift in IC50 indicates acquired resistance.[1]

Table 2: In Vivo Treatment Regimens for CRPC Xenograft Model (VCaP)

Treatment GroupDrugDoseAdministration RouteSchedule
1Vehicle-Oral Gavage5 times weekly
2Enzalutamide10 mg/kgOral Gavage5 times weekly
3This compound15 mg/kgOral Gavage3 times per week
4This compound + Enzalutamide15 mg/kg + 10 mg/kgOral GavageAs per individual schedules

This combination therapy demonstrated superior tumor regression compared to single-agent treatments.[1]

Experimental Protocols

1. Western Blot Analysis for Protein Degradation

  • Objective: To confirm the degradation of target proteins (SMARCA2, SMARCA4, PBRM1) and downstream signaling molecules (AR, ERG, C-Myc, PSA, cleaved PARP) following this compound treatment.

  • Methodology:

    • Treat prostate cancer cells (e.g., VCaP) with the desired concentration of this compound (e.g., 1 µM for 2 hours) or as per the in vivo study protocol.[4][7]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, PBRM1, AR, ERG, C-Myc, PSA, cleaved PARP, and a loading control (e.g., ß-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

2. In Vivo Efficacy Study in a CRPC Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of this compound as a single agent and in combination with enzalutamide in a castration-resistant prostate cancer model.

  • Methodology:

    • Implant VCaP prostate cancer cells subcutaneously into immunodeficient mice (e.g., CB17 SCID).[7]

    • Once tumors are established, castrate the mice to induce a castration-resistant state.

    • When tumors regrow, randomize the mice into the treatment groups as detailed in Table 2.[1]

    • Administer the treatments as per the specified doses and schedules.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, sacrifice the mice and harvest the tumors for pharmacodynamic analysis (e.g., Western blotting as described above).

Visualizations

AU24118_Mechanism_of_Action cluster_cell Prostate Cancer Cell cluster_nucleus Nucleus AU24118 This compound mSWISNF mSWI/SNF Complex (SMARCA2/4, PBRM1) AU24118->mSWISNF Binds to SMARCA4 Bromodomain CRBN CRBN E3 Ligase AU24118->CRBN Recruits Oncogenic_TF Oncogenic Transcription Factors mSWISNF->Oncogenic_TF Enables binding Proteasome Proteasome mSWISNF->Proteasome Ubiquitination & Degradation DNA DNA Oncogenic_TF->DNA Binds to enhancers Tumor Growth Tumor Growth DNA->Tumor Growth Tumor Regression Tumor Regression Proteasome->Tumor Regression Leads to

Caption: Mechanism of action of this compound in prostate cancer cells.

AU24118_Resistance_Mechanisms cluster_resistance Acquired Resistance to this compound cluster_consequences Consequences cluster_solutions Therapeutic Solutions Resistance This compound Resistance SMARCA4_Mutation SMARCA4 Bromodomain Mutation Resistance->SMARCA4_Mutation ABCB1_Overexpression ABCB1 (MDR1) Overexpression Resistance->ABCB1_Overexpression Enzalutamide Combination with Enzalutamide Resistance->Enzalutamide Overcome by Binding_Inhibition Inhibition of this compound Binding to SMARCA4 SMARCA4_Mutation->Binding_Inhibition Drug_Efflux Increased Efflux of This compound from Cell ABCB1_Overexpression->Drug_Efflux ABCB1_Inhibitor ABCB1 Inhibitor (e.g., Zosuquidar) Drug_Efflux->ABCB1_Inhibitor Counteracted by

Caption: Mechanisms of acquired resistance to this compound and strategies to overcome them.

Experimental_Workflow cluster_investigation Investigation of Resistance Mechanism cluster_findings Potential Findings cluster_action Actionable Strategies start Prostate Cancer Cells Show Decreased Sensitivity to this compound Sequencing Sequence SMARCA4 Bromodomain start->Sequencing Expression_Analysis Analyze ABCB1 Expression (qPCR/Western Blot) start->Expression_Analysis Enzalutamide_Combo Combine with Enzalutamide start->Enzalutamide_Combo General Strategy Mutation_Found SMARCA4 Mutation Identified Sequencing->Mutation_Found Overexpression_Found ABCB1 Overexpression Detected Expression_Analysis->Overexpression_Found Alternative_Therapy Consider Alternative Therapeutic Strategy Mutation_Found->Alternative_Therapy Yes ABCB1_Inhibitor Co-treat with ABCB1 Inhibitor Overexpression_Found->ABCB1_Inhibitor Yes

Caption: Troubleshooting workflow for this compound resistant prostate cancer cells.

References

Technical Support Center: AU-24118

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is for researchers, scientists, and drug development professionals using AU-24118. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges related to the off-target effects of this compound, ensuring the generation of precise and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, ATP-competitive tyrosine kinase inhibitor (TKI) designed to selectively target Target Kinase A (TKA) . TKA is a critical component of a signaling pathway involved in cell proliferation and survival. By inhibiting TKA, this compound is intended to block downstream signaling and induce apoptosis in cancer cells where this pathway is dysregulated.

Q2: What are the known off-target effects of this compound?

While designed for TKA, kinase profiling has revealed that this compound can inhibit several other kinases at higher concentrations.[1][2] This polypharmacology is a known characteristic of many TKIs.[1][3] The most significant off-target activities are against SRC family kinases (SFKs), PDGFRβ, and KIT.[4] These off-target interactions can lead to unintended biological consequences and side effects.[3][5] See the data summary table below for specific IC50 values.

Q3: I am observing an unexpected or paradoxical cellular phenotype (e.g., increased proliferation when expecting inhibition). What could be the cause?

This is a common issue when an inhibitor hits an off-target kinase with an opposing biological function or disrupts a negative feedback loop.[4][6] For instance, inhibiting a kinase that normally suppresses a pro-proliferative pathway could lead to an overall increase in cell growth.

  • Recommendation 1: Perform a dose-response experiment over a wide range of concentrations. Off-target effects are often concentration-dependent.

  • Recommendation 2: Validate the phenotype using a structurally unrelated inhibitor for TKA or a genetic approach like siRNA/CRISPR to confirm that the observed effect is specific to TKA inhibition.[4]

  • Recommendation 3: Consult the kinase profiling data for this compound (Table 1) to identify potential off-targets that could explain the phenotype.

Q4: How can I assess the off-target effects of this compound in my specific cell model?

To understand the impact of this compound in your experimental system, it is crucial to move from in vitro data to a cellular context.[7]

  • Western Blotting: You can assess the phosphorylation status of known substrates of prominent off-target kinases (e.g., SRC, PDGFRβ). A decrease in phosphorylation of an off-target substrate upon treatment with this compound confirms target engagement in your cells. See Protocol 2 for a detailed methodology.[4]

  • Phenotypic Comparison: Compare the cellular effects of this compound with those of highly selective inhibitors for the suspected off-target kinases.

  • Broad Kinase Profiling: For a comprehensive view, consider commercial kinase profiling services to screen this compound against a large panel of kinases.[7]

Data Presentation

Table 1: In Vitro Kinase Selectivity Profile of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary target and a panel of off-target kinases. Data was generated using a radiometric in vitro kinase assay with ATP concentration at the Km for each respective kinase.[8][9]

Kinase TargetTypeIC50 (nM)Selectivity (Fold vs. TKA)
Target Kinase A (TKA) On-Target 5 1
SRCOff-Target8517
LCKOff-Target15030
PDGFRβOff-Target21042
KITOff-Target45090
EphA2Off-Target800160
VEGFR2Off-Target>10,000>2000
EGFROff-Target>10,000>2000

Troubleshooting Guide

IssuePotential Cause(s)Troubleshooting Steps
High Cell Toxicity at Low Concentrations 1. The cell line is highly sensitive to the inhibition of an off-target pro-survival kinase (e.g., KIT).[4] 2. The compound is interfering with general cellular processes.1. Confirm Target-Related Toxicity: Use siRNA to knock down TKA and see if it recapitulates the toxicity. 2. Check Off-Target Databases: Research if known off-targets of this compound (like KIT or PDGFRβ) are critical for the survival of your cell line. 3. Perform Apoptosis Assay: Use Annexin V staining or caspase-3 cleavage assays to determine if cell death is apoptotic.[4]
Inconsistent Results Between Experiments 1. Pipetting Inaccuracy: Especially with serial dilutions.[10] 2. Reagent Instability: Compound degradation or inconsistent enzyme activity. 3. Variable Solvent Concentration: Final DMSO concentration may differ between wells, affecting kinase activity.[10][11] 4. Biological Variability: Primary cells or cells with high passage numbers can behave differently.[4]1. Calibrate Pipettes: Ensure all pipettes are calibrated and use proper technique. 2. Prepare Fresh Reagents: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Aliquot kinase stocks to avoid freeze-thaw cycles.[10] 3. Normalize DMSO: Ensure the final DMSO concentration is consistent and low (<0.5%) across all wells, including controls. 4. Standardize Cells: Use cells within a defined low-passage number range. If using primary cells, consider pooling from multiple donors where possible.[4]
No Effect on Downstream Target Phosphorylation 1. Inactive Compound: The compound may have degraded. 2. Sub-optimal Assay Conditions: Incorrect incubation time or compound concentration. 3. Pathway Adaptation: Cells may have activated a compensatory signaling pathway.1. Verify Compound Activity: Test the compound in a cell-free in vitro kinase assay (Protocol 1). 2. Optimize Treatment: Perform a time-course (e.g., 1, 4, 8, 24 hours) and dose-response experiment to find the optimal conditions for target inhibition. 3. Probe Alternative Pathways: Investigate other relevant signaling pathways that might be activated as a feedback mechanism.

Mandatory Visualization

On_Off_Target_Signaling cluster_0 On-Target Pathway (Intended Effect) cluster_1 Off-Target Pathway (Unintended Effect) GF_A Growth Factor A Receptor_A Receptor A GF_A->Receptor_A TKA Target Kinase A Receptor_A->TKA Substrate_A Substrate A TKA->Substrate_A This compound Proliferation Proliferation/ Survival Substrate_A->Proliferation GF_B Growth Factor B Receptor_B PDGFRβ GF_B->Receptor_B SRC SRC Receptor_B->SRC Substrate_B Substrate B SRC->Substrate_B This compound Migration Cell Migration Substrate_B->Migration

Caption: On-target vs. Off-target signaling pathways affected by this compound.

Workflow cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Interpretation A In Vitro Kinase Panel Screen (>400 Kinases) B Determine IC50 Values for On-Target (TKA) and Off-Targets A->B C Calculate Selectivity Index and Identify Key Off-Targets B->C D Select Cell Line Expressing On- and Off-Targets C->D E Western Blot for Phospho-Substrates (On- and Off-Target Pathways) D->E F Dose-Response Phenotypic Assay (e.g., Proliferation, Apoptosis) D->F G Correlate Phenotypic EC50 with On/Off-Target IC50 E->G F->G H Confirm Off-Target Role with Orthogonal Methods (siRNA, etc.) G->H G->H I Define Therapeutic Window H->I

Caption: Experimental workflow for investigating this compound off-target effects.

Troubleshooting_Logic Start Unexpected Phenotype Observed with this compound Q1 Does phenotype correlate with on-target TKA IC50? Start->Q1 A1_Yes Likely on-target effect. Investigate downstream pathway for unexpected biology. Q1->A1_Yes Yes A1_No Phenotype occurs at higher concentrations than required for TKA inhibition. Q1->A1_No No Q2 Does phenotype match known function of an this compound off-target? A1_No->Q2 A2_Yes Likely off-target effect. Confirm with selective inhibitor or siRNA for that off-target. Q2->A2_Yes Yes A2_No Potential novel off-target or non-specific compound effect. Q2->A2_No No End Perform broad kinase screen or chemical proteomics. A2_No->End

Caption: Logic diagram for troubleshooting unexpected experimental phenotypes.

Experimental Protocols

Protocol 1: In Vitro Radiometric Kinase Assay for IC50 Determination [8]

This protocol describes a method to determine the IC50 value of this compound against a specific kinase.

  • Materials:

    • Purified recombinant kinase (e.g., TKA, SRC).

    • Specific peptide substrate for the kinase.

    • This compound stock solution (10 mM in DMSO).

    • Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • [γ-³³P]ATP.

    • "Cold" ATP solution.

    • 384-well plates.

    • Phosphocellulose filter plates.

    • Wash buffer (0.75% phosphoric acid).

    • Scintillation counter.

  • Procedure:

    • Prepare 3-fold serial dilutions of this compound in DMSO, starting from 100 µM.

    • In a 384-well plate, add kinase reaction buffer.

    • Add the specific kinase to each well.

    • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mix of the peptide substrate and [γ-³³P]ATP. The final ATP concentration should be at the Km for the specific kinase being tested.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding phosphoric acid.[8]

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

    • Wash the filter plate three times with wash buffer to remove unincorporated [γ-³³P]ATP.[8]

    • Dry the plate, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Cell-Based Western Blot for Target Engagement [4]

This protocol assesses the phosphorylation status of a kinase substrate in cells treated with this compound.

  • Materials:

    • Cells of interest cultured in appropriate medium.

    • This compound stock solution (10 mM in DMSO).

    • Ice-cold Phosphate-Buffered Saline (PBS).

    • Lysis Buffer (e.g., RIPA) with added protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE equipment and reagents.

    • PVDF membrane.

    • Blocking buffer (5% BSA in TBST).

    • Primary antibodies (specific for the phospho-substrate and the total protein).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate (ECL).

  • Procedure:

    • Cell Treatment: Seed cells in a 6-well plate to be ~80% confluent at the time of treatment. Treat cells with a range of this compound concentrations (e.g., 0, 5, 25, 100, 500 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 2 hours).

    • Cell Lysis: Aspirate the medium and wash cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 20 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.

    • Western Blot: a. Normalize protein amounts for all samples and prepare them with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody for the phospho-substrate overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system.

    • Normalization: Strip the membrane and re-probe with an antibody against the total protein for the substrate to ensure equal protein loading.

    • Analysis: Quantify band intensities to determine the reduction in substrate phosphorylation at different this compound concentrations.

References

Technical Support Center: Optimizing AU-24118 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of AU-24118 for in vitro experiments. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual aids to facilitate successful experimental design and execution.

Introduction to this compound

This compound is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the mSWI/SNF complex ATPases SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2] It functions by forming a ternary complex between these target proteins and the Cereblon (CRBN) E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][3] This targeted protein degradation mechanism makes this compound a valuable tool for studying the roles of these chromatin remodelers in various cellular processes and a potential therapeutic agent in diseases such as prostate cancer.[1][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a heterobifunctional molecule. One end binds to the bromodomains of SMARCA2 and SMARCA4, while the other end recruits the CRBN E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of SMARCA2, SMARCA4, and PBRM1, marking them for degradation by the 26S proteasome.

Q2: What are the target proteins of this compound?

A2: The primary targets of this compound are the ATPase subunits of the mSWI/SNF chromatin remodeling complex, SMARCA2 and SMARCA4, and the PBRM1 protein.[1][2]

Q3: In which cell lines has this compound been shown to be effective?

A3: this compound has demonstrated efficacy in various cancer cell lines, particularly in prostate cancer cell lines such as VCaP, AUR-1, and AUR-2.[1][5]

Q4: What is a typical starting concentration range for this compound in in vitro experiments?

A4: Based on published data, a good starting point for dose-response experiments is in the low nanomolar to low micromolar range. Effective degradation of SMARCA4 and PBRM1 in VCaP prostate cancer cells has been observed at concentrations as low as 3-30 nM with a 4-hour treatment.[1][5] Significant downregulation of all three targets (SMARCA2, SMARCA4, and PBRM1) has been reported at 1 µM after 2 hours of treatment in VCaP cells.[1][5]

Q5: How long should I incubate cells with this compound?

A5: The optimal incubation time can vary depending on the cell line and the experimental endpoint. Significant protein degradation has been observed in as little as 2 to 4 hours.[1][5] For cell viability assays, longer incubation times of 72 hours or more are common. A time-course experiment is recommended to determine the optimal duration for your specific model.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol describes how to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest (e.g., VCaP)

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 10 µM down to 0.1 nM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only) from all experimental readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Target Protein Degradation by Western Blot

This protocol details the procedure for evaluating the degradation of SMARCA2, SMARCA4, and PBRM1 following this compound treatment.

Materials:

  • This compound stock solution

  • Cell line of interest

  • 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-SMARCA2, anti-SMARCA4, anti-PBRM1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control for the desired time (e.g., 4 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using an ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target proteins and the loading control.

    • Normalize the target protein band intensities to the loading control to determine the extent of degradation at each this compound concentration.

Data Presentation

Table 1: Reported In Vitro Concentrations and Effects of this compound

Cell LineConcentration RangeTreatment DurationObserved Effect
VCaP3-30 nM4 hoursComparable degradation of SMARCA4 and PBRM1.[1][5]
VCaP1 µM2 hoursSignificant downregulation of SMARCA2, SMARCA4, and PBRM1.[1][5]
AUR-1 & AUR-20.1 µM4 hoursDegradation of SMARCA2 and PBRM1.[5]
Various Cancer Cell Lines< 100 nM5 daysIC50 for inhibition of cell viability in sensitive cell lines.[3]

Troubleshooting Guide

Encountering issues in your experiments is a common part of the research process. This guide addresses specific problems you might face when working with this compound.

Issue 1: No or Weak Target Degradation

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: Perform a wide dose-response experiment, from low nanomolar to high micromolar concentrations. PROTACs can exhibit a "hook effect," where efficacy decreases at very high concentrations due to the formation of non-productive binary complexes instead of the required ternary complex.[6]

  • Possible Cause 2: Insufficient Incubation Time.

    • Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal degradation in your cell line.

  • Possible Cause 3: Low Expression of CRBN E3 Ligase.

    • Solution: Confirm the expression of CRBN in your cell line using Western blot or qPCR. If CRBN levels are low, consider using a different cell line with higher expression.

  • Possible Cause 4: Poor Cell Permeability.

    • Solution: While this compound is designed to be orally bioavailable, permeability can vary between cell lines. Ensure proper dissolution of the compound in DMSO and the final concentration in the media is uniform.

  • Possible Cause 5: Compound Instability.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.

Issue 2: The "Hook Effect"

  • Description: At very high concentrations, the degradation efficiency of a PROTAC can decrease, leading to a bell-shaped dose-response curve. This occurs when an excess of the PROTAC molecule saturates both the target protein and the E3 ligase independently, preventing the formation of the productive ternary complex.

  • Solution: If you observe a decrease in degradation at higher concentrations, you are likely in the "hook effect" range. The optimal concentration for your experiments will be at the peak of the degradation curve. It is crucial to perform a wide dose-response curve to identify this optimal window.

Issue 3: High Cell Cytotoxicity Unrelated to Target Degradation

  • Possible Cause 1: Off-Target Effects.

    • Solution: At high concentrations, this compound may have off-target effects. Try to use the lowest effective concentration that induces degradation of your target proteins.

  • Possible Cause 2: Solvent Toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells (typically below 0.5%). Always include a vehicle-only control in your experiments.

Issue 4: Inconsistent Results Between Experiments

  • Possible Cause 1: Cell Culture Variability.

    • Solution: Maintain consistent cell culture practices. Use cells within a similar passage number range, ensure consistent seeding densities, and monitor cell health.

  • Possible Cause 2: Reagent Inconsistency.

    • Solution: Prepare fresh reagents and compound dilutions for each experiment. Ensure proper storage of antibodies and other critical reagents.

Visualizations

AU24118_Mechanism_of_Action cluster_cell Cell AU24118 This compound TernaryComplex Ternary Complex (Target-AU24118-CRBN) AU24118->TernaryComplex Target SMARCA2/4 PBRM1 Target->TernaryComplex CRBN CRBN E3 Ligase CRBN->TernaryComplex Ub_Target Ubiquitinated Target TernaryComplex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation Experimental_Workflow start Start dose_response Dose-Response Assay (e.g., CellTiter-Glo) start->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 time_course Time-Course Western Blot determine_ic50->time_course determine_optimal_time Determine Optimal Degradation Time time_course->determine_optimal_time concentration_optimization Concentration Optimization Western Blot determine_optimal_time->concentration_optimization determine_dc50 Determine DC50 & Dmax (Optimal Concentration) concentration_optimization->determine_dc50 downstream_exp Proceed to Downstream Functional Experiments determine_dc50->downstream_exp Troubleshooting_Workflow start Problem: No/Weak Degradation check_conc Wide Dose-Response Curve? (Check for Hook Effect) start->check_conc check_time Time-Course Experiment? check_conc->check_time No solution_conc Optimize Concentration (Avoid Hook Effect) check_conc->solution_conc Yes check_crbn Confirm CRBN Expression? check_time->check_crbn No solution_time Optimize Incubation Time check_time->solution_time Yes check_compound Compound Stability/ Solubility OK? check_crbn->check_compound No solution_crbn Use High-CRBN Cell Line check_crbn->solution_crbn Yes solution_compound Prepare Fresh Compound check_compound->solution_compound Yes end Successful Degradation check_compound->end No solution_conc->end solution_time->end solution_crbn->end solution_compound->end Signaling_Pathway cluster_nucleus Nucleus AU24118 This compound SWI_SNF SMARCA4/PBRM1 (mSWI/SNF Complex) AU24118->SWI_SNF Degrades Chromatin Chromatin Remodeling SWI_SNF->Chromatin NFkB_Inhibitor IκB Chromatin->NFkB_Inhibitor Regulates Transcription of NF-κB Inhibitors (e.g., IκB) NFkB NF-κB NFkB_Inhibitor->NFkB Inhibits Nuclear Translocation Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) Nucleus->Gene_Expression Activates

References

Technical Support Center: Interpreting Unexpected Results with AU-24118

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with AU-24118.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

This compound is a selective and orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader.[1][2][3] Its primary mechanism involves the targeted degradation of the mSWI/SNF ATPases SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2][4] It achieves this by binding to the bromodomains of SMARCA2 and SMARCA4 and recruiting the CRBN E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target proteins.[1][2]

Q2: I am not observing the expected degradation of SMARCA2, SMARCA4, or PBRM1. What are the possible causes?

Several factors could contribute to a lack of target degradation. Please consider the following:

  • Cell Line Specificity: The degradation efficiency of this compound can vary between different cell lines. For instance, while this compound degrades SMARCA2 and PBRM1 in AUR-1 and AUR-2 cells, it does not degrade SMARCA4 in AUR-2 cells.[1]

  • Compound Integrity and Storage: Ensure that this compound has been stored correctly to maintain its potency. For lyophilized stock, store at -20°C.[3] Once in solution, it is recommended to store at -20°C and use within one month to avoid loss of potency.[3] Avoid multiple freeze-thaw cycles.[3]

  • Experimental Conditions: The concentration of this compound and the treatment duration are critical. Degradation of SMARCA4 and PBRM1 has been observed in VCaP prostate cancer cells with concentrations as low as 3-30 nM after 4 hours of treatment.[1][5]

  • Acquired Resistance: Long-term treatment with mSWI/SNF ATPase degraders can lead to acquired resistance mechanisms, such as mutations in the SMARCA4 bromodomain or overexpression of the ABCB1 transporter.[4]

Q3: My cells are showing resistance to this compound treatment, even though they were initially sensitive. Why might this be happening?

This is a critical observation that may point towards acquired resistance. Two primary mechanisms of acquired resistance to mSWI/SNF ATPase degraders like this compound have been identified:

  • Mutations in the PROTAC Binding Site of SMARCA4: Alterations in the bromodomain of SMARCA4 can prevent this compound from binding to its target, thereby inhibiting degradation.[4][6]

  • Overexpression of ABCB1: Increased expression of the ATP Binding Cassette Subfamily B Member 1 (ABCB1), a drug efflux pump, can reduce the intracellular concentration of this compound, leading to decreased efficacy. Interestingly, ABCB1 overexpression can also confer resistance to other PROTAC degraders targeting different proteins.[7]

Q4: I am observing off-target effects or cellular toxicity that are not consistent with the known mechanism of this compound. What should I investigate?

While this compound is designed to be a selective degrader, unexpected cellular responses can occur. Consider these troubleshooting steps:

  • Assay Interference: Small molecules can sometimes interfere with assay readouts. For instance, a compound might be autofluorescent in a fluorescence-based assay or form aggregates that lead to non-specific inhibition.[8] It is advisable to run control experiments, such as testing the effect of this compound in the absence of cells or key assay components, to rule out such artifacts.

  • Cell Health: Ensure the overall health of your cell cultures. Factors like mycoplasma contamination, high passage number, or improper cell seeding density can significantly impact experimental outcomes.

  • Vehicle Control: Always include a vehicle-only control (e.g., DMSO) at the same concentration used to dissolve this compound to account for any effects of the solvent on the cells.

Troubleshooting Guides

Guide 1: Investigating Lack of Target Degradation

This guide provides a systematic approach to troubleshoot experiments where this compound is not inducing the expected degradation of SMARCA2, SMARCA4, or PBRM1.

Troubleshooting Workflow for Lack of Target Degradation

G start No/Poor Target Degradation check_compound Verify Compound Integrity (Storage, Age, Solubility) start->check_compound check_protocol Review Experimental Protocol (Concentration, Duration) start->check_protocol check_cells Assess Cell Line (Passage, Health, Mycoplasma) start->check_cells western_blot Optimize Western Blot (Antibody, Lysis Buffer, Transfer) check_compound->western_blot check_protocol->western_blot check_cells->western_blot positive_control Use Positive Control Cell Line (e.g., VCaP) western_blot->positive_control end_resolved Issue Resolved western_blot->end_resolved Degradation Observed resistance Investigate Acquired Resistance (Sequencing, ABCB1 expression) end_consult Consult Further resistance->end_consult positive_control->resistance positive_control->end_resolved Degradation in Control

Caption: A flowchart to troubleshoot lack of protein degradation.

Guide 2: Addressing Potential Acquired Resistance

If you suspect acquired resistance to this compound, the following steps can help confirm and characterize the resistance mechanism.

Experimental Workflow for Investigating Acquired Resistance

G start Suspected Acquired Resistance long_term_culture Long-term Culture with Increasing this compound start->long_term_culture isolate_clones Isolate Resistant Clones long_term_culture->isolate_clones ic50_shift Confirm IC50 Shift (Cell Viability Assay) isolate_clones->ic50_shift sequence_smarca4 Sequence SMARCA4 Bromodomain ic50_shift->sequence_smarca4 check_abcb1 Assess ABCB1 Expression (qPCR/Western Blot) ic50_shift->check_abcb1 end_mechanism Resistance Mechanism Identified sequence_smarca4->end_mechanism Mutation Found rescue_experiment Rescue Experiment with ABCB1 Inhibitor (e.g., Zosuquidar) check_abcb1->rescue_experiment rescue_experiment->end_mechanism Sensitivity Restored

Caption: Workflow to investigate acquired resistance to this compound.

Data Presentation

Table 1: In Vitro Degradation Profile of this compound

Cell LineConcentrationTreatment DurationTarget Proteins DegradedNotes
VCaP3-30 nM4 hoursSMARCA4, PBRM1Comparable degradation efficacy observed.[1][5]
VCaP1 µM2 hoursSMARCA2, SMARCA4, PBRM1Significant downregulation of all three targets.[1][5]
AUR-10.1 µM4 hoursSMARCA2, PBRM1
AUR-20.1 µM4 hoursSMARCA2, PBRM1Unable to degrade SMARCA4 in this cell line.[1][5]

Table 2: In Vivo Efficacy of this compound in a VCaP Xenograft Model

Treatment GroupDosageOutcome
This compound15 mg/kg, p.o., 3 days/weekTumor regression.[1]
This compound + Enzalutamide15 mg/kg (this compound) + 10 mg/kg (Enzalutamide), p.o., 5 times/weekEnhanced tumor regression, with some tumors becoming unpalpable.[1][4]

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., Vinculin, GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 2: Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Assay:

    • Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

  • Measurement: Read the plate on a plate reader at the appropriate wavelength (luminescence or absorbance).

  • Data Analysis: Normalize the data to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Signaling Pathway

This compound Mechanism of Action

G cluster_cell Cell AU24118 This compound Ternary_Complex Ternary Complex (SMARCA2/4/PBRM1-AU24118-CRBN) AU24118->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex SMARCA2_4 SMARCA2/4 PBRM1 SMARCA2_4->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degraded Proteins Proteasome->Degradation

Caption: The PROTAC mechanism of this compound.

References

troubleshooting AU-24118 degradation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AU-24118, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the mSWI/SNF ATPases SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a heterobifunctional molecule that simultaneously binds to the bromodomains of the target proteins (SMARCA2, SMARCA4, and PBRM1) and the E3 ubiquitin ligase Cereblon (CRBN).[1] This proximity induces the ubiquitination of the target proteins, marking them for degradation by the proteasome. This targeted protein degradation leads to the inhibition of transcription factor-addicted cancer cells.[4]

Q2: What are the target proteins of this compound?

A2: this compound is designed to induce the degradation of the following proteins:

  • SMARCA2 (Brm) : A catalytic subunit of the SWI/SNF chromatin remodeling complex.

  • SMARCA4 (Brg1) : Another catalytic subunit of the SWI/SNF complex, often found to be mutually exclusive with SMARCA2.

  • PBRM1 (BAF180) : A component of the PBAF subtype of the SWI/SNF complex.

Q3: In which cell lines has this compound shown efficacy?

A3: this compound has demonstrated notable efficacy in inhibiting the viability of transcription factor-addicted cancer cells. For instance, in VCaP prostate cancer cells, this compound has been shown to effectively degrade SMARCA4 and PBRM1 at concentrations as low as 3-30 nM with a 4-hour treatment.[1][5]

Q4: How should this compound be stored?

A4: For long-term storage, this compound should be stored as a solid at -20°C, where it is stable for up to 36 months.[2] In solution, it should be stored at -20°C and used within one month to avoid loss of potency. It is advisable to aliquot the solution to prevent multiple freeze-thaw cycles.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem 1: Suboptimal or No Degradation of Target Proteins

Possible Causes and Solutions:

  • Cellular Permeability Issues: Due to their size, PROTACs can sometimes have poor cell permeability.

    • Troubleshooting Steps:

      • Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Degradation has been observed in VCaP cells with concentrations from 3-30 nM for 4 hours.[1][5]

      • Assess Cellular Uptake: If direct measurement of intracellular concentration is not feasible, infer uptake by carefully evaluating the dose-response curve. A lack of response even at higher concentrations may suggest permeability issues.

  • "Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation.

    • Troubleshooting Steps:

      • Titrate this compound Concentration: Perform a wide range of concentrations in your experiment, including lower concentrations than you might typically use for an inhibitor. The optimal concentration for degradation is often a "sweet spot" that can be missed if only high concentrations are tested.

  • Low E3 Ligase (CRBN) Expression: The degradation efficiency of this compound is dependent on the expression levels of the CRBN E3 ligase.

    • Troubleshooting Steps:

      • Confirm CRBN Expression: Verify the expression of CRBN in your cell line of interest by Western blot or qPCR.

      • Choose Appropriate Cell Lines: If CRBN expression is low, consider using a different cell line with higher endogenous CRBN levels.

  • Target Protein Turnover Rate: The net effect of a degrader is a balance between the rate of degradation and the rate of new protein synthesis.

    • Troubleshooting Steps:

      • Extend Incubation Time: For proteins with a slow turnover rate, a longer incubation time with this compound may be necessary to observe significant degradation.

      • Inhibit Protein Synthesis: To specifically measure the degradation rate, you can co-treat with a protein synthesis inhibitor like cycloheximide.

Problem 2: Acquired Resistance to this compound

Possible Causes and Solutions:

  • Mutations in the Target Protein: Long-term exposure to this compound can lead to the development of mutations in the bromodomain of SMARCA4, which can prevent the binding of the PROTAC.[6][7]

    • Troubleshooting Steps:

      • Sequence the Target Gene: If you have developed a resistant cell line, perform sequencing of the SMARCA4 gene to identify potential mutations in the bromodomain region.[8]

      • Structural Modeling: If a mutation is identified, use molecular modeling to predict its impact on this compound binding.

  • Overexpression of Efflux Pumps: Increased expression of the ABCB1 (MDR1) transporter can lead to the efflux of this compound from the cell, reducing its intracellular concentration and thus its degradation efficiency.[6][7]

    • Troubleshooting Steps:

      • Assess ABCB1 Expression: Use qPCR or Western blot to compare the expression levels of ABCB1 in your sensitive and resistant cell lines.

      • Co-treatment with an ABCB1 Inhibitor: To confirm that ABCB1 overexpression is the cause of resistance, perform experiments where you co-treat your resistant cells with this compound and an ABCB1 inhibitor like zosuquidar or elacridar.[6][9] Restoration of degradation would indicate that efflux is the primary resistance mechanism.

Data Summary

Table 1: In Vitro Efficacy of this compound

Cell LineConcentration RangeIncubation TimeObserved EffectReference
VCaP3-30 nM4 hoursComparable degradation of SMARCA4 and PBRM1.[1][5]
VCaP1 µM2 hoursSignificant downregulation of SMARCA2, SMARCA4, and PBRM1.[1][5]
AUR-10.1 µM4 hoursDegradation of SMARCA2 and PBRM1.[1][5]
AUR-20.1 µM4 hoursDegradation of SMARCA2 and PBRM1; unable to degrade SMARCA4.[1][5]

Experimental Protocols

Protocol 1: Western Blot Analysis of Target Protein Degradation

This protocol provides a general framework for assessing the degradation of SMARCA2, SMARCA4, and PBRM1 following treatment with this compound.

  • Cell Seeding: Seed your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for the desired duration (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., GAPDH, β-actin, or Vinculin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability Assay

This protocol can be used to assess the effect of this compound-mediated protein degradation on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line (e.g., 2,000-10,000 cells per well). Allow the cells to adhere overnight.

  • This compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a DMSO-treated vehicle control.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours to 5 days).

  • Viability Assessment:

    • Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific), following the manufacturer's instructions.

    • Read the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

AU24118_Mechanism_of_Action cluster_0 This compound Action cluster_1 Target Proteins cluster_2 Cellular Machinery AU24118 This compound SMARCA2 SMARCA2 AU24118->SMARCA2 Binds to Bromodomain SMARCA4 SMARCA4 AU24118->SMARCA4 Binds to Bromodomain PBRM1 PBRM1 AU24118->PBRM1 Binds to Bromodomain CRBN CRBN E3 Ligase AU24118->CRBN Recruits Ub Ubiquitin SMARCA2->Ub Ubiquitination SMARCA4->Ub Ubiquitination PBRM1->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Suboptimal Target Degradation Check_Permeability Optimize Concentration and Incubation Time Start->Check_Permeability Check_Hook Test Lower Concentrations Start->Check_Hook Check_CRBN Verify CRBN Expression Start->Check_CRBN Check_Resistance Investigate Resistance Mechanisms Start->Check_Resistance Outcome Improved Degradation Check_Permeability->Outcome Check_Hook->Outcome Check_CRBN->Outcome Sequence_Target Sequence SMARCA4 Check_Resistance->Sequence_Target Check_Efflux Assess ABCB1 Expression Check_Resistance->Check_Efflux Co_treat Co-treat with ABCB1 Inhibitor Check_Efflux->Co_treat Co_treat->Outcome

Caption: Troubleshooting workflow for suboptimal this compound efficacy.

References

Technical Support Center: The Impact of SMARCA4 Bromodomain Mutations on AU-24118 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SMARCA4 bromodomain inhibitor, AU-24118.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and orally bioavailable Proteolysis Targeting Chimera (PROTAC) degrader. It functions by targeting the bromodomains of the mSWI/SNF ATPases, SMARCA2 and SMARCA4, as well as the PBRM1 protein, for degradation by the cellular ubiquitin-proteasome system.[1][2][3][4] this compound consists of a ligand that binds to the SMARCA2/4 bromodomains and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target proteins.[1][2][3][4]

Q2: What is the role of the SMARCA4 bromodomain in the efficacy of this compound?

The bromodomain of SMARCA4 is the direct binding site for this compound.[1] The interaction between this compound and the SMARCA4 bromodomain is the critical first step in the formation of the ternary complex (SMARCA4-AU-24118-CRBN) that leads to the degradation of the SMARCA4 protein. Therefore, the integrity of the SMARCA4 bromodomain is essential for the efficacy of this compound.

Q3: Can mutations in the SMARCA4 bromodomain affect the efficacy of this compound?

Yes, mutations within or near the SMARCA4 bromodomain can confer resistance to this compound.[1][5] These mutations can interfere with the binding of this compound to the bromodomain, thereby preventing the formation of the ternary complex and subsequent degradation of the SMARCA4 protein.[1]

Q4: Have specific SMARCA4 bromodomain mutations that confer resistance to this compound been identified?

Yes, specific point mutations in the SMARCA4 bromodomain have been identified in prostate cancer cell lines (22Rv1) that have developed resistance to mSWI/SNF ATPase degraders like AU-15330 and this compound. The resistant cell lines, designated as AUR-1 and AUR-2, harbor the following mutations:

  • AUR-1: F1485S and N1540S

  • AUR-2: N1540S and I1551del[6]

These mutations are located in or near the bromodomain, which is the binding site for this compound.[1]

Q5: How do these mutations impact the activity of this compound?

In cell lines with these mutations, such as AUR-2, this compound is unable to induce the degradation of the SMARCA4 protein.[1][2][3] While this compound can still degrade SMARCA2 and PBRM1 in these cells, the lack of SMARCA4 degradation is sufficient to allow the cancer cells to survive.[1][2][3]

Troubleshooting Guides

Problem 1: Reduced or no degradation of SMARCA4 protein observed after this compound treatment in our cell line.

  • Possible Cause 1: Pre-existing or acquired SMARCA4 bromodomain mutations.

    • Recommendation: Sequence the SMARCA4 gene in your cell line, specifically focusing on the bromodomain region, to check for mutations similar to those found in AUR-1 and AUR-2 cell lines (F1485S, N1540S, I1551del).[6]

  • Possible Cause 2: Suboptimal this compound concentration or treatment duration.

    • Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for SMARCA4 degradation in your specific cell line. Effective degradation of SMARCA4 has been observed in sensitive cell lines like VCaP with this compound concentrations in the range of 3-30 nM for 4 hours.[2][3]

  • Possible Cause 3: Issues with experimental reagents or protocol.

    • Recommendation: Verify the integrity and concentration of your this compound stock solution. Ensure that your Western Blot protocol is optimized for the detection of SMARCA4. Refer to the detailed "Western Blot for SMARCA4 Degradation" protocol below.

Problem 2: Discrepancy between SMARCA4 degradation and cell viability results.

  • Possible Cause: Off-target effects or compensatory mechanisms.

    • Recommendation: Even if SMARCA4 is degraded, cells might survive due to the activation of alternative signaling pathways. It's important to assess the degradation of other targets like SMARCA2 and PBRM1. In some resistant cell lines with SMARCA4 mutations, SMARCA2 and PBRM1 are still degraded.[2][3] Consider performing broader proteomic analyses to identify potential compensatory mechanisms.

Data Presentation

Table 1: Efficacy of this compound in SMARCA4 Wild-Type vs. Mutant Cell Lines

Cell LineSMARCA4 StatusIC50 (Cell Viability)SMARCA4 DegradationReference
VCaPWild-Type< 100 nMYes[1]
22Rv1Wild-TypeSensitive (< 100 nM)Yes[1]
AUR-1Mutant (F1485S, N1540S)ResistantNo[6]
AUR-2Mutant (N1540S, I1551del)Resistant (No decrease in viability)No[1][7]

Note: Specific IC50 values for AUR-1 and AUR-2 cell lines are not available in the reviewed literature, but they are described as resistant to the effects of mSWI/SNF ATPase degraders on cell viability.

Experimental Protocols

Western Blot for SMARCA4 Degradation

This protocol is designed to assess the degradation of SMARCA4 protein in response to this compound treatment.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 4 hours).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA assay or a similar method.

4. SDS-PAGE and Western Blotting:

  • Normalize protein amounts and prepare samples with Laemmli buffer.

  • Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against SMARCA4 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Cell Viability Assay (e.g., using CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density appropriate for the duration of the assay.

2. Compound Treatment:

  • Treat cells with a serial dilution of this compound or vehicle control.

3. Incubation:

  • Incubate the plate for the desired period (e.g., 5 days).[1]

4. Assay Procedure:

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add the CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

5. Data Acquisition:

  • Measure the luminescence using a plate reader.

6. Data Analysis:

  • Normalize the data to the vehicle-treated control wells and calculate the IC50 value using appropriate software.

Mandatory Visualizations

AU24118_Mechanism_of_Action cluster_ternary Ternary Complex Formation cluster_degradation Proteasomal Degradation cluster_resistance Resistance Mechanism This compound This compound SMARCA4_WT Wild-Type SMARCA4 (Bromodomain) This compound->SMARCA4_WT Binds to Bromodomain CRBN CRBN E3 Ligase This compound->CRBN Recruits SMARCA4_Mutant Mutant SMARCA4 (Altered Bromodomain) This compound->SMARCA4_Mutant Ubiquitination Ubiquitination SMARCA4_WT->Ubiquitination Poly-ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation Degraded SMARCA4 Proteasome->Degradation Leads to No_Binding This compound Binding Impaired No_Degradation No SMARCA4 Degradation

Caption: Mechanism of action of this compound and the impact of SMARCA4 bromodomain mutations.

Experimental_Workflow Start Start Cell_Culture Culture Cancer Cells (e.g., 22Rv1, VCaP) Start->Cell_Culture Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Western_Blot Western Blot for SMARCA4 Degradation Endpoint_Analysis->Western_Blot Protein Level Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Endpoint_Analysis->Viability_Assay Cellular Effect Data_Analysis Data Analysis (IC50, Degradation %) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound efficacy.

SMARCA4_Signaling_Pathway This compound This compound SMARCA4 SMARCA4 This compound->SMARCA4 Induces Degradation SWI_SNF SWI/SNF Complex SMARCA4->SWI_SNF Component of Chromatin_Remodeling Chromatin Remodeling SWI_SNF->Chromatin_Remodeling Mediates Gene_Expression Altered Gene Expression (e.g., MYC) Chromatin_Remodeling->Gene_Expression Regulates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Gene_Expression->Apoptosis Leads to Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: Simplified signaling pathway affected by this compound-mediated SMARCA4 degradation.

References

Technical Support Center: Investigating ABCB1 Overexpression in AU-24118 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the role of ATP-binding cassette subfamily B member 1 (ABCB1) overexpression in acquired resistance to AU-24118, an orally bioavailable mSWI/SNF ATPase degrader.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a proteolysis-targeting chimera (PROTAC) that selectively degrades the mSWI/SNF ATPases SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2][3][4] It achieves this by linking the target proteins to the CRBN E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3] This impedes the chromatin accessibility of oncogenic transcription factors, showing efficacy in enhancer-driven cancers like castration-resistant prostate cancer (CRPC).[1][5]

Q2: What are the known mechanisms of acquired resistance to this compound?

Studies have identified two distinct mechanisms of acquired resistance to this compound following long-term treatment:

  • SMARCA4 Bromodomain Mutations: Mutations in the bromodomain of SMARCA4 can prevent this compound from binding to its target, thereby inhibiting degradation.[1][5]

  • ABCB1 Overexpression: Increased expression of the ABCB1 (also known as P-glycoprotein or MDR1) drug efflux pump can actively transport this compound out of the cell, reducing its intracellular concentration and thus its efficacy.[1][5][6]

Q3: How does ABCB1 overexpression lead to resistance to this compound?

ABCB1 is an ATP-dependent efflux pump that can transport a wide range of substrates out of the cell.[7] When overexpressed, ABCB1 recognizes this compound as a substrate and actively removes it from the cytoplasm. This reduction in the intracellular concentration of this compound prevents it from effectively engaging with its target proteins (SMARCA2, SMARCA4, and PBRM1) and the E3 ligase, leading to decreased degradation and sustained cell viability.

Q4: Is resistance mediated by ABCB1 specific to this compound?

No, ABCB1 overexpression can confer broader resistance to other potent PROTAC degraders.[1][5][6] This is a critical consideration when developing therapeutic strategies that involve PROTACs.

Q5: Can ABCB1-mediated resistance to this compound be overcome?

Yes, pharmacological inhibition of ABCB1 can restore sensitivity to this compound.[1] The co-administration of an ABCB1 inhibitor, such as zosuquidar, has been shown to reverse resistance by preventing the efflux of this compound, thereby increasing its intracellular concentration and restoring its degradative function.[1][5]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Decreased efficacy of this compound in a previously sensitive cell line after prolonged treatment. Development of acquired resistance.1. Assess ABCB1 Expression: Perform immunoblotting or qRT-PCR to check for the upregulation of ABCB1. 2. Sequence SMARCA4: Check for mutations in the bromodomain of SMARCA4. 3. Co-treat with an ABCB1 Inhibitor: Treat resistant cells with this compound in combination with an ABCB1 inhibitor (e.g., zosuquidar) to see if sensitivity is restored.
High variability in this compound IC50 values across replicate experiments. Inconsistent cell culture conditions or development of resistance in stock cultures.1. Standardize Cell Culture: Ensure consistent passage numbers and confluency. 2. Test for Mycoplasma: Mycoplasma contamination can affect drug sensitivity. 3. Re-evaluate Basal ABCB1 Levels: Periodically check the basal expression of ABCB1 in your parental cell line.
Failure to observe degradation of SMARCA2/4 and PBRM1 after this compound treatment in a new cell line. The cell line may have high basal expression of ABCB1 or may not be dependent on the mSWI/SNF complex.1. Profile Basal ABCB1 Expression: Determine the endogenous level of ABCB1 protein. 2. Assess Sensitivity to other ABCB1 Substrates: Test the cell line's sensitivity to known ABCB1 substrates like paclitaxel or doxorubicin. 3. Confirm Target Dependency: Ensure the cell line's viability is dependent on the mSWI/SNF complex.
The ABCB1 inhibitor alone shows cytotoxicity. The inhibitor may have off-target effects at the concentration used.1. Perform Dose-Response Curve: Determine the non-toxic concentration range for the ABCB1 inhibitor in your specific cell line. 2. Use a Different Inhibitor: Consider testing an alternative ABCB1 inhibitor.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Sensitive and Resistant Prostate Cancer Cell Lines

Cell LineTreatmentIC50 (nM)Fold Resistance
22Rv1-WTThis compound< 100-
22Rv1-AUR-3 (ABCB1 Overexpression)This compound> 100>1
22Rv1-AUR-3 (ABCB1 Overexpression)This compound + ZosuquidarRestored Sensitivity-

Note: This table is a representation of the findings described in the literature. Actual IC50 values may vary based on experimental conditions.[1]

Experimental Protocols

1. Immunoblot Analysis for ABCB1 Overexpression

  • Objective: To determine the protein level of ABCB1 in parental and this compound resistant cells.

  • Methodology:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein lysate on an 8-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ABCB1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize protein bands using an ECL detection reagent. Use a loading control like β-actin or GAPDH for normalization.[1]

2. RNA Sequencing (RNA-seq) for Transcriptomic Analysis

  • Objective: To identify differentially expressed genes, such as ABCB1, in this compound resistant cells compared to parental cells.

  • Methodology:

    • Isolate total RNA from cell pellets using a suitable RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

    • Prepare sequencing libraries from high-quality RNA using a library preparation kit (e.g., TruSeq Stranded mRNA).

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression and perform differential expression analysis to identify upregulated genes like ABCB1.[1]

3. Cell Viability Assay to Assess Drug Resistance

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and assess the reversal of resistance by an ABCB1 inhibitor.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound, with or without a fixed concentration of an ABCB1 inhibitor (e.g., zosuquidar).

    • Incubate for 72-120 hours.

    • Measure cell viability using a reagent such as CellTiter-Glo or MTT.

    • Normalize the data to vehicle-treated controls and plot the dose-response curves.

    • Calculate the IC50 values using non-linear regression analysis.

Visualizations

AU24118_Resistance_Pathway Mechanism of ABCB1-Mediated this compound Resistance cluster_cell Cancer Cell AU_in This compound Degradation Degradation of SMARCA2/4, PBRM1 AU_in->Degradation Induces ABCB1 ABCB1 Efflux Pump AU_in->ABCB1 Substrate Apoptosis Cell Death Degradation->Apoptosis Leads to AU_out This compound ABCB1->AU_out Efflux AU_ext_res Reduced Intracellular Efficacy AU_out->AU_ext_res Increased Extracellular Concentration Zosuquidar Zosuquidar (ABCB1 Inhibitor) Zosuquidar->ABCB1 Inhibits AU_ext Extracellular this compound AU_ext->AU_in

Caption: ABCB1-mediated efflux of this compound reduces its intracellular concentration.

experimental_workflow Workflow for Investigating this compound Resistance Start Sensitive Cancer Cell Line Prolonged_Treatment Prolonged Treatment with this compound Start->Prolonged_Treatment Resistant_Cells Development of Resistant Cells Prolonged_Treatment->Resistant_Cells Hypothesis Hypothesize Resistance Mechanism Resistant_Cells->Hypothesis RNA_seq RNA Sequencing Hypothesis->RNA_seq Immunoblot Immunoblotting for ABCB1 Hypothesis->Immunoblot Sequencing SMARCA4 Sequencing Hypothesis->Sequencing Confirmation Confirmation of ABCB1 Overexpression RNA_seq->Confirmation Immunoblot->Confirmation Reversal_Expt Resistance Reversal Experiment (Co-treatment with ABCB1 Inhibitor) Confirmation->Reversal_Expt Conclusion Conclusion: ABCB1 Overexpression Confers Resistance Reversal_Expt->Conclusion

Caption: Experimental workflow to identify and confirm ABCB1-mediated resistance.

References

challenges in achieving oral bioavailability with PROTACs like AU-24118

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges in achieving oral bioavailability with Proteolysis Targeting Chimeras (PROTACs), with a focus on molecules like the mSWI/SNF ATPase degrader, AU-24118.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in developing orally bioavailable PROTACs?

A1: The primary hurdles in developing orally bioavailable PROTACs stem from their inherent physicochemical properties, which often fall "beyond the Rule of Five" (bRo5). These molecules typically have a high molecular weight (MW > 700 Da), a large number of rotatable bonds, an extensive polar surface area (TPSA), and numerous hydrogen bond donors and acceptors.[1][2] These characteristics contribute to poor aqueous solubility, low cell permeability, and susceptibility to metabolic degradation, all of which limit oral absorption.[1]

Q2: How does the choice of E3 ligase ligand impact the oral bioavailability of a PROTAC?

A2: The E3 ligase ligand significantly influences a PROTAC's physicochemical properties and, consequently, its potential for oral bioavailability. Ligands for Cereblon (CRBN) are generally smaller and more "drug-like" than ligands for von Hippel-Lindau (VHL). As a result, CRBN-recruiting PROTACs, such as this compound, often exhibit more favorable oral absorption profiles.[3] In contrast, VHL-based PROTACs tend to have poorer oral exposure.[4]

Q3: What is the "hook effect" and how does it relate to PROTAC dosing?

A3: The "hook effect" describes a phenomenon where at high concentrations, a PROTAC can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target-PROTAC-E3 ligase). This leads to a decrease in degradation efficiency. This catalytic mode of action means that lower doses of PROTACs are often preferred to maintain the optimal concentration for ternary complex formation.

Q4: What are some initial strategies to consider for improving the oral bioavailability of a PROTAC candidate?

A4: Several strategies can be employed early in the design and development phase:

  • Linker Optimization: The linker's length, rigidity, and composition are critical. Optimizing the linker can improve both metabolic stability and cell permeability.[2]

  • Prodrug Approach: A prodrug strategy can enhance solubility and permeability by masking certain functional groups, though it may increase the molecular weight.[2]

  • Formulation Strategies: Utilizing advanced formulation techniques such as amorphous solid dispersions or lipid-based formulations can improve the solubility and dissolution rate of PROTACs.

  • Intramolecular Hydrogen Bonding: Designing PROTACs that can form internal hydrogen bonds can reduce the polar surface area and improve cell permeability by creating a more compact conformation.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility

Symptoms:

  • Difficulty dissolving the PROTAC in aqueous buffers for in vitro assays.

  • Precipitation of the compound in formulation vehicles for in vivo studies.

  • Low and variable oral absorption in preclinical species.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps & Solutions
High Lipophilicity and Large Molecular Surface Area - Modify the chemical structure by introducing more polar groups or reducing the overall size.- Consider a prodrug approach to transiently increase solubility.
Crystalline Nature of the Compound - Explore different salt forms or polymorphs of the PROTAC.- Employ formulation strategies such as creating amorphous solid dispersions or using solubility-enhancing excipients.
Inappropriate Formulation Vehicle - Screen a panel of formulation vehicles with varying pH, co-solvents, and surfactants to identify one that can maintain the PROTAC in solution.
Issue 2: Poor Intestinal Permeability

Symptoms:

  • Low apparent permeability coefficient (Papp) in the apical to basolateral (A-B) direction in Caco-2 assays.

  • High efflux ratio (Papp B-A / Papp A-B) in Caco-2 assays.

  • Low fraction of dose absorbed (Fa) in vivo.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps & Solutions
High Molecular Weight and Polar Surface Area - Optimize the linker to be more rigid or lipophilic.- Introduce intramolecular hydrogen bonds to reduce the effective size and polarity.
Substrate for Efflux Transporters (e.g., P-glycoprotein) - Confirm by co-dosing with a known efflux transporter inhibitor (e.g., verapamil) in the Caco-2 assay.- If confirmed, modify the PROTAC structure to reduce its affinity for the transporter.
Poor Compound Stability in Assay Medium - Analyze the compound concentration in the donor and receiver compartments at the end of the assay to check for degradation.- If unstable, consider using a more stable analog or adjusting the assay buffer.
Issue 3: High First-Pass Metabolism

Symptoms:

  • Low oral bioavailability (%F) despite good permeability.

  • Short in vivo half-life (t1/2) after oral administration compared to intravenous (IV) administration.

  • High in vitro clearance in liver microsome or hepatocyte stability assays.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps & Solutions
Metabolic Instability in Gut Wall or Liver - Conduct in vitro metabolism studies using liver microsomes or S9 fractions to identify metabolic "hotspots".- Modify the PROTAC at these positions to block metabolism (e.g., by introducing fluorine or deuterium).
Susceptible Chemical Moieties - Replace metabolically labile functional groups with more stable alternatives.- Optimize the linker composition to be less prone to enzymatic cleavage.

Data Presentation: Comparative Analysis of PROTACs

The following tables provide a comparative overview of the physicochemical and pharmacokinetic properties of the orally bioavailable PROTAC this compound and its less bioavailable precursor, AU-15330, as well as other PROTACs with known oral bioavailability challenges.

Table 1: Physicochemical Properties of Selected PROTACs

PropertyThis compound (Orally Bioavailable)AU-15330 (Poorly Bioavailable)MZ1 (Poorly Bioavailable)
E3 Ligase Ligand CRBNVHLVHL
Molecular Weight (Da) ~880~850~850
Topological Polar Surface Area (TPSA) (Ų) Data not availableData not availableHigh
Calculated logP Data not availableData not availableHigh
Hydrogen Bond Donors Data not availableData not availableHigh
Hydrogen Bond Acceptors Data not availableData not availableHigh

Table 2: In Vitro Permeability and In Vivo Pharmacokinetic Parameters

ParameterThis compoundAU-15330MZ1ARV-771
Caco-2 Papp (A-B) (10⁻⁶ cm/s) Data not availableData not availableLowData not available
Caco-2 Efflux Ratio Data not availableData not availableHighData not available
Oral Bioavailability (%F) in Mice 33.4%[5]Low[3]Very Low[6]Data not available (administered subcutaneously)[7]
Oral Bioavailability (%F) in Rats Favorable[8]Not reportedVery Low[6]Not reported
Tmax (oral) in Mice ~0.5 hours[5]Not applicableNot applicableNot applicable
Cmax (oral) in Mice (at 10 mg/kg) Dose-dependent increase[5]Not applicableNot applicableNot applicable
AUC (oral) in Mice (at 10 mg/kg) Dose-proportional elevation[5]Not applicableNot applicableNot applicable

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a PROTAC.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated and polarized monolayer. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).[9][10]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with appropriate pH (e.g., 6.5 for apical, 7.4 for basolateral) is typically used. For poorly soluble PROTACs, the addition of a low concentration of bovine serum albumin (BSA) (e.g., 0.25-1%) to the basolateral compartment can improve recovery.[11]

  • Dosing: The PROTAC (e.g., at 10 µM) is added to the apical (A-to-B permeability) or basolateral (B-to-A permeability) compartment.

  • Sampling: Samples are collected from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

  • Analysis: The concentration of the PROTAC in the samples is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).[12]

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To evaluate the susceptibility of a PROTAC to phase I metabolism.

Methodology:

  • Reaction Mixture: The PROTAC (e.g., at 1 µM) is incubated with liver microsomes (e.g., human or rat, at 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.[13][14]

  • Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system. A control incubation without NADPH is also performed.[15]

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.

  • Analysis: The remaining concentration of the parent PROTAC is quantified by LC-MS/MS.

  • Data Analysis: The percentage of the PROTAC remaining at each time point is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated.

Protocol 3: In Vivo Oral Bioavailability Study in Mice

Objective: To determine the pharmacokinetic profile and oral bioavailability of a PROTAC.

Methodology:

  • Animals: Male mice (e.g., CD-1 or BALB/c) are used. Animals are fasted overnight before dosing.

  • Formulation: The PROTAC is formulated in a suitable vehicle to ensure solubility and stability (e.g., a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). For this compound, a formulation with D-α-Tocopherol polyethylene glycol 1000 succinate and Tween-80 has been described.[5]

  • Dosing:

    • Oral (PO) Group: A cohort of mice receives the PROTAC via oral gavage at a specific dose (e.g., 10 mg/kg).[16]

    • Intravenous (IV) Group: A separate cohort receives the PROTAC via intravenous injection (e.g., into the tail vein) at a lower dose (e.g., 1 mg/kg) to determine clearance and volume of distribution.

  • Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Analysis: The concentration of the PROTAC in the plasma samples is determined by LC-MS/MS.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated using appropriate software. Oral bioavailability (%F) is calculated as: %F = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Visualizations

PROTAC_MoA cluster_cell Cell PROTAC This compound (PROTAC) Ternary_Complex Ternary Complex (mSWI/SNF-AU24118-CRBN) PROTAC->Ternary_Complex Target mSWI/SNF (SMARCA2/4, PBRM1) Target->Ternary_Complex E3_Ligase CRBN E3 Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated mSWI/SNF Ternary_Complex->Ub_Target Ubiquitination Recycled_PROTAC Recycled This compound Ternary_Complex->Recycled_PROTAC Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degraded_Target Degraded Peptides Proteasome->Degraded_Target Degradation Recycled_PROTAC->Ternary_Complex Catalytic Cycle

Caption: Mechanism of action for this compound-mediated degradation of the mSWI/SNF complex.

Oral_Bioavailability_Workflow start PROTAC Candidate solubility Aqueous Solubility Assay start->solubility permeability Caco-2 Permeability Assay start->permeability metabolism Liver Microsomal Stability Assay start->metabolism in_vivo_pk In Vivo PK Study (e.g., Mouse/Rat) solubility->in_vivo_pk permeability->in_vivo_pk metabolism->in_vivo_pk decision Orally Bioavailable? in_vivo_pk->decision optimize Optimize Structure/ Formulation decision->optimize No end Advance Candidate decision->end Yes optimize->start

Caption: Experimental workflow for assessing the oral bioavailability of PROTACs.

Caption: Physicochemical properties of PROTACs leading to oral bioavailability challenges.

References

Validation & Comparative

A Head-to-Head Comparison of AU-24118 and AU-15330: Efficacy and Potency in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted protein degradation, two molecules, AU-24118 and AU-15330, have emerged as significant research tools for targeting the SWI/SNF chromatin remodeling complex, a key player in cancer development. This guide provides a detailed comparison of their efficacy and potency, supported by experimental data, to assist researchers in selecting the appropriate compound for their studies.

Both this compound and AU-15330 are proteolysis-targeting chimeras (PROTACs) designed to induce the degradation of the ATPase subunits of the SWI/SNF complex, namely SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2][3][4][5][][7] However, key structural and functional differences set them apart, with this compound representing a second-generation, orally bioavailable compound with enhanced potency.[2][8]

At a Glance: Key Differences

FeatureThis compoundAU-15330
Generation Second-generationFirst-generation
E3 Ligase Recruiter Cereblon (CRBN)[2][8]von Hippel-Lindau (VHL)[1][2]
Oral Bioavailability Yes[2][8][9][10]No[2]
Potency Higher (approx. 10-fold more potent in some in vitro assays)[2]Lower[2]
Primary Targets SMARCA2, SMARCA4, PBRM1[8][11][12]SMARCA2, SMARCA4, PBRM1[1][3][][13]

Efficacy and Potency: A Data-Driven Comparison

Experimental data consistently demonstrates the superior potency and efficacy of this compound compared to its predecessor, AU-15330.

In Vitro Potency

Studies have shown that this compound is significantly more potent in cell-based assays. For instance, in various in vitro experiments, researchers utilized roughly a 10-fold lower concentration of this compound to achieve comparable effects to AU-15330.[2]

Table 1: In Vitro Activity of this compound and AU-15330

CompoundCell LineConcentrationEffectReference
This compound VCaP3-30 nM (4h)Comparable degradation of SMARCA4 and PBRM1 to AU-15330.[11][14][11][14]
VCaP1 µM (2h)Selective degradation of SMARCA2, SMARCA4, and PBRM1.[11][14][11][14]
AU-15330 HeLa1 µMInduces degradation of BRM (SMARCA2), BRG1 (SMARCA4), and PBRM1.[1][1]
VCaP1 µM (24h)Reduces protein levels of FOXA1, ERG, Myc, and PSA.[1][1]
Cancer Cell Panel (14 lines)0.392-28.85 nMDecreases cell proliferation (IC50 values).[1][1]
AR+FOXA1+ Prostate Cancer Cells< 100 nMPreferentially sensitive (IC50 values).[3][3]
In Vivo Efficacy

In animal models, this compound has demonstrated remarkable efficacy, including tumor regression, at lower doses and with the significant advantage of oral administration.

Table 2: In Vivo Activity of this compound and AU-15330

CompoundAnimal ModelDosageKey FindingsReference
This compound VCaP mouse xenograft15 mg/kg, p.o., 3 days/weekLed to tumor regression.[11][14][11][14]
VCaP mouse xenograftNot specifiedTreatment led to regression in every tumor.[2][2]
AU-15330 VCaP mouse xenograftNot specifiedReduces tumor volume.[1][1]
CRPC xenografts60 mg/kg, i.v., 3 days/weekPotent inhibition of tumor growth, triggering regression in >20% of animals.[15][16][15][16]

Mechanism of Action: A Tale of Two E3 Ligases

The fundamental difference in the mechanism of action between this compound and AU-15330 lies in their choice of E3 ubiquitin ligase. This choice has profound implications for their pharmacological properties.

PROTAC_Mechanism cluster_AU24118 This compound Mechanism cluster_AU15330 AU-15330 Mechanism AU24118 This compound CRBN CRBN (E3 Ligase) AU24118->CRBN binds Target_AU24118 SMARCA2/4 PBRM1 AU24118->Target_AU24118 binds Ub_AU24118 Ubiquitin CRBN->Ub_AU24118 recruits Proteasome_AU24118 Proteasome Target_AU24118->Proteasome_AU24118 targeted to Ub_AU24118->Target_AU24118 tags Degradation_AU24118 Degradation Proteasome_AU24118->Degradation_AU24118 AU15330 AU-15330 VHL VHL (E3 Ligase) AU15330->VHL binds Target_AU15330 SMARCA2/4 PBRM1 AU15330->Target_AU15330 binds Ub_AU15330 Ubiquitin VHL->Ub_AU15330 recruits Proteasome_AU15330 Proteasome Target_AU15330->Proteasome_AU15330 targeted to Ub_AU15330->Target_AU15330 tags Degradation_AU15330 Degradation Proteasome_AU15330->Degradation_AU15330

Caption: Mechanism of action for this compound and AU-15330.

This compound utilizes the Cereblon (CRBN) E3 ligase, a choice that aligns with chemical properties favorable for oral bioavailability, as described by Lipinski's rule of five.[2] In contrast, AU-15330 employs the von Hippel-Lindau (VHL) E3 ligase, which likely contributes to its lack of oral bioavailability.[2]

Experimental Protocols

Below are generalized experimental protocols based on the available literature. Researchers should consult the specific publications for detailed methodologies.

In Vitro Degradation Assay
  • Cell Culture: Plate cancer cell lines (e.g., VCaP, HeLa) in appropriate growth medium and culture conditions.

  • Treatment: Treat cells with varying concentrations of this compound or AU-15330 (e.g., 3 nM to 1 µM) for a specified duration (e.g., 2, 4, or 24 hours). A DMSO-treated group should be used as a vehicle control.

  • Cell Lysis: Harvest cells and lyse them to extract total protein.

  • Western Blot Analysis: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., vinculin).

  • Detection: Use appropriate secondary antibodies and a detection reagent to visualize protein bands and assess the level of degradation.

In Vivo Xenograft Study
  • Animal Model: Utilize immunodeficient mice (e.g., CB17 SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., VCaP) to establish tumors.

  • Treatment: Once tumors reach a specified volume, randomize mice into treatment groups.

    • This compound: Administer orally (p.o.) at a specified dose (e.g., 15 mg/kg) and schedule (e.g., 3 days per week).

    • AU-15330: Administer intravenously (i.v.) at a specified dose (e.g., 60 mg/kg) and schedule (e.g., 3 days per week).

    • A vehicle control group should be included.

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., Western blot, immunohistochemistry) to confirm target degradation.

Experimental_Workflow cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow A1 Cell Seeding A2 PROTAC Treatment (this compound or AU-15330) A1->A2 A3 Cell Lysis A2->A3 A4 Western Blot A3->A4 A5 Data Analysis (Protein Degradation) A4->A5 B1 Tumor Cell Implantation B2 Tumor Growth B1->B2 B3 Treatment Initiation (Oral or IV) B2->B3 B4 Tumor & Body Weight Monitoring B3->B4 B5 Endpoint Analysis B4->B5

Caption: Generalized experimental workflows.

Conclusion

This compound represents a significant advancement over AU-15330, offering researchers an orally bioavailable and more potent tool for studying the therapeutic potential of SWI/SNF complex degradation. Its enhanced pharmacological properties make it a more practical and effective compound for in vivo studies. While both molecules effectively degrade their targets, the superior profile of this compound positions it as a leading candidate for further preclinical and potential clinical development in the treatment of enhancer-driven cancers.

References

A Comparative Analysis of AU-24118 and Other SMARCA4-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of oncology, the development of targeted therapies against key cellular regulators is paramount. This guide provides a comprehensive comparison of AU-24118, a novel PROTAC degrader, with other inhibitors targeting SMARCA4, a critical component of the SWI/SNF chromatin remodeling complex. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of performance data, experimental methodologies, and the underlying signaling pathways.

Introduction to SMARCA4 and Its Role in Cancer

SMARCA4, also known as BRG1, is an ATPase subunit of the SWI/SNF chromatin remodeling complex, which plays a fundamental role in regulating gene expression by altering nucleosome structure.[1][2] Mutations or loss of SMARCA4 are implicated in a variety of cancers, making it an attractive target for therapeutic intervention.[1] Small molecule inhibitors and protein degraders are two prominent strategies being pursued to modulate the activity of SMARCA4.

This compound: A Second-Generation PROTAC Degrader

This compound is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) that induces the degradation of SMARCA2, SMARCA4, and PBRM1.[3][4][5][6][7] As a second-generation compound, it demonstrates increased efficacy in both target degradation and in vivo potency compared to its predecessor, AU-15330.[6][8] PROTACs like this compound function by recruiting a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This compound specifically utilizes the CRBN E3 ligase.[3][8]

Comparative Analysis of SMARCA4-Targeting Agents

The following table summarizes the quantitative data for this compound and other representative SMARCA4 inhibitors, categorized by their mechanism of action.

Compound Mechanism of Action Target(s) IC50/DC50/Kd Key Findings Reference
This compound PROTAC DegraderSMARCA2, SMARCA4, PBRM1Sensitive cells: IC50 < 100 nMDemonstrates tumor regression in prostate cancer models, enhanced when combined with enzalutamide. Orally bioavailable.[3][5][8]
AU-15330 PROTAC DegraderSMARCA2, SMARCA4, PBRM1Not specifiedFirst-generation mSWI/SNF ATPase degrader.[8]
PRT3789 SMARCA2 DegraderSMARCA2Not specifiedPhase I clinical trial for solid tumors with SMARCA4 mutations. Shows promise for synthetic lethality.[9][10]
LY4050784 Selective SMARCA2 InhibitorSMARCA2Not specifiedPhase I clinical trial for solid tumors with SMARCA4 alterations.[11]
GNE-064 Bromodomain InhibitorSMARCA2, SMARCA4, PBRM1SMARCA4 IC50: 0.035 µM; SMARCA2 EC50: 0.10 µM; Kd for bromodomains: 0.01-0.049 µMChemical probe for studying bromodomain inhibition.[12]
PFI-3 Bromodomain InhibitorSMARCA2, SMARCA4Not specifiedFails to displace endogenous SMARCA2 from chromatin, suggesting bromodomain inhibition alone may not be an effective therapeutic strategy.[13]
SMARCA2-IN-7 Dual InhibitorSMARCA2, SMARCA4IC50 < 0.005 µM for bothExhibits anti-proliferative effects in BRG1-deleted tumor cells.[12]
SMARCA2/4-IN-1 ATPase InhibitorSMARCA2, SMARCA4SMARCA2 IC50: 3.8 µM; SMARCA4 IC50: 1.7 µMPotent inhibitor of the ATPase domain.[12]

Signaling and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

SMARCA4_Pathway cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention SWI_SNF SWI/SNF Complex SMARCA4 SMARCA4 (ATPase) SWI_SNF->SMARCA4 contains SMARCA2 SMARCA2 (ATPase) SWI_SNF->SMARCA2 contains PBRM1 PBRM1 (Bromodomain) SWI_SNF->PBRM1 contains Chromatin Chromatin SWI_SNF->Chromatin remodels Gene_Expression Target Gene Expression Chromatin->Gene_Expression regulates AU24118 This compound (PROTAC Degrader) AU24118->SMARCA4 induces degradation AU24118->SMARCA2 induces degradation AU24118->PBRM1 induces degradation ATPase_Inhibitor ATPase Inhibitors (e.g., SMARCA2/4-IN-1) ATPase_Inhibitor->SMARCA4 inhibits ATPase activity Bromodomain_Inhibitor Bromodomain Inhibitors (e.g., GNE-064) Bromodomain_Inhibitor->PBRM1 inhibits bromodomain PROTAC_Workflow AU24118 This compound (PROTAC) Ternary_Complex Ternary Complex (SMARCA4-AU24118-CRBN) AU24118->Ternary_Complex SMARCA4 SMARCA4 Protein SMARCA4->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_SMARCA4 Ubiquitinated SMARCA4 Ternary_Complex->Ub_SMARCA4 Ubiquitination Ubiquitin Ubiquitin Proteasome Proteasome Ub_SMARCA4->Proteasome Targeting Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Validating AU-24118 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and methodologies for validating the cellular target engagement of AU-24118, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader. This compound is designed to selectively target the ATPase subunits of the mSWI/SNF chromatin remodeling complex, SMARCA2 and SMARCA4, as well as the PBRM1 protein, for degradation.[1][2][3] This guide will compare this compound with its first-generation counterpart, AU-15330, and detail established protocols for quantifying target engagement in a cellular context.

Quantitative Performance Comparison

The following table summarizes the cellular activity of this compound in comparison to AU-15330. The data highlights the potent degradation capabilities of these compounds, which is a direct consequence of successful target engagement.

CompoundTarget(s)E3 Ligase RecruitedCell LineAssayReadoutResult
This compound SMARCA2, SMARCA4, PBRM1CRBNVCaP (Prostate Cancer)ImmunoblotProtein DegradationComparable degradation efficacy to AU-15330 at 3-30 nM after 4 hours.[2][3][4]
VCaP (Prostate Cancer)Cell ViabilityIC50< 100 nM (sensitive)
AU-15330 SMARCA2, SMARCA4, PBRM1VHLVCaP (Prostate Cancer)ImmunoblotProtein DegradationEffective degradation at nanomolar concentrations.[3][4]
VCaP (Prostate Cancer)Cell ViabilityIC50< 100 nM (sensitive)

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway of this compound and the general workflows for two key target engagement assays.

Mechanism of Action of this compound cluster_cell Cell AU24118 This compound Target SMARCA2/4 PBRM1 AU24118->Target Binds Bromodomain CRBN CRBN E3 Ligase AU24118->CRBN Binds E3 Ligase TernaryComplex Ternary Complex (Target-AU24118-CRBN) Target->TernaryComplex CRBN->TernaryComplex Ub Ubiquitin TernaryComplex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degradation Degradation Proteasome->Degradation

Caption: Mechanism of this compound-induced protein degradation.

NanoBRET Target Engagement Workflow Start Start: Cells expressing NanoLuc-Target Fusion AddTracer Add Fluorescent Tracer Start->AddTracer Equilibrate1 Equilibrate AddTracer->Equilibrate1 AddCompound Add this compound (or competitor) Equilibrate1->AddCompound Equilibrate2 Equilibrate AddCompound->Equilibrate2 ReadBRET Read BRET Signal Equilibrate2->ReadBRET Analyze Analyze Data: Calculate IC50 ReadBRET->Analyze

Caption: Workflow for the NanoBRET target engagement assay.

CETSA Workflow Start Start: Treat cells with This compound or vehicle Heat Heat Shock (Temperature Gradient) Start->Heat Lyse Cell Lysis Heat->Lyse Separate Separate Soluble and Aggregated Proteins (Centrifugation) Lyse->Separate Quantify Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Separate->Quantify Analyze Analyze Data: Generate Melt Curve Determine Thermal Shift Quantify->Analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Validating the direct interaction of a PROTAC like this compound with its intended targets in a cellular environment is crucial. The following are detailed protocols for two widely accepted methods for quantifying target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for measuring compound binding to a target protein within intact cells.[5] It relies on energy transfer from a NanoLuc® luciferase-tagged protein of interest to a fluorescently labeled tracer that binds to the same protein. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target protein (SMARCA2, SMARCA4, or PBRM1) fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • Fluorescent tracer specific for the target's bromodomain

  • This compound and control compounds

  • Nano-Glo® Live Cell Substrate

  • White, opaque 96- or 384-well assay plates

  • BRET-capable plate reader

Protocol:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-target fusion plasmid and a carrier DNA.

    • Plate the transfected cells in assay plates and incubate for 18-24 hours to allow for protein expression.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound and control compounds in Opti-MEM™.

    • Prepare the fluorescent tracer at a concentration predetermined to be optimal for the specific target.

    • Add the compounds and tracer to the cells.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period sufficient to reach binding equilibrium (typically 2 hours).

  • Signal Detection:

    • Add the Nano-Glo® Live Cell Substrate to all wells.

    • Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths (e.g., 450 nm and 610 nm).

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[6][7][8] A protein bound to a compound is typically more resistant to heat-induced denaturation and aggregation.

Materials:

  • Cell line of interest (e.g., VCaP)

  • This compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Thermal cycler or heating block

  • Apparatus for protein quantification (e.g., Western blot equipment, ELISA reader)

  • Antibodies specific to the target proteins (SMARCA2, SMARCA4, PBRM1) and a loading control.

Protocol:

  • Cell Treatment:

    • Treat cultured cells with this compound or vehicle control at the desired concentrations for a specified time to allow for cellular uptake and target binding.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, leaving one aliquot at room temperature as a non-heated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein remaining in the soluble fraction using a standard protein detection method such as Western blotting or ELISA.

  • Data Analysis:

    • Generate CETSA "melt curves" by plotting the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melt curve to a higher temperature in the presence of this compound indicates thermal stabilization and thus, target engagement. Isothermal dose-response curves can also be generated by heating all samples at a single, optimized temperature while varying the compound concentration to determine an EC50 for target engagement.

References

A Comparative Guide to the Efficacy of AU-24118 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of AU-24118, a novel proteolysis-targeting chimera (PROTAC), against various cancer cell lines. Its performance is benchmarked against its predecessor, AU-15330, and established cancer therapies such as enzalutamide, docetaxel, and doxorubicin. This document synthesizes experimental data to offer a clear perspective on the therapeutic potential of this compound.

Executive Summary

This compound is a selective and orally bioavailable PROTAC degrader that targets the mSWI/SNF ATPases SMARCA2 and SMARCA4, as well as the PBRM1 protein. By inducing the degradation of these key chromatin remodelers, this compound disrupts oncogenic transcription programs, leading to potent anti-proliferative effects in susceptible cancer cells. This guide presents a detailed analysis of its efficacy, mechanism of action, and comparative performance.

Data Presentation: Comparative Efficacy of this compound and Alternatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other anti-cancer agents across a range of cancer cell lines. Lower IC50 values indicate higher potency.

Cell LineCancer TypeThis compound IC50 (nM)AU-15330 IC50 (nM)Enzalutamide IC50 (µM)Docetaxel IC50 (nM)Doxorubicin IC50 (nM)
VCaPProstate Cancer< 100[1]< 100[1]---
LNCaPProstate Cancer< 100[1]< 1005.6[2]1.13[3]250[4]
22Rv1Prostate Cancer< 100[1]< 100--234[5]
C4-2BProstate Cancer--14.77--
PC-3Prostate Cancer> 100 (Resistant)[1]> 100 (Resistant)>30[2]3.72[3]8000[4]
DU-145Prostate Cancer> 100 (Resistant)[1]> 100 (Resistant)-4.46[3]343[6]
MOLM-13Acute Myeloid Leukemia< 100[1]< 100---
MV-4-11Acute Myeloid Leukemia< 100[1]< 100---
K-562Chronic Myeloid Leukemia> 100 (Resistant)[1]> 100 (Resistant)---
A549Lung Cancer> 100 (Resistant)[1]> 100 (Resistant)--1500[4]
HeLaCervical Cancer----1000[4]
HEK293TNormal Kidney> 100 (Resistant)[1]> 100 (Resistant)---
RWPE-1Normal Prostate> 100 (Resistant)[1]> 100 (Resistant)---

Note: IC50 values are compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Mechanism of Action: this compound Signaling Pathway

This compound functions as a PROTAC, a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

AU24118_Mechanism This compound Mechanism of Action AU24118 This compound Ternary_Complex Ternary Complex (this compound + Target + CRBN) AU24118->Ternary_Complex SMARCA2_4_PBRM1 SMARCA2/4 & PBRM1 (Target Proteins) SMARCA2_4_PBRM1->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of SMARCA2/4 & PBRM1 Proteasome->Degradation Downstream Downregulation of Oncogenic Transcription Degradation->Downstream

Caption: Mechanism of action of this compound as a PROTAC degrader.

Experimental Workflow: Cell Viability Assay

The efficacy of this compound and its alternatives is typically assessed using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Cell_Viability_Workflow Experimental Workflow for Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cancer cells in 96-well plates Incubation Treat cells with compounds and incubate for 72h Cell_Seeding->Incubation Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Incubation Add_Reagent Add CellTiter-Glo® Reagent Incubation->Add_Reagent Lysis_Signal Cell lysis and luminescent signal generation Add_Reagent->Lysis_Signal Measure Measure luminescence Lysis_Signal->Measure Calculate_Viability Calculate % cell viability relative to control Measure->Calculate_Viability IC50_Determination Determine IC50 values Calculate_Viability->IC50_Determination

Caption: A typical workflow for determining the IC50 values of compounds.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from the manufacturer's instructions and published studies utilizing this compound.[1]

  • Cell Seeding: Cancer cell lines are seeded in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium and incubated for 24 hours.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or other compounds. A vehicle control (DMSO) is also included.

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Plates are equilibrated to room temperature for 30 minutes.

    • 100 µL of CellTiter-Glo® reagent is added to each well.

    • The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.

    • The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Luminescence is measured using a plate reader.

  • Data Analysis: Relative cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Western Blot Analysis

This protocol is a generalized procedure for detecting protein degradation following this compound treatment.

  • Cell Treatment and Lysis:

    • VCaP cells are treated with specified concentrations of this compound (e.g., 3-30 nM) for a designated time (e.g., 4 hours).[7]

    • Cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Lysates are cleared by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Protein concentration in the supernatant is determined using a BCA assay.

  • SDS-PAGE and Transfer:

    • Equal amounts of protein (20-40 µg) are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies against SMARCA2, SMARCA4, PBRM1, or a loading control (e.g., Vinculin) overnight at 4°C.

    • The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system.

Comparison with Alternatives

  • AU-15330: this compound demonstrates comparable degradation efficacy of SMARCA4 and PBRM1 to its predecessor, AU-15330, in VCaP prostate cancer cells.[1] The key advantage of this compound is its improved oral bioavailability, making it a more viable candidate for clinical development.[1]

  • Enzalutamide: In a castration-resistant prostate cancer (CRPC) VCaP xenograft model, this compound administered as a single agent led to tumor regression.[6] The combination of this compound with the androgen receptor antagonist enzalutamide resulted in enhanced tumor regression, with some tumors becoming unpalpable.[6] This suggests a synergistic effect and a potential combination therapy strategy.

  • Docetaxel and Doxorubicin: While direct comparative studies are limited, the IC50 values presented in the table suggest that this compound is highly potent in sensitive cell lines, with efficacy in the nanomolar range. This is comparable to or more potent than standard chemotherapeutic agents like docetaxel and doxorubicin in certain prostate cancer cell lines. Importantly, this compound exhibits a more targeted mechanism of action, which may translate to a more favorable safety profile.

Conclusion

This compound is a promising, orally bioavailable PROTAC degrader with potent and selective activity against cancer cells dependent on the mSWI/SNF chromatin remodeling complex. Its efficacy in preclinical models, both as a single agent and in combination with existing therapies, warrants further investigation for its clinical translation in treating enhancer-driven cancers, particularly prostate cancer.

References

A Comparative Analysis of AU-24118 and Other PROTAC Degraders Targeting the mSWI/SNF Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of AU-24118, a novel PROTAC degrader, with other molecules targeting the mSWI/SNF (mammalian SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. The mSWI/SNF complex, particularly its ATPase subunits SMARCA2 and SMARCA4, along with the PBRM1 subunit, plays a crucial role in gene regulation and is frequently mutated in various cancers, making it a prime therapeutic target. This document outlines the performance of this compound against its predecessor, AU-15330, and another key degrader, ACBI1, supported by available experimental data.

Comparative Overview of mSWI/SNF PROTAC Degraders

This compound is a second-generation, orally bioavailable PROTAC that induces the degradation of SMARCA2, SMARCA4, and PBRM1 by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] It represents an advancement over the first-generation degrader, AU-15330, which utilizes the von Hippel-Lindau (VHL) E3 ligase and is administered intravenously.[4] ACBI1 is another potent VHL-dependent degrader of the same targets and serves as a valuable benchmark for in vitro potency.[5][6][7][8]

Data Presentation

The following tables summarize the key characteristics and performance metrics of this compound, AU-15330, and ACBI1 based on available data.

Table 1: General Characteristics of mSWI/SNF PROTAC Degraders

FeatureThis compoundAU-15330ACBI1
Target Proteins SMARCA2, SMARCA4, PBRM1SMARCA2, SMARCA4, PBRM1SMARCA2, SMARCA4, PBRM1
E3 Ligase Ligand Cereblon (CRBN)von Hippel-Lindau (VHL)von Hippel-Lindau (VHL)
Oral Bioavailability YesNoNot explicitly stated, but used in in vivo studies
Known Resistance Mechanisms SMARCA4 bromodomain mutations, ABCB1 overexpressionSMARCA4 bromodomain mutationsNot explicitly stated

Table 2: In Vitro Degradation and Cell Viability Data

ParameterThis compoundAU-15330ACBI1
DC50 (SMARCA2) Not explicitly reported; potent degradation observed at 3-30 nM in VCaP cellsNot explicitly reported6 nM (MV-4-11 cells)[5][6][7][8]
DC50 (SMARCA4) Not explicitly reported; potent degradation observed at 3-30 nM in VCaP cellsNot explicitly reported11 nM (MV-4-11 cells)[5][6][7][8]
DC50 (PBRM1) Not explicitly reported; potent degradation observed at 3-30 nM in VCaP cellsNot explicitly reported32 nM (MV-4-11 cells)[5][6][7][8]
Dmax >90% for SMARCA4 and PBRM1 in VCaP cells (qualitative)Not explicitly reportedNot explicitly reported
IC50 (Cell Viability) <100 nM in sensitive cancer cell lines (e.g., VCaP)<100 nM in sensitive cancer cell lines29 nM (MV-4-11), 68 nM (NCI-H1568)[5]

Note: While specific DC50 values for this compound and AU-15330 are not available in the reviewed literature, studies indicate that this compound demonstrates comparable degradation efficacy to AU-15330 at a 10-fold lower concentration in some assays and has overall increased potency in vivo.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the analysis of these PROTAC degraders.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation POI Target Protein (e.g., SMARCA2/4) POI_bound Target Protein POI->POI_bound PROTAC PROTAC (this compound) PROTAC_bound PROTAC PROTAC->PROTAC_bound E3 E3 Ligase (e.g., CRBN) E3_bound E3 Ligase E3->E3_bound POI_bound->PROTAC_bound Proteasome 26S Proteasome POI_bound->Proteasome Targeted for Degradation PROTAC_bound->E3_bound PolyUb Poly-ubiquitination E3_bound->PolyUb Ub Ubiquitin Ub->PolyUb PolyUb->POI_bound Ub Degradation Degradation Proteasome->Degradation mSWI_SNF_Pathway mSWI/SNF Complex in Cancer and PROTAC Intervention cluster_nucleus Nucleus mSWISNF mSWI/SNF Complex (SMARCA2/4, PBRM1, etc.) Chromatin Chromatin mSWISNF->Chromatin ATP-dependent remodeling Degradation Degradation of SMARCA2/4, PBRM1 mSWISNF->Degradation AccessibleChromatin Accessible Chromatin Chromatin->AccessibleChromatin GeneExpression Oncogenic Gene Expression AccessibleChromatin->GeneExpression Cancer Cancer Cell Proliferation & Survival GeneExpression->Cancer PROTAC PROTACs (this compound, ACBI1) PROTAC->mSWISNF Induces Degradation->GeneExpression Inhibits PROTAC_Workflow Experimental Workflow for PROTAC Evaluation cluster_invitro In Vitro / Cellular Assays cluster_invivo In Vivo Studies western Western Blot (Determine DC50 & Dmax) viability Cell Viability Assay (Determine IC50) western->viability ubiquitination Ubiquitination Assay viability->ubiquitination proteomics Mass Spectrometry (Selectivity) ubiquitination->proteomics pkpd Pharmacokinetics (PK) & Pharmacodynamics (PD) proteomics->pkpd efficacy Xenograft Tumor Models (Efficacy) pkpd->efficacy toxicity Toxicology Studies efficacy->toxicity start PROTAC Candidate start->western

References

AU-24118: A Comparative Analysis of Cross-Reactivity in mSWI/SNF ATPase Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of AU-24118, a second-generation, orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader. This compound is designed to selectively target the ATPase subunits of the mammalian switch/sucrose non-fermentable (mSWI/SNF) chromatin remodeling complex, specifically SMARCA2 and SMARCA4, as well as the PBRM1 subunit.[1][2][3][4] This document summarizes key experimental data, outlines methodologies, and presents signaling pathway and workflow diagrams to offer a comprehensive overview of this compound's selectivity.

Executive Summary

This compound demonstrates a high degree of selectivity for its intended targets—SMARCA2, SMARCA4, and PBRM1.[1][4] Extensive proteomics analysis confirms that this compound effectively degrades these proteins while exhibiting minimal off-target effects on other bromodomain-containing proteins and non-targeted mSWI/SNF subunits.[1] This specificity, combined with its improved potency and oral bioavailability over the first-generation compound AU-15330, positions this compound as a promising candidate for further investigation in cancers driven by mSWI/SNF dysfunction.[1][3]

Data Presentation

Cross-Reactivity Profile of this compound

The following table summarizes the selectivity and degradation profile of this compound based on mass spectrometry-based proteomics analysis in VCaP prostate cancer cells.[1]

Target ClassSpecific Proteins/SubunitsResult of this compound Treatment
Primary Targets SMARCA2, SMARCA4, PBRM1Significant and selective degradation.[1][4]
Broader Bromodomain-Containing Proteins All other bromodomain-containing proteinsNo significant degradation observed.[1]
Non-targeted mSWI/SNF Subunits Other components of the mSWI/SNF complexSelectivity maintained; no degradation noted.[1]
Canonical IMiD Neosubstrates IKZF1, IKZF3, GSPT1No degradation detected.[1]
Comparison with First-Generation Degrader
FeatureThis compound (Second Generation)AU-15330 (First Generation)
Potency Higher potency; effective at ~10-fold lower concentrations in vitro.[1]Lower potency compared to this compound.[1]
In Vivo Efficacy Induces tumor regression as a single agent at 15 mg/kg.[1]More modest effects as a single agent at 60 mg/kg.[1]
Oral Bioavailability Orally bioavailable with favorable pharmacokinetic profiles.[1][2]Not specified as orally bioavailable.
Selectivity Retains exquisite specificity for SMARCA2, SMARCA4, and PBRM1.[1]High selectivity for SMARCA2, SMARCA4, and PBRM1.[1]

Experimental Protocols

Mass Spectrometry-Based Proteomics for Selectivity Analysis

The selectivity of this compound was determined using a mass spectrometry (MS)-based proteomics approach. This method allows for a global and unbiased assessment of protein abundance changes within a cell line upon treatment with the compound.

Objective: To identify and quantify the proteins that are degraded by this compound and to assess its selectivity across the proteome.

Methodology:

  • Cell Culture and Treatment: VCaP (prostate cancer) cells were cultured under standard conditions. The cells were then treated with this compound for short (2 hours) and long (8 hours) durations.[1]

  • Protein Extraction and Digestion: Following treatment, total protein was extracted from the cells. The proteins were then denatured, reduced, alkylated, and digested into smaller peptides, typically using an enzyme like trypsin.

  • Tandem Mass Tag (TMT) Labeling: The resulting peptide mixtures from different treatment conditions (e.g., vehicle control, this compound treated) were labeled with isobaric tandem mass tags. This allows for multiplexing and simultaneous quantification of peptides from different samples in a single MS run.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture was separated by liquid chromatography and analyzed by a high-resolution mass spectrometer. The instrument isolates and fragments the peptides, generating spectra that provide information about their sequence and the relative abundance of the TMT reporter ions.

  • Data Analysis: The acquired spectra were searched against a protein database to identify the peptides and their corresponding proteins. The intensities of the reporter ions were used to calculate the relative abundance of each protein in the this compound-treated samples compared to the control. Proteins showing a significant decrease in abundance were identified as targets of this compound-mediated degradation.

Mandatory Visualization

AU24118_Mechanism_of_Action cluster_ternary_complex Ternary Complex Formation cluster_degradation_pathway Proteasomal Degradation This compound This compound SMARCA2/4_PBRM1 SMARCA2/4 or PBRM1 (Target Protein) This compound->SMARCA2/4_PBRM1 Binds to Bromodomain CRBN_E3_Ligase CRBN E3 Ligase This compound->CRBN_E3_Ligase Recruits Ubiquitination Polyubiquitination of Target Protein CRBN_E3_Ligase->Ubiquitination Mediates Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting for Degradation Degradation Degraded Target Protein (SMARCA2/4, PBRM1) Proteasome->Degradation Results in

Caption: Mechanism of action for this compound-mediated protein degradation.

Experimental_Workflow_Proteomics Cell_Culture VCaP Cell Culture Treatment Treatment with this compound (2h and 8h) Cell_Culture->Treatment Protein_Extraction Protein Extraction and Digestion Treatment->Protein_Extraction TMT_Labeling Tandem Mass Tag (TMT) Labeling Protein_Extraction->TMT_Labeling LC_MS LC-MS/MS Analysis TMT_Labeling->LC_MS Data_Analysis Data Analysis and Protein Quantification LC_MS->Data_Analysis Result Identification of Degraded Proteins Data_Analysis->Result

Caption: Workflow for proteomics-based cross-reactivity analysis.

References

Validating CRBN-Dependent Degradation by AU-24118: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AU-24118, a second-generation, orally bioavailable PROTAC (Proteolysis Targeting Chimera) that induces the degradation of the mSWI/SNF ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 protein, with relevant alternative degraders. The core of this guide focuses on the validation of this compound's mechanism of action, which relies on the E3 ubiquitin ligase Cereblon (CRBN) to tag these target proteins for proteasomal degradation.

Performance Comparison of SMARCA2/4 and PBRM1 Degraders

This compound has been developed to improve upon earlier degraders, such as AU-15330, by utilizing a CRBN E3 ligase ligand, which contributes to its oral bioavailability.[1] While detailed head-to-head quantitative degradation data (DC50 and Dmax) for this compound and AU-15330 in the same cell line under identical conditions are not publicly available, studies have shown them to have comparable degradation efficacy for SMARCA4 and PBRM1 in VCaP prostate cancer cells.[1]

For comparative context, we have included data for ACBI1, a potent VHL-dependent degrader of the same target proteins.

CompoundE3 Ligase RecruitedTarget ProteinsCell LineDC50 (Degradation)Dmax (Degradation)Reference
This compound CRBN SMARCA2, SMARCA4, PBRM1VCaPComparable to AU-15330Not Reported[1]
AU-15330VHLSMARCA2, SMARCA4, PBRM1VCaPNot ReportedNot Reported[1][2]
ACBI1VHLSMARCA2MV-4-116 nM>95%[3][4][5][6][7]
SMARCA4MV-4-1111 nM>95%[3][4][5][6][7]
PBRM1MV-4-1132 nM>95%[3][4][5][6][7]

Visualizing the CRBN-Dependent Degradation Pathway

The following diagram illustrates the mechanism by which this compound induces the degradation of its target proteins.

Mechanism of this compound-Mediated Protein Degradation cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation This compound This compound Target Protein (SMARCA2/4, PBRM1) Target Protein (SMARCA2/4, PBRM1) This compound->Target Protein (SMARCA2/4, PBRM1) Binds CRBN E3 Ligase CRBN E3 Ligase This compound->CRBN E3 Ligase Binds Poly-ubiquitination Poly-ubiquitination Target Protein (SMARCA2/4, PBRM1)->Poly-ubiquitination Ubiquitin Ubiquitin CRBN E3 Ligase->Ubiquitin Recruits Ubiquitin->Target Protein (SMARCA2/4, PBRM1) Tags Proteasome Proteasome Poly-ubiquitination->Proteasome Targeted for Degradation Degraded Protein Proteasome->Degraded Protein

Caption: this compound facilitates the formation of a ternary complex, leading to ubiquitination and degradation.

Experimental Protocols for Validating CRBN-Dependent Degradation

To confirm that the degradation of SMARCA2, SMARCA4, and PBRM1 by this compound is indeed CRBN-dependent and mediated by the proteasome, a series of key experiments should be performed.

Western Blotting for Target Protein Degradation

This is the primary assay to visualize and quantify the reduction of target protein levels.

  • Objective: To demonstrate a dose- and time-dependent decrease in SMARCA2, SMARCA4, and PBRM1 protein levels upon treatment with this compound.

  • Methodology:

    • Cell Culture: Plate VCaP cells and allow them to adhere overnight.

    • Treatment: Treat cells with increasing concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for a fixed time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

    • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies specific for SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., GAPDH, β-actin).

    • Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify band intensities using densitometry software.

E3 Ligase Competition Assay

This experiment confirms the specific involvement of the CRBN E3 ligase.

  • Objective: To show that the degradation of target proteins by this compound can be rescued by co-treatment with a high concentration of a CRBN ligand, such as lenalidomide or pomalidomide.

  • Methodology:

    • Pre-treatment: Pre-treat VCaP cells with a high concentration of lenalidomide (e.g., 10 µM) for 1-2 hours.

    • Co-treatment: Add this compound at a concentration known to cause significant degradation and co-incubate for the desired time.

    • Analysis: Perform Western blotting as described in Protocol 1 to assess the levels of the target proteins. A rescue of protein levels in the co-treated sample compared to the this compound-only sample indicates CRBN-dependent degradation.

Proteasome Inhibition Assay

This assay validates that the protein loss is due to proteasomal degradation.

  • Objective: To demonstrate that inhibiting the proteasome prevents the degradation of the target proteins by this compound.

  • Methodology:

    • Pre-treatment: Pre-treat VCaP cells with a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM carfilzomib) for 1-2 hours.

    • Co-treatment: Add this compound and co-incubate for the desired time.

    • Analysis: Perform Western blotting as described in Protocol 1. An accumulation of the target proteins in the co-treated sample indicates that degradation is proteasome-dependent.

CRBN Knockout/Knockdown Studies

This is a definitive genetic approach to validate the requirement of CRBN.

  • Objective: To show that this compound is unable to degrade its target proteins in cells lacking CRBN.

  • Methodology:

    • Generate CRBN Knockout/Knockdown Cells: Use CRISPR-Cas9 or shRNA to generate a stable cell line with reduced or eliminated CRBN expression.

    • Treatment: Treat both the wild-type and CRBN knockout/knockdown cells with this compound.

    • Analysis: Perform Western blotting to compare the degradation of the target proteins in both cell lines. The absence of degradation in the CRBN-deficient cells confirms its essential role.

Experimental Workflow Visualization

The following diagram outlines the logical flow of experiments to validate the CRBN-dependent degradation mediated by this compound.

Experimental Workflow for Validating CRBN-Dependent Degradation Start Start Dose-Response and Time-Course Western Blot Dose-Response and Time-Course Western Blot Start->Dose-Response and Time-Course Western Blot Initial Validation CRBN Ligand Competition Assay CRBN Ligand Competition Assay Dose-Response and Time-Course Western Blot->CRBN Ligand Competition Assay Confirm E3 Ligase Proteasome Inhibitor Assay Proteasome Inhibitor Assay Dose-Response and Time-Course Western Blot->Proteasome Inhibitor Assay Confirm Degradation Pathway CRBN Knockout/Knockdown Experiment CRBN Knockout/Knockdown Experiment CRBN Ligand Competition Assay->CRBN Knockout/Knockdown Experiment Genetic Confirmation Mechanism Validated Mechanism Validated Proteasome Inhibitor Assay->Mechanism Validated CRBN Knockout/Knockdown Experiment->Mechanism Validated

References

Superior Tumor Regression with AU-24118 and Enzalutamide Combination Therapy in Castration-Resistant Prostate Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an objective comparison of the novel therapeutic agent AU-24118 in combination with the standard-of-care androgen receptor (AR) antagonist, enzalutamide, for the treatment of castration-resistant prostate cancer (CRPC). The data presented herein is based on a preclinical study published in Proceedings of the National Academy of Sciences (He et al., 2024), which demonstrates the significant advantages of this combination therapy in a VCaP CRPC xenograft model.

Executive Summary

The combination of this compound, an orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the mSWI/SNF ATPases SMARCA2 and SMARCA4 and the PBRM1 protein, with enzalutamide, results in superior tumor regression compared to either agent administered as a monotherapy.[1] This synergistic effect is accompanied by a profound downregulation of key oncogenic proteins and a significant induction of apoptosis in tumor cells. These findings position the this compound and enzalutamide combination as a promising therapeutic strategy for CRPC.

Mechanism of Action: A Dual-Pronged Attack

This compound functions by inducing the degradation of essential components of the mSWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression. By degrading SMARCA2, SMARCA4, and PBRM1, this compound disrupts the transcriptional programs that drive prostate cancer growth.[1] Enzalutamide, on the other hand, directly antagonizes the androgen receptor, a key driver of prostate cancer progression. The combination of these two agents creates a powerful anti-tumor effect by simultaneously targeting distinct and critical pathways in CRPC.

cluster_AU24118 This compound Action cluster_Enzalutamide Enzalutamide Action cluster_Outcome Cellular Outcome AU24118 This compound CRBN CRBN E3 Ligase AU24118->CRBN Recruits mSWISNF mSWI/SNF Complex (SMARCA2, SMARCA4, PBRM1) AU24118->mSWISNF Binds to Proteasome Proteasome mSWISNF->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Tumor_Growth Tumor Growth Inhibition Degradation->Tumor_Growth Apoptosis Apoptosis Degradation->Apoptosis Enzalutamide Enzalutamide AR Androgen Receptor (AR) Enzalutamide->AR Inhibits AR_nucleus AR Translocation to Nucleus AR->AR_nucleus Blocks Gene_Expression Oncogenic Gene Expression AR_nucleus->Gene_Expression Prevents Gene_Expression->Tumor_Growth

Figure 1: Mechanism of this compound and Enzalutamide Combination Therapy.

Comparative In Vivo Efficacy

The preclinical study utilized a VCaP castration-resistant prostate cancer xenograft model in mice to evaluate the efficacy of this compound and enzalutamide, both as single agents and in combination. The results, summarized in the table below, clearly indicate the superior anti-tumor activity of the combination therapy.

Treatment GroupDosage & ScheduleMean Tumor Volume Change from Baseline (%) at Day 25Key Observations
Vehicle N/A~ +1500%Rapid tumor growth
Enzalutamide 10 mg/kg, oral, 5 days/week~ +250%Moderate tumor growth inhibition
This compound 15 mg/kg, oral, 3 days/week~ -50%Significant tumor regression
This compound + Enzalutamide Same as individual arms~ -80% Superior tumor regression, with some tumors becoming unpalpable [1]

Table 1: Comparative Efficacy in VCaP CRPC Xenograft Model. [1]

Molecular Effects of Combination Therapy

Western blot analysis of tumors from the xenograft model revealed that the combination of this compound and enzalutamide leads to a robust downregulation of the direct targets of this compound, as well as key proteins in the androgen receptor signaling pathway.

ProteinFunctionEffect of Combination Therapy
SMARCA2/4, PBRM1 mSWI/SNF complex componentsStrong Downregulation[1]
Androgen Receptor (AR) Key driver of prostate cancerStrong Downregulation[1]
ERG Oncogenic transcription factorStrong Downregulation[1]
c-Myc Oncogene involved in cell proliferationStrong Downregulation[1]
PSA Prostate-specific antigenStrong Downregulation[1]
Cleaved PARP Marker of apoptosisIncreased Levels[1]

Table 2: Molecular Changes Induced by Combination Therapy. [1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the He et al. (2024) study are outlined below. Disclaimer: The following protocols are based on standard laboratory procedures. The precise, detailed protocols from the cited study were not fully available in the published paper or its supplementary materials.

In Vivo Xenograft Model

start Start implantation VCaP Cell Implantation (SCID mice) start->implantation castration Castration (Tumor ~200mm³) implantation->castration regrowth Tumor Regrowth (CRPC Model) castration->regrowth randomization Randomization into 4 Groups regrowth->randomization treatment Treatment Initiation (Day 0) randomization->treatment monitoring Tumor Volume Measurement (Bi-weekly) treatment->monitoring endpoint Endpoint (Day 25) monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis finish End analysis->finish

Figure 2: Experimental Workflow for the In Vivo Xenograft Study.
  • Cell Line and Animal Model: VCaP human prostate cancer cells were used. Male CB17 SCID mice were utilized for tumor implantation.

  • Tumor Induction and Establishment of CRPC: VCaP cells were implanted subcutaneously into the flanks of the mice. Once tumors reached a specified volume, mice were castrated to induce a castration-resistant state. Tumors were allowed to regrow, establishing the CRPC model.

  • Treatment Groups: Mice were randomized into four groups: Vehicle control, Enzalutamide (10 mg/kg, p.o., 5x/week), this compound (15 mg/kg, p.o., 3x/week), and the combination of this compound and Enzalutamide at the same dosages.[1]

  • Monitoring and Endpoint: Tumor volumes were measured bi-weekly. The study concluded on day 25, at which point tumors were excised for further analysis.[1]

Western Blotting
  • Protein Extraction: Tumor tissues were homogenized and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against SMARCA2, SMARCA4, PBRM1, AR, ERG, c-Myc, PSA, and cleaved PARP. After washing, membranes were incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry (IHC)
  • Tissue Preparation: Excised tumors were fixed in formalin and embedded in paraffin. Sections were cut and mounted on slides.

  • Staining: Slides were deparaffinized, rehydrated, and subjected to antigen retrieval. Endogenous peroxidase activity was blocked, and sections were incubated with primary antibodies for SMARCA4, AR, ERG, c-Myc, and Ki-67.

  • Detection: A secondary antibody conjugated to a detection enzyme was applied, followed by a chromogenic substrate to visualize the protein of interest.

  • Analysis: Slides were counterstained with hematoxylin and imaged.

TUNEL Assay
  • Tissue Preparation: Paraffin-embedded tumor sections were deparaffinized and rehydrated.

  • Permeabilization: Sections were treated with Proteinase K to permeabilize the tissue.

  • Labeling: The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, was added to the sections and incubated.

  • Analysis: Sections were counterstained with DAPI to visualize nuclei and imaged using a fluorescence microscope to detect apoptotic cells.

Conclusion

The combination of this compound and enzalutamide demonstrates a significant synergistic anti-tumor effect in a preclinical model of castration-resistant prostate cancer. This is evidenced by superior tumor regression and profound molecular changes, including the downregulation of key oncogenic drivers and the induction of apoptosis. These compelling results provide a strong rationale for the clinical development of this compound as a combination therapy for patients with CRPC.

References

Head-to-Head Comparison: AU-24118 vs. Standard-of-Care Therapies for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel therapeutic agent AU-24118 with the current standard-of-care therapies for castration-resistant prostate cancer (CRPC). The information presented is based on available preclinical data and is intended to inform research and development decisions.

Introduction to this compound

This compound is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of key proteins involved in cancer progression.[1][2][3] Specifically, it targets the ATPase subunits of the mammalian switch/sucrose non-fermentable (mSWI/SNF) chromatin remodeling complex, SMARCA2 and SMARCA4, as well as the PBRM1 subunit.[1][2][3][4][5] By recruiting the E3 ubiquitin ligase CRBN, this compound flags these proteins for proteasomal degradation, thereby disrupting critical cellular processes that drive tumor growth in cancers dependent on transcription factors.[4][5] Preclinical studies have demonstrated its potential in treating castration-resistant prostate cancer.[1][2][3][4]

Current Standard-of-Care for Castration-Resistant Prostate Cancer

The treatment landscape for CRPC is multifaceted and depends on prior therapies and patient characteristics. Key standard-of-care options include:

  • Androgen Receptor (AR) Pathway Inhibitors:

    • Enzalutamide: An androgen receptor antagonist.[1][2]

    • Abiraterone Acetate: An androgen biosynthesis inhibitor.

  • Chemotherapy:

    • Docetaxel: A taxane-based chemotherapy often used as a first-line treatment in metastatic CRPC.

    • Cabazitaxel: A next-generation taxane used in patients who have progressed on docetaxel.

  • PARP Inhibitors: For patients with specific DNA repair gene mutations (e.g., BRCA1/2).

  • Radiopharmaceuticals: Such as Radium-223 for patients with bone metastases.

  • Immunotherapy: Sipuleucel-T.

This guide will focus on the preclinical comparison of this compound with enzalutamide, a widely used AR pathway inhibitor.

Preclinical Head-to-Head Comparison: this compound vs. Enzalutamide

A key preclinical study evaluated the efficacy of this compound as a single agent and in combination with enzalutamide in a castration-resistant VCaP prostate cancer xenograft mouse model.

Quantitative Data Summary
Treatment GroupDosing RegimenKey Outcomes
Vehicle Control Oral gavageProgressive tumor growth
Enzalutamide 10 mg/kg, oral gavage, 5x/weekModerate tumor growth inhibition
This compound 15 mg/kg, oral gavage, 3x/weekTumor regression
This compound + Enzalutamide 15 mg/kg this compound (3x/week) + 10 mg/kg Enzalutamide (5x/week)Superior tumor regression, with some tumors becoming unpalpable

No significant changes in body weight were observed in any of the treatment groups, indicating good tolerability.

Mechanism of Action: Biomarker Analysis

Western blot and immunohistochemistry (IHC) analyses of tumor tissues from the VCaP xenograft model after 5 days of treatment revealed the following:

BiomarkerThis compound Treatment EffectThis compound + Enzalutamide Treatment Effect
SMARCA2, SMARCA4, PBRM1 Robust downregulationRobust downregulation
Androgen Receptor (AR) DownregulationDownregulation
ERG, c-Myc, PSA DownregulationDownregulation
Ki-67 (Proliferation Marker) DownregulationDownregulation
Cleaved PARP (Apoptosis Marker) IncreasedIncreased

Experimental Protocols

In Vivo Xenograft Study
  • Cell Line: VCaP human prostate cancer cells.

  • Animal Model: Male CB17 severe combined immunodeficient (SCID) mice.

  • Tumor Implantation: VCaP cells were implanted subcutaneously into the flanks of the mice.

  • Study Initiation: Treatment was initiated once tumors reached a specified volume. Mice were castrated, and tumors were allowed to regrow to establish a castration-resistant state before treatment randomization.

  • Treatment Groups:

    • Vehicle control (oral gavage)

    • Enzalutamide (10 mg/kg, p.o., 5 times per week)

    • This compound (15 mg/kg, p.o., 3 times per week)

    • This compound (15 mg/kg, p.o., 3 times per week) + Enzalutamide (10 mg/kg, p.o., 5 times per week)

  • Efficacy Endpoints: Tumor volume was measured regularly.

  • Pharmacodynamic Analysis: A subset of tumors was harvested after 5 days of treatment for Western blot and IHC analysis.

Western Blot Analysis
  • Sample Preparation: Tumor tissues were lysed to extract proteins.

  • Protein Quantification: Protein concentrations were determined using a standard assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: Membranes were incubated with primary antibodies against SMARCA2, SMARCA4, PBRM1, AR, ERG, c-Myc, PSA, Ki-67, and cleaved PARP, followed by incubation with corresponding secondary antibodies.

  • Detection: Protein bands were visualized using a chemiluminescence detection system.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of this compound in prostate cancer cells.

Experimental Workflow

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis VCaP VCaP Prostate Cancer Cells Mice SCID Mice VCaP->Mice Subcutaneous Implantation TumorGrowth Tumor Growth & Castration Mice->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Treatment Groups: - Vehicle - Enzalutamide - this compound - Combination Randomization->Treatment TumorVolume Tumor Volume Measurement Treatment->TumorVolume PD_Analysis Pharmacodynamic Analysis (Day 5) Treatment->PD_Analysis WesternBlot Western Blot PD_Analysis->WesternBlot IHC Immunohistochemistry PD_Analysis->IHC

Caption: Workflow for the preclinical evaluation of this compound.

Conclusion

The preclinical data suggests that this compound, through its novel mechanism of degrading key components of the mSWI/SNF complex, demonstrates significant anti-tumor activity in a castration-resistant prostate cancer model. Notably, as a single agent, this compound induced tumor regression, an effect that was further enhanced when combined with the standard-of-care androgen receptor antagonist, enzalutamide. The downregulation of critical prostate cancer lineage proteins and the induction of apoptosis provide a strong rationale for the continued investigation of this compound as a potential therapy for CRPC, both as a monotherapy and in combination with existing treatments. Further studies are warranted to fully elucidate its clinical potential.

References

Safety Operating Guide

Proper Disposal Procedures for AU-24118: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the proper disposal of AU-24118, a potent and selective degrader of mSWI/SNF ATPases. Adherence to these procedures is critical for minimizing environmental impact and ensuring a safe laboratory environment.

While a specific Safety Data Sheet (SDS) for this compound should always be consulted for detailed disposal instructions, this guide outlines general procedures for the disposal of hazardous chemical waste applicable in a laboratory setting.

Immediate Safety and Handling Precautions

Before handling this compound or its waste, it is imperative to take the following safety measures:

  • Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound for the most specific and comprehensive safety information.[1][2][3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, safety glasses with side-shields or chemical splash goggles, and a lab coat.

  • Ventilation: Handle solid this compound and concentrated solutions in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or aerosols.

  • Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Physicochemical and Storage Data

Proper storage and handling are crucial for maintaining the integrity of this compound and ensuring safety.

PropertyValue
Molecular Weight 632.77 g/mol [1]
Molecular Formula C37H40N6O4[1]
Appearance Solid[1]
CAS Number 3084244-26-5[1]
Solubility 10 mM in DMSO[1]
Storage (Solid) -20°C for 12 months; 4°C for 6 months[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[2]

Step-by-Step Disposal Guide

The following is a general step-by-step guide for the proper disposal of this compound waste. Note: All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.

  • Waste Identification and Segregation:

    • Characterize all waste containing this compound as hazardous chemical waste.

    • Segregate this compound waste from other waste streams. This includes:

      • Solid Waste: Unused or expired solid this compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and other lab supplies.

      • Liquid Waste: Unused stock solutions, experimental media, and any other liquids containing this compound.

      • Sharps Waste: Contaminated needles, syringes, and other sharp objects.

  • Containerization:

    • Use clearly labeled, leak-proof, and chemically compatible containers for each type of waste.

    • Label containers with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.

  • Waste Neutralization/Deactivation (If Applicable):

    • Consult the specific SDS for this compound to determine if any neutralization or deactivation steps are required and safe to perform in the lab. Do not attempt any chemical deactivation without explicit instructions and safety protocols.

  • Collection and Storage:

    • Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound waste down the drain or in the regular trash.

Experimental Protocols Cited in Literature

The following are summaries of experimental protocols that have utilized this compound.

In Vitro Degradation Studies
  • Western Blot Analysis: VCaP prostate cancer cells were treated with varying concentrations of this compound (e.g., 3-30 nM for 4 hours or 1 µM for 2 hours) to assess the degradation of target proteins SMARCA2, SMARCA4, and PBRM1. Following treatment, cell lysates were prepared, and protein levels were analyzed by standard western blotting procedures to determine the extent of protein degradation.

In Vivo Efficacy Studies
  • Animal Model: Six-week-old male CB17 SCID mice were used to establish a VCaP cell line-derived xenograft model of castration-resistant prostate cancer.

  • Dosing and Administration: this compound was administered orally (p.o.) at a dose of 15 mg/kg, three days per week. In combination therapy studies, enzalutamide was also administered orally at 10 mg/kg, five times per week.

This compound Disposal Workflow

AU24118_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_container Containerization cluster_disposal Storage & Disposal handling Handle with appropriate PPE (Gloves, Goggles, Lab Coat) solid_waste Solid Waste (Unused chemical, contaminated labware) handling->solid_waste Generates liquid_waste Liquid Waste (Solutions, experimental media) handling->liquid_waste Generates sharps_waste Sharps Waste (Contaminated needles, syringes) handling->sharps_waste Generates sds Consult this compound Safety Data Sheet (SDS) sds->handling labeling Use labeled, leak-proof, chemically compatible containers solid_waste->labeling liquid_waste->labeling sharps_waste->labeling storage Store in designated hazardous waste area labeling->storage ehs Contact Environmental Health & Safety (EHS) for pickup and disposal storage->ehs

Caption: A logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling AU-24118

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety, logistical, and operational information for the handling and disposal of AU-24118, a selective and orally bioavailable PROTAC (Proteolysis-Targeting Chimera) degrader of mSWI/SNF ATPases (SMARCA2 and SMARCA4) and PBRM1. Given the novel nature of PROTACs as a therapeutic modality, it is imperative to handle these compounds with a high degree of caution. The following procedures are based on best practices for handling potent, biologically active small molecules.

Immediate Safety and Handling Precautions

Disclaimer: No official Safety Data Sheet (SDS) for this compound was found. The following recommendations are based on general safety protocols for handling potent chemical compounds and PROTACs. Always consult your institution's safety guidelines and perform a risk assessment before handling this compound.

Due to its high potency and biological activity, this compound requires careful handling to prevent exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial. The following PPE is recommended when handling this compound in solid or solution form:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination.Prevents skin contact and absorption. The extra layer provides additional protection in case of a breach.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of solutions containing this compound.
Body Protection A fully buttoned lab coat. A chemically resistant apron over the lab coat is recommended for procedures with a higher risk of splashes.Prevents contamination of personal clothing.
Respiratory Protection For handling the solid compound or when there is a risk of generating aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is recommended.Minimizes the risk of inhalation. A risk assessment should determine the appropriate level of respiratory protection.
Engineering Controls
Control MeasureSpecificationRationale
Ventilation All weighing and preparation of stock solutions should be performed inside a certified chemical fume hood.Prevents the release of airborne particles and vapors into the laboratory environment.
Designated Area Handle this compound in a designated area of the laboratory to contain any potential contamination.Confines the handling of the potent compound to a specific, easily decontaminated area.
Safety Equipment An eyewash station and safety shower should be readily accessible in the event of accidental exposure.Provides immediate decontamination in case of skin or eye contact.

Operational and Disposal Plans

A systematic approach to the entire lifecycle of this compound in the laboratory is essential for safety and experimental integrity.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage or leaks. The compound should be stored in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.

Storage Condition (Solid)Duration
-20°C (lyophilized, desiccated)36 months

For solutions, it is recommended to store them at -20°C and use within one month to prevent loss of potency. Aliquoting is advised to avoid multiple freeze-thaw cycles.[1]

Preparation of Stock Solutions

All manipulations involving the solid compound should be carried out in a chemical fume hood. Use a dedicated set of spatulas and weighing paper.

Solubility Data:

SolventConcentrationNotes
DMSO8.33 mg/mL (13.16 mM)May require ultrasonic and warming to 60°C for complete dissolution.
Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips, vials) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions and other liquid waste should be collected in a sealed, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Decontamination: All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated using an appropriate cleaning agent as determined by your institution's safety office.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Protocols

Mechanism of Action of this compound

This compound is a PROTAC that functions by inducing the degradation of the mSWI/SNF ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 protein.[2][3] It achieves this by forming a ternary complex between the target protein and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the target proteins.[2][3]

AU24118_Mechanism_of_Action cluster_AU24118 This compound cluster_Target Target Proteins cluster_E3 E3 Ubiquitin Ligase cluster_Degradation Cellular Degradation Machinery AU24118 This compound Target_Binding Target Ligand AU24118->Target_Binding binds to E3_Ligase_Binding E3 Ligase Ligand (CRBN) AU24118->E3_Ligase_Binding SMARCA2 SMARCA2 Target_Binding->SMARCA2 recruits SMARCA4 SMARCA4 Target_Binding->SMARCA4 recruits PBRM1 PBRM1 Target_Binding->PBRM1 recruits CRBN CRBN E3_Ligase_Binding->CRBN recruits Ternary_Complex Ternary Complex (Target-AU24118-CRBN) SMARCA2->Ternary_Complex SMARCA4->Ternary_Complex PBRM1->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination leads to Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound as a PROTAC degrader.

Western Blot Protocol for Target Degradation

This protocol is a general guideline for assessing the degradation of SMARCA2, SMARCA4, and PBRM1 in cell lines (e.g., VCaP) treated with this compound.

1. Cell Lysis

  • Culture VCaP cells to 70-80% confluency.

  • Treat cells with desired concentrations of this compound (e.g., 3-30 nM) for a specified duration (e.g., 4 hours).[2]

  • Place the cell culture dish on ice and wash the cells with ice-cold PBS.

  • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the adherent cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. Sample Preparation

  • Normalize the protein concentration for all samples.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

4. SDS-PAGE and Protein Transfer

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., GAPDH or Vinculin) overnight at 4°C.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

6. Detection

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

Downstream Effects and Signaling Pathway

The degradation of SMARCA2, SMARCA4, and PBRM1 by this compound has been shown to downregulate specific prostate cancer lineage proteins, including the Androgen Receptor (AR), ERG, and c-Myc.[2] This ultimately leads to the induction of apoptosis, as evidenced by increased levels of cleaved PARP.[2]

AU24118_Signaling_Pathway cluster_Targets Direct Targets cluster_Downstream Downstream Effects cluster_Outcome Cellular Outcome AU24118 This compound SMARCA2 SMARCA2 AU24118->SMARCA2 induces degradation of SMARCA4 SMARCA4 AU24118->SMARCA4 induces degradation of PBRM1 PBRM1 AU24118->PBRM1 induces degradation of AR Androgen Receptor (AR) Downregulation SMARCA2->AR leads to ERG ERG Downregulation SMARCA2->ERG leads to cMyc c-Myc Downregulation SMARCA2->cMyc leads to SMARCA4->AR leads to SMARCA4->ERG leads to SMARCA4->cMyc leads to PBRM1->AR leads to PBRM1->ERG leads to PBRM1->cMyc leads to Apoptosis Induction of Apoptosis (Increased Cleaved PARP) AR->Apoptosis results in ERG->Apoptosis results in cMyc->Apoptosis results in

Caption: Downstream signaling effects of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.